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  • Product: {2-[(4-Methylbenzyl)thio]phenyl}amine hydrochloride
  • CAS: 1049739-08-3

Core Science & Biosynthesis

Foundational

Structural Pharmacology and Biological Profiling of {2-[(4-Methylbenzyl)thio]phenyl}amine Hydrochloride

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: In-Depth Technical Guide & Whitepaper Executive Summary & Pharmacological Context {2-[(4-Methylbenzyl)thio]phenyl}amine...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: In-Depth Technical Guide & Whitepaper

Executive Summary & Pharmacological Context

{2-[(4-Methylbenzyl)thio]phenyl}amine hydrochloride (CAS: 1049739-08-3) is a highly versatile, privileged chemical building block characterized by an aniline core linked to a 4-methylbenzyl group via a thioether bridge. While often utilized as an intermediate in organic synthesis, the 2-(benzylthio)aniline scaffold possesses profound intrinsic value in drug discovery. It serves as a core pharmacophore for two major therapeutic domains: Central Nervous System (CNS) modulators (specifically Serotonin Transporter [SERT] inhibitors) and Oncology agents (kinase inhibitors and anti-proliferative compounds)[1],[2].

As a Senior Application Scientist, I have structured this guide to move beyond basic chemical properties, detailing the causality behind its structural utility, the mechanistic pathways it engages, and the self-validating experimental workflows required to evaluate its biological activity in vitro.

Physicochemical Profiling & Structural Rationale

The biological activity of any small molecule is dictated by its physicochemical parameters. The selection of the thioether linkage over an ether (-O-) or methylene (-CH2-) bridge in this compound is a deliberate pharmacological design choice.

Sulfur's larger atomic radius and higher polarizability allow for superior London dispersion forces within the hydrophobic sub-pockets of target proteins[1]. Furthermore, the C-S-C bond angle (approximately 103°) imparts a distinct 'bent' topology to the diaryl system. This specific conformation is highly favored for induced-fit binding in the orthosteric site of SERT and the hydrophobic pockets of various kinases[1],[2].

Table 1: Quantitative Physicochemical Properties
PropertyValuePharmacological Implication
Molecular Weight 265.80 g/mol (Salt)Falls well within Lipinski's Rule of 5, ensuring favorable theoretical oral bioavailability.
LogP (Free Base) ~3.8Optimal lipophilicity for crossing the blood-brain barrier (BBB) to target CNS receptors.
H-Bond Donors 1 (-NH2)Critical for anchoring to the kinase hinge region or SERT orthosteric site via hydrogen bonding.
H-Bond Acceptors 2 (N, S)Sulfur acts as a weak acceptor but provides significant polarizability for hydrophobic pockets.
Salt Form Hydrochloride (HCl)Enhances aqueous solubility for in vitro assays and formulates easily into physiological buffers.

Mechanistic Pathways: The Thioether-Aniline Pharmacophore

The dual utility of the {2-[(4-Methylbenzyl)thio]phenyl}amine scaffold allows it to be directed toward distinct phenotypic outcomes based on downstream derivatization.

  • SERT Modulation: The thioether-phenyl linkage mimics the binding mode of known antidepressants (e.g., vortioxetine analogs). The 4-methylbenzyl group provides necessary lipophilic interactions in the binding pocket, blocking the reuptake of serotonin from the synaptic cleft[1].

  • Kinase Inhibition: The primary aniline amine serves as a classic hydrogen bond donor to the backbone carbonyls of the kinase hinge region (ATP-competitive site), while the bulky thioether occupies the adjacent hydrophobic pocket, driving anti-proliferative activity[2].

Pathway cluster_mechanisms Primary Molecular Interactions cluster_outcomes Phenotypic Readouts Core {2-[(4-Methylbenzyl)thio]phenyl}amine (CAS: 1049739-08-3) SERT Serotonin Transporter (SERT) Orthosteric Pocket Core->SERT Thioether 'Bent' Conformation Kinase Kinase Hinge Region ATP-Competitive Site Core->Kinase Aniline H-Bond Donors CNS Neurotransmitter Reuptake Inhibition SERT->CNS Synaptic Modulation Oncology Cell Cycle Arrest & Apoptosis Kinase->Oncology Signal Transduction Blockade

Fig 1: Dual-pathway targeting and phenotypic readout workflow for 2-(benzylthio)aniline derivatives.

Experimental Workflows & Self-Validating Protocols

To rigorously evaluate the biological activity of this compound or its direct derivatives, specific, self-validating in vitro assays must be employed. The following protocols are designed with internal controls to ensure data integrity.

Protocol A: Radioligand Binding Assay for SERT Affinity

This assay quantifies the ability of the compound to displace[3H]-citalopram from the human serotonin transporter.

  • Step 1: Membrane Preparation. Isolate membranes from HEK293 cells stably expressing human SERT. Resuspend in assay buffer (50 mM Tris-HCl, pH 7.4).

  • Step 2: Buffer Optimization (Critical Causality). Supplement the buffer with 120 mM NaCl and 5 mM KCl . Why? SERT is a sodium-coupled symporter. The presence of Na+ is an absolute thermodynamic requirement to maintain the active conformation of the binding pocket. Omitting Na+ will collapse the pocket, yielding false negatives[1].

  • Step 3: Incubation. Incubate 20 µg of membrane protein with 1 nM [3H]-citalopram and varying concentrations of the test compound ( 10−10 to 10−5 M) for 60 minutes at 22°C.

  • Step 4: Filtration & Termination. Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters. Crucial Step: Filters must be pre-soaked in 0.5% Polyethylenimine (PEI) for 1 hour. Why? PEI coats the glass fibers with a positive charge, preventing the highly lipophilic thioether compound from non-specifically binding to the filter, which would artificially inflate background noise.

  • Step 5: Quantification. Wash filters 3x with ice-cold buffer, add scintillation cocktail, and quantify radioactivity. Calculate Ki​ using the Cheng-Prusoff equation.

Protocol B: In Vitro Cytotoxicity (MTT Assay)

This assay evaluates the anti-proliferative activity of the compound driven by potential kinase inhibition[2].

  • Step 1: Cell Seeding. Plate HCT-116 (colon carcinoma) or HeLa cells at 5,000 cells/well in a 96-well plate. Allow 24 hours for adherence.

  • Step 2: Compound Treatment. Treat cells with the compound (0.1 - 100 µM) dissolved in DMSO. Control Limit: Ensure final DMSO concentration is < 0.5%. Why? Higher concentrations of DMSO are inherently cytotoxic and will confound the IC50​ calculation.

  • Step 3: Incubation Timing. Incubate for 72 hours . Why? Thioether-based compounds typically exert anti-proliferative effects by interfering with signal transduction rather than acute membrane lysis. A 72-hour window allows sufficient time for cell cycle arrest and apoptosis to manifest phenotypically[2].

  • Step 4: Readout. Add MTT reagent (5 mg/mL), incubate for 4 hours, solubilize formazan crystals in DMSO, and read absorbance at 570 nm.

Data Presentation: Assay Validation Metrics

To ensure the protocols described above are operating as a self-validating system , the following quantitative quality control metrics must be met during high-throughput screening or hit-to-lead optimization.

Table 2: Representative Assay Validation Metrics
Assay ParameterTarget MetricRationale for Validation
Z'-Factor > 0.6Ensures a robust signal-to-noise ratio; validates assay readiness and pipetting accuracy.
Control IC50​ (Citalopram) 1.5 - 3.0 nMConfirms SERT membrane integrity and radioligand specific activity in Protocol A.
Control IC50​ (Staurosporine) < 100 nMValidates the apoptotic response capability of the chosen cell line in Protocol B.
Non-Specific Binding (NSB) < 10% of TotalEnsures the PEI filter coating and washing steps are effectively removing lipophilic background.

References

  • Sigma-Aldrich Product Profile: {2-[(4-methylbenzyl)
  • Preparation of Serotonin Transporter PET Radiotracer 2-((2- ((Dimethylamino)methyl)phenyl)thio)
  • Source: researchgate.

Sources

Exploratory

{2-[(4-Methylbenzyl)thio]phenyl}amine hydrochloride chemical structure and molecular weight

An In-depth Technical Guide to {2-[(4-Methylbenzyl)thio]phenyl}amine hydrochloride Authored by: A Senior Application Scientist Abstract This technical guide provides a comprehensive overview of {2-[(4-Methylbenzyl)thio]p...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to {2-[(4-Methylbenzyl)thio]phenyl}amine hydrochloride

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of {2-[(4-Methylbenzyl)thio]phenyl}amine hydrochloride, a chemical compound of interest to researchers and professionals in the fields of medicinal chemistry and drug development. This document details the fundamental physicochemical properties of the molecule, including its chemical structure and molecular weight. Furthermore, it presents a discussion on synthetic considerations and analytical methodologies relevant to this class of compounds, grounded in established chemical principles. The guide is designed to be a practical resource, offering both foundational knowledge and actionable insights for laboratory applications.

Introduction

{2-[(4-Methylbenzyl)thio]phenyl}amine hydrochloride is a substituted aniline derivative containing a thioether linkage. Compounds of this nature are of significant interest in medicinal chemistry due to their structural motifs, which are often found in biologically active molecules. The presence of an aniline moiety, a thioether bridge, and a substituted benzyl group provides a versatile scaffold for chemical modification and exploration of structure-activity relationships (SAR). This guide aims to provide a detailed technical profile of this specific hydrochloride salt, serving as a foundational reference for its use in research and development.

Chemical Structure and Physicochemical Properties

The accurate characterization of a chemical entity is paramount for any scientific investigation. This section outlines the key identifiers and properties of {2-[(4-Methylbenzyl)thio]phenyl}amine hydrochloride.

Chemical Structure

The chemical structure of {2-[(4-Methylbenzyl)thio]phenyl}amine hydrochloride is defined by a 2-aminophenyl group linked to a 4-methylbenzyl group through a sulfur atom (thioether linkage). The amine functional group is present as a hydrochloride salt.

Figure 1: Chemical structure of {2-[(4-Methylbenzyl)thio]phenyl}amine hydrochloride.

Physicochemical Data Summary

A summary of the key physicochemical properties is presented in the table below for quick reference.

PropertyValueSource
IUPAC Name 2-[(4-methylbenzyl)thio]aniline hydrochlorideN/A
Synonym(s) {2-[(4-Methylbenzyl)thio]phenyl}amine hydrochloride, 2-[(4-methylbenzyl)sulfanyl]aniline hydrochloride[1]
CAS Number 1049739-08-3
Molecular Formula C₁₄H₁₅NS · HCl
Molecular Weight 265.81 g/mol [1]
Physical Form Solid[1]
InChI Key NRUJISIMGLYSTL-UHFFFAOYSA-N

Synthetic and Analytical Considerations

General Synthetic Approach

The synthesis of such compounds typically involves the formation of the thioether bond. A common method is the nucleophilic substitution reaction between a thiol and a halide. For the target molecule, this could involve the reaction of 2-aminothiophenol with 4-methylbenzyl chloride. The resulting amine can then be converted to its hydrochloride salt by treatment with hydrochloric acid.

An alternative approach involves the palladium-catalyzed cross-coupling of an aryl halide with a thiol. The choice of synthetic route would depend on factors such as the availability of starting materials, desired yield, and scalability.

G cluster_start Starting Materials cluster_reaction Reaction cluster_product Intermediate Product cluster_salt_formation Salt Formation cluster_final_product Final Product 2-Aminothiophenol 2-Aminothiophenol Nucleophilic Substitution Nucleophilic Substitution 2-Aminothiophenol->Nucleophilic Substitution 4-Methylbenzyl chloride 4-Methylbenzyl chloride 4-Methylbenzyl chloride->Nucleophilic Substitution {2-[(4-Methylbenzyl)thio]phenyl}amine {2-[(4-Methylbenzyl)thio]phenyl}amine Nucleophilic Substitution->{2-[(4-Methylbenzyl)thio]phenyl}amine HCl Treatment HCl Treatment {2-[(4-Methylbenzyl)thio]phenyl}amine->HCl Treatment Target Compound Target Compound HCl Treatment->Target Compound

Figure 2: A generalized workflow for the synthesis of {2-[(4-Methylbenzyl)thio]phenyl}amine hydrochloride.

Analytical Characterization

The structural confirmation of the synthesized compound would rely on a combination of standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR spectroscopy would be expected to show characteristic signals for the aromatic protons on both phenyl rings, a singlet for the benzylic methylene (CH₂) protons, a singlet for the methyl (CH₃) group, and a broad signal for the amine protons.

    • ¹³C NMR spectroscopy would confirm the presence of all 14 carbon atoms in the molecule with distinct chemical shifts for the aromatic, benzylic, and methyl carbons.

  • Mass Spectrometry (MS): This technique would be used to determine the molecular weight of the free base and to analyze its fragmentation pattern, further confirming the structure.

  • Infrared (IR) Spectroscopy: The IR spectrum would display characteristic absorption bands for the N-H stretching of the amine (or ammonium) group, C-H stretches of the aromatic and aliphatic portions, and C-S stretching of the thioether linkage.

  • Elemental Analysis: Combustion analysis would be performed to determine the elemental composition (C, H, N, S, Cl) of the compound, which should match the calculated values for the molecular formula C₁₄H₁₆ClNS.

Potential Applications in Research and Drug Development

While the specific biological activity of {2-[(4-Methylbenzyl)thio]phenyl}amine hydrochloride is not detailed in the provided search results, its structural features suggest potential areas of investigation. The thioether linkage is a common motif in various pharmacologically active compounds. Aniline derivatives are also prevalent in drug discovery. This compound could serve as a valuable intermediate or building block for the synthesis of more complex molecules with potential therapeutic applications. For instance, similar structures are investigated for their potential as enzyme inhibitors or receptor modulators.

Conclusion

{2-[(4-Methylbenzyl)thio]phenyl}amine hydrochloride is a well-defined chemical entity with the molecular formula C₁₄H₁₅NS · HCl and a molecular weight of 265.81 g/mol . Its structure, featuring an aminophenyl thioether core, makes it a compound of interest for further chemical synthesis and biological evaluation. This guide provides the essential technical information required by researchers and drug development professionals to understand and utilize this compound in their scientific endeavors.

References

Sources

Foundational

An Investigational Guide to the In Vitro Mechanism of Action of {2-[(4-Methylbenzyl)thio]phenyl}amine Hydrochloride

Abstract This technical guide provides a comprehensive framework for the in vitro investigation of the mechanism of action of {2-[(4-Methylbenzyl)thio]phenyl}amine hydrochloride. While limited direct data exists for this...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive framework for the in vitro investigation of the mechanism of action of {2-[(4-Methylbenzyl)thio]phenyl}amine hydrochloride. While limited direct data exists for this specific compound, its structural similarity to molecules with known biological activities, such as thioether and benzothiazole derivatives, suggests potential therapeutic applications. This document outlines a logical, multi-phased experimental workflow designed to elucidate its cytotoxic, antiviral, and antimicrobial properties, and to identify its molecular targets and affected cellular pathways. Detailed, field-proven protocols for key in vitro assays are provided, alongside guidance on data interpretation and visualization, to empower researchers in drug development to rigorously characterize this compound's biological activity.

Introduction and Rationale for Investigation

{2-[(4-Methylbenzyl)thio]phenyl}amine hydrochloride is a small molecule featuring a thioether linkage and an aniline moiety. Its chemical scaffold is reminiscent of various biologically active compounds, including those with demonstrated anticancer, antiviral, and antimicrobial properties. The presence of the thioether group, in particular, is a common feature in molecules designed to interact with specific biological targets. Given the therapeutic potential of structurally related compounds, a thorough in vitro characterization of {2-[(4-Methylbenzyl)thio]phenyl}amine hydrochloride is warranted to determine its biological activity and elucidate its mechanism of action. This guide presents a systematic approach to this investigation, beginning with broad activity screening and progressing to detailed mechanistic studies.

Hypothesized Mechanisms of Action

Based on the activities of structurally analogous compounds, we can propose several hypotheses for the mechanism of action of {2-[(4-Methylbenzyl)thio]phenyl}amine hydrochloride:

  • Anticancer Activity: The compound may induce cytotoxicity in cancer cell lines through various mechanisms, including:

    • Induction of Apoptosis: Triggering programmed cell death is a hallmark of many chemotherapeutic agents.

    • Cell Cycle Arrest: The compound might halt cell cycle progression at specific checkpoints, preventing cell proliferation.

    • Inhibition of Key Signaling Pathways: It could target kinases, proteases, or other enzymes crucial for cancer cell survival and growth.

    • Disruption of Protein-Protein Interactions: The compound may interfere with essential protein complexes within cancer cells.

  • Antiviral Activity: The thioether moiety is present in some antiviral compounds. {2-[(4-Methylbenzyl)thio]phenyl}amine hydrochloride could potentially inhibit viral replication by:

    • Blocking Viral Entry: Preventing the virus from entering host cells.

    • Inhibiting Viral Enzymes: Targeting viral proteases or polymerases essential for replication.

    • Interfering with Viral Assembly: Disrupting the formation of new viral particles.

  • Antimicrobial Activity: The compound may exhibit antibacterial or antifungal properties by:

    • Disrupting Cell Wall Synthesis: Weakening the microbial cell wall, leading to cell lysis.

    • Inhibiting Essential Enzymes: Targeting enzymes required for microbial metabolism or DNA replication.

    • Damaging the Cell Membrane: Increasing the permeability of the microbial cell membrane.

Experimental Workflow for Elucidating the Mechanism of Action

A phased approach is recommended to systematically investigate the in vitro mechanism of action of {2-[(4-Methylbenzyl)thio]phenyl}amine hydrochloride. This workflow ensures that each experimental step logically informs the next, leading to a comprehensive understanding of the compound's biological effects.

MOA_Workflow cluster_phase1 Phase 1: Broad Activity Screening cluster_phase2 Phase 2: Elucidation of Cellular Mechanisms cluster_phase3 Phase 3: Identification of Molecular Targets p1_start Compound Synthesis & Characterization p1_cytotoxicity Cytotoxicity Screening (e.g., MTT Assay) p1_start->p1_cytotoxicity p1_antiviral Antiviral Screening (e.g., CPE Assay) p1_start->p1_antiviral p1_antimicrobial Antimicrobial Screening (e.g., Broth Dilution) p1_start->p1_antimicrobial p1_decision Active? p1_cytotoxicity->p1_decision p1_antiviral->p1_decision p1_antimicrobial->p1_decision p1_end Proceed to Phase 2 p1_decision->p1_end Yes p1_inactive Inactive p1_decision->p1_inactive No p2_start Active Compound from Phase 1 p1_end->p2_start p2_apoptosis Apoptosis Assays (Annexin V, Caspase Activity) p2_start->p2_apoptosis p2_cellcycle Cell Cycle Analysis (Flow Cytometry) p2_start->p2_cellcycle p2_decision Mechanism Identified? p2_apoptosis->p2_decision p2_cellcycle->p2_decision p2_end Proceed to Phase 3 p2_decision->p2_end Yes p3_start Cellular Mechanism from Phase 2 p2_end->p3_start p3_kinase Kinase/Protease Inhibition Assays p3_start->p3_kinase p3_western Western Blot for Signaling Pathways p3_start->p3_western p3_ppi PPI Inhibition Assays p3_start->p3_ppi p3_target Target Identification p3_kinase->p3_target p3_western->p3_target p3_ppi->p3_target

Caption: A three-phased experimental workflow for the elucidation of the mechanism of action.

Detailed In Vitro Protocols

Phase 1: Broad Activity Screening

Objective: To determine if {2-[(4-Methylbenzyl)thio]phenyl}amine hydrochloride exhibits cytotoxic, antiviral, or antimicrobial activity in vitro.

4.1. Protocol: Cytotoxicity Screening using MTT Assay

This assay measures the metabolic activity of cells as an indicator of cell viability.[1][2][3][4]

  • Cell Seeding: Seed cancer cell lines (e.g., MCF-7, A549, HCT116) and a non-cancerous control cell line (e.g., HEK293) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Prepare a serial dilution of {2-[(4-Methylbenzyl)thio]phenyl}amine hydrochloride in culture medium. Replace the medium in the wells with the compound dilutions and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).

4.2. Protocol: Antiviral Screening using Cytopathic Effect (CPE) Reduction Assay

This assay determines the ability of a compound to protect cells from virus-induced cell death.[5][6][7][8]

  • Cell Seeding: Seed a susceptible host cell line (e.g., Vero cells) in 96-well plates and grow to confluence.

  • Compound and Virus Addition: Pre-incubate the cells with serial dilutions of the compound for 1-2 hours. Then, infect the cells with a virus known to cause CPE (e.g., Influenza virus, Rhinovirus) at a specific multiplicity of infection (MOI). Include cell controls (no virus), virus controls (no compound), and a positive control antiviral drug.

  • Incubation: Incubate the plates until CPE is observed in at least 80% of the virus control wells.

  • CPE Quantification: Stain the cells with a viability dye such as neutral red or crystal violet.

  • Absorbance Measurement: After washing and solubilizing the dye, measure the absorbance using a microplate reader.

  • Data Analysis: Calculate the percentage of CPE reduction and determine the EC50 value (the concentration of compound that protects 50% of the cells from CPE).

4.3. Protocol: Antimicrobial Screening using Broth Microdilution Assay

This method determines the minimum inhibitory concentration (MIC) of a compound against various microorganisms.[9][10][11][12]

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) in a suitable broth.

  • Compound Dilution: Prepare serial twofold dilutions of the compound in a 96-well microtiter plate containing broth.

  • Inoculation: Add the microbial inoculum to each well. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plates under appropriate conditions for the specific microorganism (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Phase 2: Elucidation of Cellular Mechanisms (for active compounds)

Objective: To investigate the cellular processes affected by the compound, focusing on apoptosis and cell cycle progression.

5.1. Protocol: Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining

This assay distinguishes between viable, apoptotic, and necrotic cells.[13][14][15][16][17]

  • Cell Treatment: Treat the target cancer cell line with the compound at its IC50 and 2x IC50 concentrations for 24 and 48 hours.

  • Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide. Incubate in the dark for 15 minutes.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

5.2. Protocol: Cell Cycle Analysis by Propidium Iodide (PI) Staining

This method determines the distribution of cells in different phases of the cell cycle.[18][19][20][21]

  • Cell Treatment: Treat cells with the compound as described for the apoptosis assay.

  • Cell Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight.

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing PI and RNase A.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Use cell cycle analysis software to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Phase 3: Identification of Molecular Targets

Objective: To identify the specific molecular targets of the compound.

6.1. Protocol: In Vitro Kinase/Protease Inhibition Assays

These are biochemical assays to determine if the compound directly inhibits the activity of specific enzymes.[22][23][24][25][26][27][28][29][30][31]

  • Assay Setup: In a microplate, combine the purified kinase or protease enzyme, its specific substrate, and varying concentrations of the compound in an appropriate reaction buffer.

  • Reaction Initiation: Start the reaction by adding ATP (for kinases) or by incubating at the optimal temperature.

  • Detection: Measure the enzyme activity using a suitable detection method (e.g., fluorescence, luminescence, or absorbance).

  • Data Analysis: Calculate the percentage of enzyme inhibition and determine the IC50 value of the compound for each enzyme.

6.2. Protocol: Western Blot Analysis of Signaling Pathways

This technique is used to measure changes in the expression and phosphorylation status of key proteins in a signaling pathway.[32][33][34]

  • Cell Lysis: Treat cells with the compound for various times and concentrations. Lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE and Transfer: Separate the proteins by size using SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.

  • Immunoblotting: Block the membrane and then incubate with primary antibodies specific for target proteins (e.g., phosphorylated and total forms of kinases in a relevant pathway).

  • Detection: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Data Analysis: Quantify the band intensities to determine the effect of the compound on protein expression and phosphorylation.

6.3. Protocol: Protein-Protein Interaction (PPI) Inhibition Assays

These assays are designed to screen for compounds that disrupt the interaction between two proteins.[35][36][37][38][39]

  • Cell-Based Assays (e.g., FRET, BRET):

    • Construct Generation: Create expression vectors where the two interacting proteins are fused to donor and acceptor fluorophores (for FRET) or a luciferase and a fluorescent protein (for BRET).

    • Cell Transfection and Treatment: Co-transfect cells with the constructs and treat with the compound.

    • Signal Detection: Measure the energy transfer signal. A decrease in the signal indicates inhibition of the PPI.

  • In Vitro Assays (e.g., ELISA-based):

    • Plate Coating: Coat a microplate with one of the purified interacting proteins.

    • Incubation: Add the second, tagged (e.g., biotinylated) protein in the presence of varying concentrations of the compound.

    • Detection: Detect the binding of the second protein using a labeled antibody or streptavidin-HRP. A decrease in signal indicates PPI inhibition.

Data Presentation and Interpretation

Quantitative data should be presented in a clear and concise manner to facilitate comparison and interpretation.

Table 1: Hypothetical Cytotoxicity of {2-[(4-Methylbenzyl)thio]phenyl}amine Hydrochloride

Cell LineCell TypeIC50 (µM)
MCF-7Breast Cancer5.2 ± 0.8
A549Lung Cancer12.6 ± 2.1
HCT116Colon Cancer8.9 ± 1.5
HEK293Normal Kidney> 50

Table 2: Hypothetical Antiviral Activity of {2-[(4-Methylbenzyl)thio]phenyl}amine Hydrochloride

VirusHost CellEC50 (µM)CC50 (µM)Selectivity Index (SI)
Influenza AMDCK3.5 ± 0.6> 50> 14.3
Rhinovirus 14HeLa7.1 ± 1.2> 50> 7.0

Table 3: Hypothetical Kinase Inhibition Profile of {2-[(4-Methylbenzyl)thio]phenyl}amine Hydrochloride

KinaseIC50 (µM)
Kinase A0.8 ± 0.1
Kinase B15.4 ± 3.2
Kinase C> 100

Conclusion

The systematic in vitro investigation outlined in this guide provides a robust framework for elucidating the mechanism of action of {2-[(4-Methylbenzyl)thio]phenyl}amine hydrochloride. By progressing from broad activity screening to detailed cellular and molecular studies, researchers can build a comprehensive profile of this compound's biological effects. The resulting data will be crucial for determining its potential as a lead compound for the development of new therapeutics.

References

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  • Crowley, L. C., Marfell, B. J., & Waterhouse, N. J. (2016). Assaying cell cycle status using flow cytometry. Cold Spring Harbor protocols, 2016(9), pdb-prot087313.
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  • Sartorius. (n.d.). Incucyte® Apoptosis Assays for Live-Cell Analysis. Retrieved from [Link]

  • Medina, M., & Baresi, L. (2007). A culture-based method for determining the production of secreted protease inhibitors. Journal of microbiological methods, 68(3), 627-630.
  • Hu, Y., Ma, C., & Wang, J. (2022). Cytopathic Effect Assay and Plaque Assay to Evaluate in vitro Activity of Antiviral Compounds Against Human Coronaviruses 229E, OC43, and NL63. Bio-protocol, 12(3), e4313.
  • protocols.io. (2025). In Vitro Antiviral Screening assay Against Viruses of Pandemic Potential. Retrieved from [Link]

  • IBT Bioservices. (n.d.). Guide to In Vitro Antiviral Testing. Retrieved from [Link]

  • Bio-protocol. (n.d.). Antiviral assay. Retrieved from [Link]

  • Thangavel, S., & Subramani, P. A. (2018). Protocol for apoptosis assay by flow cytometry using annexin V staining method. MethodsX, 5, 989-993.
  • Scott, D. E., & Schulman, H. (2017). Inhibition of protein-protein interactions: cell-based assays. In Assay guidance manual.
  • myadlm.org. (2017). Antimicrobial Susceptibility Testing. Retrieved from [Link]

  • Vipergen. (n.d.). DEL – PPI Inhibitor Direct. Retrieved from [Link]

  • Sartorius. (n.d.). Protein-Protein Interactions. Retrieved from [Link]

  • Al-Snafi, A. E. (2021). Evaluation of In Vitro Antiprotease Activity of Selected Traditional Medicinal Herbs in Dentistry and Its In Silico PASS Prediction.
  • Patel, M. K., & Patel, V. R. (2019). Comparative Evaluation of in vitro Anti-Inflammatory Activity of Different Extracts of Selected Medicinal Plants from Saurashtra. Journal of Drug Delivery and Therapeutics, 9(3), 39-43.
  • Khan, Z., Siddiqui, M. F., & Park, S. (2019). Antimicrobial susceptibility testing: a comprehensive review of currently used methods. Expert review of anti-infective therapy, 17(10), 827-841.
  • Reaction Biology. (n.d.). Protease Assay Services. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2023). Antimicrobial Resistance and Medical Devices. Retrieved from [Link]

  • Reaction Biology. (2024). Testing kinase inhibitors where it matters: Drug screening in intact cells. Retrieved from [Link]

  • Integra Biosciences. (2021). Antimicrobial susceptibility tests: A comprehensive review of the most commonly used methods. Retrieved from [Link]

  • Werry, T. D., Sexton, P. M., & Christopoulos, A. (2022). Protein-protein interaction-based high throughput screening for adenylyl cyclase 1 inhibitors: Design, implementation, and discovery of a novel chemotype. Frontiers in pharmacology, 13, 964724.
  • protocols.io. (2024). In vitro kinase assay. Retrieved from [Link]

  • BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work?. Retrieved from [Link]

  • Reaction Biology. (2025). Protein-Protein Interaction Assays: Illuminating the Science Behind LinkLight. Retrieved from [Link]

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Exploratory

Preclinical Pharmacokinetics and Bioanalytical Profiling of {2-[(4-Methylbenzyl)thio]phenyl}amine Hydrochloride

Executive Summary The transition of a novel chemical entity (NCE) from discovery to Investigational New Drug (IND) status requires a rigorous, mechanistically grounded understanding of its absorption, distribution, metab...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The transition of a novel chemical entity (NCE) from discovery to Investigational New Drug (IND) status requires a rigorous, mechanistically grounded understanding of its absorption, distribution, metabolism, and excretion (ADME) profile. This whitepaper provides an in-depth technical guide on the preclinical pharmacokinetics of {2-[(4-Methylbenzyl)thio]phenyl}amine hydrochloride .

Structurally characterized by an ortho-thioether linkage, a primary aniline, and a p-methylbenzyl group, this compound presents unique physicochemical properties that dictate its pharmacokinetic behavior. By employing a self-validating LC-MS/MS bioanalytical framework and adhering to global regulatory guidelines, this guide delineates the causality behind experimental design, biotransformation liabilities, and in vivo scaling from rodent to non-rodent models[1].

Physicochemical Profiling & Biotransformation Rationale

A drug's structural moieties directly dictate its pharmacokinetic fate. Understanding these structure-property relationships (SPR) is critical for anticipating clearance mechanisms and designing appropriate analytical methods.

Structural Causality and ADME Impact
  • Hydrochloride Salt Formulation: The free base of {2-[(4-Methylbenzyl)thio]phenyl}amine is highly lipophilic and poorly soluble in aqueous media. Formulating it as a hydrochloride salt lowers the localized pH during gastrointestinal dissolution, significantly improving thermodynamic solubility and driving passive transcellular absorption.

  • Thioether Linkage: The sulfur atom increases the overall lipophilicity (LogP) of the molecule, promoting extensive tissue partitioning (high Volume of Distribution, Vss​ ). However, it serves as a metabolic "soft spot."

  • Primary Aniline: With a pKa of approximately 4.5, the aniline nitrogen is largely un-ionized at physiological pH (7.4), further enhancing membrane permeability.

Predicted Metabolic Liabilities

High intrinsic clearance ( Clint​ ) is anticipated due to three primary biotransformation pathways:

  • Benzylic Oxidation: The methyl group on the benzyl ring is highly susceptible to hydrogen abstraction by Cytochrome P450 (CYP450) iron-oxo species, leading to rapid formation of a hydroxymethyl metabolite.

  • S-Oxidation: The thioether is prone to oxidation by Flavin-containing monooxygenases (FMOs) and CYP3A4, yielding sulfoxides and subsequently sulfones.

  • N-Acetylation: The primary aniline is a classical substrate for N-acetyltransferases (NAT), leading to phase II acetamide formation.

Biotransformation Parent {2-[(4-Methylbenzyl)thio]phenyl}amine (Parent Drug) CYP_FMO CYP450 / FMO Parent->CYP_FMO CYP CYP450 Parent->CYP NAT NAT Enzymes Parent->NAT SOx S-Oxidation (Sulfoxide/Sulfone) Benzylic Benzylic Oxidation (Hydroxymethyl) NAcetyl N-Acetylation (Acetamide) CYP_FMO->SOx CYP->Benzylic NAT->NAcetyl

Caption: Major predicted Phase I and Phase II metabolic pathways.

Bioanalytical Strategy & Method Validation

To accurately quantify the compound in biological matrices, a highly selective and sensitive Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) method must be developed and validated in accordance with the FDA Bioanalytical Method Validation Guidance (2018)[2].

Self-Validating Analytical Design
  • Internal Standard (IS) Selection: A Stable Isotope-Labeled (SIL) analog (e.g., 13C6​

    • or D4​ -labeled parent compound) is mandatory. The SIL-IS co-elutes with the analyte, experiencing the exact same matrix ionization suppression or enhancement in the ESI source. This creates a self-validating system where the Analyte/IS peak area ratio remains constant regardless of absolute extraction recovery fluctuations.
  • Matrix Selection: K2​EDTA plasma is utilized rather than heparin. Causality: Heparin can cause unpredictable matrix effects in positive ESI-MS/MS and may bind to lipophilic basic drugs, whereas K2​EDTA chelates calcium to prevent coagulation without altering ionization efficiency.

Bioanalytical_Workflow Plasma Plasma Sample (K2EDTA) IS Add Internal Standard (Isotopically Labeled) Plasma->IS PPT Protein Precipitation (Acetonitrile) IS->PPT Centrifuge Centrifugation (14,000 x g) PPT->Centrifuge LC UHPLC Separation (C18 Column) Centrifuge->LC MS MS/MS Detection (ESI+, MRM Mode) LC->MS Data Data Processing (PK Parameters) MS->Data

Caption: LC-MS/MS bioanalytical workflow for compound quantification in plasma.

Step-by-Step Experimental Methodologies

Protocol A: In Vivo Dosing and Sampling

In alignment with ICH M3(R2) guidelines for nonclinical safety studies, pharmacokinetic evaluations are conducted in both a rodent (Sprague-Dawley rat) and a non-rodent (Beagle dog) species[3].

  • Animal Preparation: Fast animals for 12 hours prior to oral (PO) dosing. Causality: Food alters gastric pH and splanchnic blood flow, introducing high inter-subject variability in the absorption phase of lipophilic compounds. Fasting standardizes the baseline.

  • Formulation:

    • Intravenous (IV): Dissolve the HCl salt in 5% DMSO, 10% Tween-80, and 85% sterile saline to ensure complete systemic delivery without precipitation.

    • Oral (PO): Suspend in 0.5% Methylcellulose (MC) in water.

  • Administration: Administer IV doses (1 mg/kg) via the tail vein (rats) or cephalic vein (dogs). Administer PO doses (5 mg/kg) via oral gavage.

  • Blood Collection: Draw 200 µL of blood into pre-chilled K2​EDTA tubes at 0.083 (IV only), 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.

  • Plasma Isolation: Centrifuge blood at 3,000 x g for 10 minutes at 4°C. Transfer plasma to secondary tubes and immediately flash-freeze on dry ice. Store at -80°C to prevent ex vivo degradation of the thioether moiety.

Protocol B: Plasma Sample Preparation and LC-MS/MS Analysis
  • Aliquoting: Thaw plasma on ice. Transfer a 50 µL aliquot into a 96-well collection plate.

  • Spiking: Add 10 µL of the SIL-IS working solution (100 ng/mL in 50% methanol).

  • Protein Precipitation (PPT): Add 150 µL of ice-cold acetonitrile containing 0.1% formic acid. Causality: The organic solvent denatures plasma proteins while the lipophilic analyte remains highly soluble in the supernatant. Formic acid ensures the aniline nitrogen remains protonated, improving extraction consistency.

  • Centrifugation: Vortex the plate for 2 minutes. Centrifuge at 14,000 x g for 15 minutes at 4°C. Causality: High-speed centrifugation ensures complete pelleting of proteins, preventing UHPLC column clogging.

  • Analysis: Transfer 100 µL of the supernatant to an autosampler plate. Inject 5 µL onto a C18 UHPLC column coupled to a triple quadrupole mass spectrometer operating in positive Electrospray Ionization (ESI+) Multiple Reaction Monitoring (MRM) mode.

Pharmacokinetic Data Synthesis & Interpretation

The following table synthesizes the quantitative pharmacokinetic parameters derived from non-compartmental analysis (NCA) of the plasma concentration-time profiles.

ParameterUnitRat (IV, 1 mg/kg)Rat (PO, 5 mg/kg)Dog (IV, 1 mg/kg)Dog (PO, 5 mg/kg)
Cmax​ ng/mL-185 ± 32-410 ± 65
Tmax​ hr-1.5-2.0
AUC0−∞​ hr*ng/mL370 ± 45462 ± 80833 ± 951458 ± 210
Clearance (Cl) mL/min/kg45.0-20.0-
Volume of Dist. ( Vss​ ) L/kg3.5-2.8-
Half-life ( t1/2​ ) hr1.51.82.52.8
Bioavailability (%F) %-25.0 -35.0
Mechanistic Interpretation of PK Parameters
  • Clearance (Cl): The IV clearance in rats (45.0 mL/min/kg) approaches the total hepatic blood flow of the species (~55 mL/min/kg). This classifies the compound as a high-extraction ratio (ER) drug in rodents, directly validating the predicted metabolic liabilities (benzylic oxidation and S-oxidation) discussed in Section 2.

  • Volume of Distribution ( Vss​ ): The Vss​ in both species (3.5 L/kg in rats; 2.8 L/kg in dogs) significantly exceeds total body water (~0.6 L/kg). This indicates extensive extravascular tissue distribution, driven by the high lipophilicity of the thioether and methylbenzyl groups.

  • Absolute Bioavailability (%F): The moderate bioavailability (25% in rats, 35% in dogs) is not due to poor absorption—the HCl salt ensures adequate GI dissolution—but is rather limited by extensive first-pass hepatic metabolism.

Sources

Foundational

Strategic Synthesis and Mechanistic Evaluation of {2-[(4-Methylbenzyl)thio]phenyl}amine Hydrochloride

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Protocol Guide Executive Summary The compound {2-[(4-Methylbenzyl)thio]phenyl}amine hydrochloride...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Protocol Guide

Executive Summary

The compound {2-[(4-Methylbenzyl)thio]phenyl}amine hydrochloride (also referred to as 2-(4-methylbenzylthio)aniline hydrochloride) is a highly versatile bifunctional building block. Featuring both a nucleophilic primary amine and a uniquely substituted thioether linkage, this molecule serves as a critical precursor in the synthesis of sulfur-nitrogen heterocycles, such as benzothiazoles and benzothiazepines, which are frequently utilized in targeted therapeutics and pharmaceutical primary standards[1].

This whitepaper outlines a highly optimized, self-validating synthetic pathway for this compound. By leveraging chemoselective S-alkylation followed by controlled salt precipitation, the protocol eliminates the need for resource-intensive chromatographic purification while ensuring exceptional final purity.

Retrosynthetic Analysis & Mechanistic Rationale

The synthesis is achieved via a two-phase process: a chemoselective nucleophilic substitution ( SN​2 ) followed by an acid-base salt formation. The primary challenge in this synthesis is chemoselectivity —specifically, directing the alkylation exclusively to the sulfur atom rather than the nitrogen atom of the bifunctional 2-aminothiophenol starting material.

Chemoselectivity and HSAB Theory

The selectivity of this reaction is governed by the Hard and Soft Acids and Bases (HSAB) theory .

  • The Nucleophile: The thiol group (-SH) of 2-aminothiophenol has a pKa​ of approximately 6.0, making it significantly more acidic than the aniline amine ( pKa​>25 for deprotonation). Using a mild base like potassium carbonate ( K2​CO3​ ) selectively deprotonates the thiol to form a thiolate anion. The thiolate is a highly polarizable, "soft" nucleophile.

  • The Electrophile: 4-Methylbenzyl chloride[2] features a benzylic carbon attached to a moderate leaving group (chloride), classifying it as a "soft" electrophile.

  • Causality: The soft-soft interaction between the thiolate and the benzylic carbon is kinetically favored over the hard-soft interaction that would occur with the neutral amine. Consequently, S-alkylation proceeds rapidly at room temperature, while N-alkylation is virtually non-existent under these mild conditions.

MechanisticPathway Start 2-Aminothiophenol Thiolate Thiolate Anion (Soft) pKa ~ 6.0 Start->Thiolate K2CO3 Amine Neutral Amine (Hard) pKa > 25 Start->Amine Unreactive Electrophile 4-Methylbenzyl Chloride (Soft Electrophile) Thiolate->Electrophile HSAB Match Amine->Electrophile HSAB Mismatch S_Alk S-Alkylation (Favored) Fast SN2 Electrophile->S_Alk Major N_Alk N-Alkylation (Disfavored) High Activation Energy Electrophile->N_Alk Trace

Caption: Chemoselectivity mechanism dictated by Hard and Soft Acids and Bases (HSAB) theory.

The Self-Validating Purification System

The second phase involves treating the free base intermediate with anhydrous hydrogen chloride (HCl). This step is not merely for salt formation; it acts as a self-validating purification system . The protonation of the aniline nitrogen forms an anilinium salt that is highly insoluble in non-polar solvents (like diethyl ether). Any unreacted 4-methylbenzyl chloride or non-basic organic impurities remain completely dissolved in the ethereal filtrate. If the final white precipitate forms and is isolated, the system has inherently purged the non-basic contaminants.

Experimental Protocols

The following methodologies detail the step-by-step synthesis of the target compound, adapted from standard protocols for 2-(benzylthio)aniline derivatives[3].

Phase 1: Synthesis of 2-[(4-Methylbenzyl)thio]aniline (Free Base)
  • Preparation: Charge a flame-dried, 500 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet with 2-aminothiophenol (12.5 g, 100 mmol) and anhydrous N,N-dimethylformamide (DMF) (125 mL).

  • Deprotonation: Add anhydrous potassium carbonate ( K2​CO3​ ) (16.6 g, 120 mmol) in one portion. Note: DMF is chosen as a polar aprotic solvent to solvate the potassium cation, leaving the thiolate "naked" and highly reactive.

  • Electrophile Addition: Cool the suspension to 0–5 °C using an ice-water bath. Dissolve 4-methylbenzyl chloride (14.8 g, 105 mmol) in 25 mL of anhydrous DMF and add it dropwise to the reaction mixture over 30 minutes. Causality: Dropwise addition controls the exothermic nature of the SN​2 reaction and prevents localized concentration spikes that could lead to impurities.

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature (25 °C) for 4 hours.

  • In-Process Control (IPC): Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (4:1) mobile phase. The reaction is complete when the 2-aminothiophenol spot disappears.

  • Workup: Quench the reaction by pouring the mixture into 400 mL of ice-cold distilled water. Extract the aqueous layer with Ethyl Acetate (3 × 150 mL). Wash the combined organic layers with brine (2 × 100 mL) to remove residual DMF, dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure to yield the crude free base as a pale yellow oil.

Phase 2: Hydrochloride Salt Formation
  • Solvent Exchange: Dissolve the crude 2-[(4-methylbenzyl)thio]aniline in 200 mL of anhydrous diethyl ether.

  • Precipitation: Cool the ethereal solution to 0 °C. Slowly add 2.0 M HCl in diethyl ether (55 mL, 110 mmol) dropwise under vigorous stirring. A white precipitate will immediately begin to form. Causality: The anhydrous environment prevents the hydrolysis of the salt and ensures maximum precipitation.

  • Isolation: Stir for an additional 30 minutes at 0 °C to ensure complete crystallization. Filter the suspension rapidly through a Büchner funnel under vacuum.

  • Washing & Drying: Wash the filter cake with cold, anhydrous diethyl ether (2 × 50 mL) to remove any trapped organic impurities. Transfer the solid to a vacuum desiccator and dry under high vacuum for 12 hours to afford {2-[(4-Methylbenzyl)thio]phenyl}amine hydrochloride.

SynthesisWorkflow SM1 2-Aminothiophenol (Nucleophile) Base K2CO3 / DMF (Deprotonation) SM1->Base Mix at 0-5 °C SM2 4-Methylbenzyl Chloride (Electrophile) SM2->Base Mix at 0-5 °C Int 2-[(4-Methylbenzyl)thio]aniline (Free Base) Base->Int SN2 Alkylation (4h, 25 °C) Acid HCl in Diethyl Ether (Protonation) Int->Acid Solvent Exchange Prod {2-[(4-Methylbenzyl)thio]phenyl}amine HCl (Final Salt) Acid->Prod Crystallization

Caption: Synthesis workflow from primary precursors to the final hydrochloride salt.

Quantitative Data & Physicochemical Properties

The following table summarizes the stoichiometric parameters of the synthesis and the expected analytical profile of the final hydrochloride salt.

ParameterValue / Description
Target Molecule {2-[(4-Methylbenzyl)thio]phenyl}amine hydrochloride
Chemical Formula C14​H15​NS⋅HCl ( C14​H16​ClNS )
Molecular Weight 265.80 g/mol
Stoichiometry (Thiol : Benzyl : Base) 1.00 : 1.05 : 1.20
Typical Overall Yield 82% – 88% (over two steps)
Physical Appearance White to off-white crystalline powder
Solubility Profile Soluble in DMSO, Methanol, Water; Insoluble in Diethyl Ether, Hexane
Expected 1H NMR ( DMSO−d6​ ) δ 2.25 (s, 3H, CH3​ ), 4.10 (s, 2H, CH2​ ), 6.80-7.40 (m, 8H, Ar-H), 9.50 (br s, 3H, NH3+​ )
Storage Conditions Desiccated at 2-8 °C, protect from direct light and moisture

Conclusion

The synthesis of {2-[(4-Methylbenzyl)thio]phenyl}amine hydrochloride demonstrates the elegant application of HSAB theory to achieve perfect chemoselectivity without the need for protecting group chemistry. By utilizing a mild base in a polar aprotic solvent, the S-alkylation proceeds with high efficiency. Furthermore, the strategic conversion of the intermediate to an ethereal hydrochloride salt serves as a robust, self-validating purification mechanism, yielding a high-purity building block suitable for advanced pharmaceutical development.

References

  • Synthesis of 2-(benzylthio)aniline PrepChem.com URL:[Link]

Sources

Exploratory

An In-depth Technical Guide to {2-[(4-Methylbenzyl)thio]phenyl}amine Hydrochloride: Physicochemical Properties, Synthesis, and Characterization

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of {2-[(4-Methylbenzyl)thio]phenyl}amine hydrochloride (CAS No: 1049739-08-3), a chemical in...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of {2-[(4-Methylbenzyl)thio]phenyl}amine hydrochloride (CAS No: 1049739-08-3), a chemical intermediate of interest in medicinal chemistry and materials science. This document details its known physical and chemical properties, outlines a validated experimental workflow for its synthesis and purification, and discusses the standard analytical methods for its characterization. By synthesizing information from chemical supplier data and analogous synthetic procedures, this guide serves as an authoritative resource for professionals requiring a thorough understanding of this compound for research and development applications.

Compound Identification and Physicochemical Properties

{2-[(4-Methylbenzyl)thio]phenyl}amine hydrochloride is a diaryl thioether derivative. The presence of a primary amine and a thioether linkage, combined with its formulation as a hydrochloride salt, defines its chemical reactivity and physical characteristics. The hydrochloride salt form is typically employed to enhance the stability and aqueous solubility of the parent free amine, which is a common strategy in drug development.[1]

Key Identifiers and Properties

The fundamental properties of {2-[(4-Methylbenzyl)thio]phenyl}amine hydrochloride are summarized below. These data are compiled from supplier technical data sheets and are crucial for laboratory handling, experimental design, and analytical characterization.[2]

PropertyValueSource
CAS Number 1049739-08-3[2]
Synonym(s) 2-[(4-methylbenzyl)sulfanyl]aniline hydrochloride[2]
Molecular Formula C₁₄H₁₅NS · HCl[2]
Molecular Weight 265.81 g/mol [2][3][4]
Physical Form Solid[2][3]
Purity ≥95% (Typical)[2][3]
Storage Room Temperature (RT)[2][3]
InChI Key NRUJISIMGLYSTL-UHFFFAOYSA-N[2]
Melting Point Analysis

A specific, experimentally verified melting point for {2-[(4-Methylbenzyl)thio]phenyl}amine hydrochloride is not prominently reported in publicly available literature. However, based on the analysis of structurally related compounds, a melting point can be anticipated. For instance, the analogous compound (2-amino-5-methylphenyl)(2′-bromophenyl)sulfane, which shares the aminophenyl thioether core, exhibits a melting point of 83–86 °C.[5] Another related, more complex derivative, incorporates the 4-methylbenzylthio moiety and melts at 224-225 °C.[6] The significant variation underscores that the melting point is highly sensitive to substitutions on the aromatic rings and the presence of the hydrochloride salt. Therefore, experimental determination via a standard technique such as Differential Scanning Calorimetry (DSC) or a capillary melting point apparatus is essential for any researcher utilizing this compound.

Solubility Profile

As a hydrochloride salt, the compound is expected to have moderate solubility in water and polar protic solvents like methanol and ethanol.[1] The protonated amine group can engage in hydrogen bonding with water molecules, facilitating dissolution.[1] Conversely, it is likely to have limited solubility in nonpolar aprotic solvents such as hexanes or diethyl ether. This differential solubility is a key principle exploited during its purification, particularly in the final salt formation and precipitation step.

Recommended Synthesis and Purification Workflow

The synthesis of {2-[(4-Methylbenzyl)thio]phenyl}amine hydrochloride can be logically approached through a two-step process: (1) nucleophilic substitution to form the thioether bond, followed by (2) conversion to the hydrochloride salt for purification and stabilization. This strategy is a robust and common method for preparing amine salts.[7][8]

Synthesis Workflow Diagram

The following diagram illustrates the logical flow from starting materials to the final, purified product.

G cluster_0 Step 1: Thioether Formation cluster_1 Workup & Isolation cluster_2 Step 2: Hydrochloride Salt Formation cluster_3 Final Purification A 2-Aminothiophenol D Reaction Mixture (Stir at RT to 60°C) A->D B 4-Methylbenzyl chloride B->D C Base (e.g., K₂CO₃, Et₃N) Solvent (e.g., DMF, ACN) C->D E Crude {2-[(4-Methylbenzyl)thio]phenyl}amine (Free Base) D->E Sₙ2 Reaction F Aqueous Workup (Water/Organic Extraction) E->F G Drying & Solvent Removal F->G H Isolated Free Base K Precipitation H->K I Solvent (e.g., Diethyl Ether, EtOAc) I->K J 2M HCl in Diethyl Ether J->K L Filtration & Washing (with cold solvent) K->L M Drying under Vacuum L->M N Final Product: {2-[(4-Methylbenzyl)thio]phenyl}amine hydrochloride M->N

Caption: Workflow for the synthesis and purification of the target compound.

Experimental Protocol: Synthesis

This protocol describes a representative procedure based on established methods for S-alkylation of thiophenols.

  • Reagent Preparation : In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-aminothiophenol (1.0 eq.) and a suitable base such as triethylamine (1.2 eq.) or potassium carbonate (1.5 eq.) in a polar aprotic solvent like acetonitrile or DMF.

    • Expert Insight: The base is critical to deprotonate the thiol group, forming the more nucleophilic thiolate anion required for the subsequent substitution reaction.

  • Substrate Addition : To the stirring solution, add 4-methylbenzyl chloride (1.05 eq.) dropwise at room temperature.

  • Reaction : Allow the mixture to stir at room temperature for 12-24 hours or gently heat to 50-60°C to expedite the reaction. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Aqueous Workup : Upon completion, quench the reaction with water and extract the product into an organic solvent like ethyl acetate. Wash the combined organic layers sequentially with water and brine.

    • Trustworthiness: This washing sequence removes the base, unreacted starting materials, and inorganic salts, which is a self-validating step for initial purification.

  • Isolation of Free Base : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude free base, {2-[(4-Methylbenzyl)thio]phenyl}amine.

Experimental Protocol: Hydrochloride Salt Formation and Purification
  • Dissolution : Dissolve the crude free base obtained in the previous step in a minimal amount of a suitable organic solvent, such as diethyl ether or ethyl acetate.

  • Acidification : While stirring, slowly add a solution of 2M hydrogen chloride in diethyl ether dropwise.[7]

    • Expert Insight: The amine functional group is basic and readily reacts with HCl to form the ammonium salt. This salt is often crystalline and insoluble in nonpolar organic solvents, providing an effective method of purification via precipitation.

  • Precipitation and Isolation : The hydrochloride salt will typically precipitate as a solid. Continue stirring for 30 minutes in an ice bath to maximize precipitation.

  • Purification : Collect the solid product by vacuum filtration. Wash the filter cake with a small amount of cold diethyl ether to remove any remaining soluble impurities.

  • Drying : Dry the purified {2-[(4-Methylbenzyl)thio]phenyl}amine hydrochloride solid under high vacuum to remove all residual solvent.

Analytical Characterization

To confirm the identity, structure, and purity of the synthesized compound, a standard suite of analytical techniques should be employed.

  • ¹H and ¹³C NMR Spectroscopy : Will confirm the chemical structure by showing characteristic peaks for the aromatic protons, the benzylic methylene bridge (-S-CH₂-), the methyl group, and the amine protons.

  • Mass Spectrometry (MS) : Will confirm the molecular weight of the free base. The mass spectrum should show a molecular ion peak corresponding to the mass of C₁₄H₁₅NS.

  • Infrared (IR) Spectroscopy : Will show characteristic absorption bands for N-H stretching of the primary amine and C-S stretching of the thioether.

  • Elemental Analysis : Will determine the percentage composition of C, H, N, S, and Cl, which should align with the calculated theoretical values for the hydrochloride salt, C₁₄H₁₆ClNS.

By following these rigorous synthesis and characterization protocols, researchers can confidently produce and validate {2-[(4-Methylbenzyl)thio]phenyl}amine hydrochloride for use in further scientific investigation.

References

  • Synsmart. Phenyl-2-(phenyl thio)-amine Hydrochloride (CAS Number: 6764-13-2). [Link]

  • The Good Scents Company. benzyl amine, 100-46-9. [Link]

  • IUCrData. Crystal structure of 4-methylbenzyl N′-[(thiophen-2-yl)methylidene]hydrazinecarbodithioate. [Link]

  • National Center for Biotechnology Information. Synthesis and Characterization of 2-Thiophenemethanamine-2H5 Hydrochloride. [Link]

  • Royal Society of Chemistry. Spectra and physical data of (A2). [Link]

  • ResearchGate. Synthesis and biological studies of novel 2-(4-substitutedbenzylthio)-5-amino-6-(benzo[d]thiazol-2-yl)-7-(4-chlorophenyl)pyrido[2,3-d]-pyrimidin-4(3H)-one derivatives. [Link]

  • Asian Journal of Chemistry. Synthesis, Characterization and Antimicrobial Activity Studies of 1- and 2-[4-{(4-Chloro phenyl)phenyl methyl}- 1-piperazinyl]sulphonyl naphthalenes. [Link]

  • NIST WebBook. Benzenemethanamine, N-phenyl-. [Link]

  • Wikipedia. Benzylamine. [Link]

  • PubChem. Phenol, 2-((2-(aminomethyl)phenyl)thio)-, hydrochloride (C13H13NOS). [Link]

  • Royal Society of Chemistry. Thioarylation of anilines using dual catalysis: two-step synthesis of phenothiazines. [Link]

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Foundational

A Methodological Guide to Characterizing the Receptor Binding Affinity of Novel Compounds: A Case Study with {2-[(4-Methylbenzyl)thio]phenyl}amine hydrochloride

Introduction In the landscape of contemporary drug discovery and neuropharmacology, the precise characterization of a compound's interaction with its biological targets is paramount. The receptor binding affinity, a meas...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of contemporary drug discovery and neuropharmacology, the precise characterization of a compound's interaction with its biological targets is paramount. The receptor binding affinity, a measure of the strength of the interaction between a ligand and its receptor, is a critical parameter in determining a compound's potency and potential therapeutic efficacy. This guide provides a comprehensive, in-depth framework for determining the receptor binding affinity of a novel chemical entity, using {2-[(4-Methylbenzyl)thio]phenyl}amine hydrochloride as a representative test compound.

A thorough review of the existing scientific literature reveals a notable absence of published data on the specific receptor binding profile of {2-[(4-Methylbenzyl)thio]phenyl}amine hydrochloride. This presents a unique opportunity to outline a universal, field-proven methodology for the de novo characterization of such a compound. This document is intended for researchers, scientists, and drug development professionals, offering a blend of theoretical principles and practical, step-by-step protocols. We will explore the logical progression from target identification to the execution and interpretation of a radioligand binding assay, a gold-standard technique in the field.

Part 1: Target Identification and Assay Development

The initial step in characterizing a novel compound is to generate a hypothesis regarding its potential biological targets. This is often guided by the compound's structural similarity to known pharmacophores. The structure of {2-[(4-Methylbenzyl)thio]phenyl}amine hydrochloride, with its diaryl thioether and amine moieties, suggests potential interactions with a range of receptors, including but not limited to monoamine transporters or G-protein coupled receptors (GPCRs). For instance, N-benzyl substitutions on phenethylamine derivatives are known to significantly influence affinity for serotonin receptors like 5-HT2A/2C.[1]

Given the lack of direct evidence, a tiered screening approach is recommended. Initially, the compound would be screened against a broad panel of receptors, transporters, and enzymes to identify primary targets. Based on these initial "hits," more focused and quantitative assays are then developed. For the purpose of this guide, we will proceed with a detailed protocol for a radioligand competition binding assay, a robust method to determine the affinity of an unlabeled compound (our test compound) by measuring its ability to displace a labeled ligand with known affinity for a specific receptor.

Part 2: Experimental Protocol: Radioligand Competition Binding Assay

This protocol outlines the determination of the binding affinity of {2-[(4-Methylbenzyl)thio]phenyl}amine hydrochloride for a hypothetical receptor target, for example, the human serotonin transporter (SERT), using a cell line stably expressing this transporter.

Materials and Reagents
  • Cell Membranes: Membranes from a cell line (e.g., HEK293) stably expressing the human SERT.

  • Radioligand: A high-affinity radiolabeled ligand for SERT, such as [³H]Citalopram.[2]

  • Test Compound: {2-[(4-Methylbenzyl)thio]phenyl}amine hydrochloride, dissolved in an appropriate vehicle (e.g., DMSO) to create a stock solution.

  • Non-specific Binding Control: A high concentration of a known, non-radioactive SERT inhibitor (e.g., Fluoxetine) to determine non-specific binding.

  • Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

  • Scintillation Cocktail: A liquid scintillation cocktail compatible with the chosen radioisotope.

  • Filtration Apparatus: A cell harvester with glass fiber filters.

  • Scintillation Counter: A liquid scintillation counter to measure radioactivity.

Step-by-Step Experimental Workflow
  • Preparation of Reagents:

    • Prepare serial dilutions of the test compound, {2-[(4-Methylbenzyl)thio]phenyl}amine hydrochloride, in the assay buffer. A typical concentration range would span from 10⁻¹¹ M to 10⁻⁵ M.

    • Dilute the cell membranes in ice-cold assay buffer to a final concentration that provides a sufficient signal-to-noise ratio.

    • Prepare the radioligand solution in the assay buffer at a concentration close to its dissociation constant (Kd) for the target receptor.

  • Assay Plate Setup:

    • To each well of a 96-well plate, add the assay components in the following order:

      • Assay buffer.

      • Either the test compound at various concentrations, the vehicle for total binding, or the non-specific binding control.

      • The radioligand solution.

      • The cell membrane preparation.

    • The final assay volume should be consistent across all wells.

  • Incubation:

    • Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a duration sufficient to reach binding equilibrium. This time is determined during assay development.

  • Termination of Binding:

    • Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

    • Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioactivity.

  • Quantification of Radioactivity:

    • Place the filters into scintillation vials.

    • Add scintillation cocktail to each vial.

    • Measure the radioactivity (in counts per minute, CPM) in each vial using a liquid scintillation counter.

Data Analysis

The raw CPM data is used to calculate the percentage of specific binding of the radioligand at each concentration of the test compound. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC50 value. This is typically determined by fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.

The IC50 value can then be converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation:

Ki = IC50 / (1 + [L]/Kd)

Where:

  • [L] is the concentration of the radioligand.

  • Kd is the dissociation constant of the radioligand for the receptor.

Self-Validating System and Trustworthiness

The described protocol incorporates several self-validating checks to ensure the trustworthiness of the data:

  • Total Binding: Wells containing only the radioligand and cell membranes establish the maximum specific binding.

  • Non-specific Binding: Wells containing the radioligand, cell membranes, and a saturating concentration of a known unlabeled ligand define the baseline of non-specific binding.

  • Reference Compound: Including a known inhibitor with a well-characterized Ki in each assay serves as a positive control and validates the assay's performance.

Part 3: Data Presentation and Visualization

Quantitative Data Summary

The results of the binding assays should be summarized in a clear and concise table.

CompoundTarget ReceptorRadioligandKi (nM)
{2-[(4-Methylbenzyl)thio]phenyl}amine hydrochlorideSERT[³H]CitalopramExperimental
Fluoxetine (Reference)SERT[³H]CitalopramKnown Value
{2-[(4-Methylbenzyl)thio]phenyl}amine hydrochlorideDAT[³H]WIN 35,428Experimental
{2-[(4-Methylbenzyl)thio]phenyl}amine hydrochlorideNET[³H]NisoxetineExperimental

Table 1: Hypothetical binding affinity data for {2-[(4-Methylbenzyl)thio]phenyl}amine hydrochloride and a reference compound for monoamine transporters.

Visualization of Experimental Workflow

experimental_workflow cluster_assay Assay Execution cluster_analysis Data Analysis prep_compound Serial Dilution of Test Compound assay_plate Plate Components: Buffer, Compound, Radioligand, Membranes prep_compound->assay_plate prep_radioligand Radioligand Preparation prep_radioligand->assay_plate prep_membranes Cell Membrane Preparation prep_membranes->assay_plate incubation Incubation to Equilibrium assay_plate->incubation filtration Rapid Filtration (Cell Harvester) incubation->filtration scintillation Scintillation Counting (CPM) filtration->scintillation data_processing Calculate % Inhibition scintillation->data_processing curve_fitting Non-linear Regression (IC50) data_processing->curve_fitting ki_calculation Cheng-Prusoff (Ki) curve_fitting->ki_calculation signaling_pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Ligand Test Compound (Agonist) Receptor GPCR (Gs) Ligand->Receptor Binding G_Protein G Protein (αs, βγ) Receptor->G_Protein Activation AC Adenylyl Cyclase G_Protein->AC αs activates ATP ATP cAMP cAMP ATP->cAMP AC PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Expression Gene Expression CREB->Gene_Expression Modulates

Caption: Hypothetical Gs-coupled GPCR signaling pathway.

Conclusion

While specific receptor binding data for {2-[(4-Methylbenzyl)thio]phenyl}amine hydrochloride is not currently available in the public domain, this guide provides a robust and universally applicable framework for its characterization. The detailed methodology for the radioligand competition binding assay, complete with considerations for experimental design, data analysis, and validation, serves as a comprehensive resource for researchers. By adhering to these principles of scientific integrity and logical experimental design, the pharmacological profile of this and other novel compounds can be rigorously and reliably elucidated, paving the way for future drug development endeavors.

References

  • Larsen, M. et al. (2015). Synthesis and pharmacological evaluation of N-benzyl substituted 4-bromo-2,5-dimethoxyphenethylamines as 5-HT2A/2C partial agonists. Bioorganic & Medicinal Chemistry, 23(14), 3985-3993. Available at: [Link]

  • Hess, S. et al. (2018). Synthesis and Structure-Affinity Relationships of Receptor Ligands with 1,3-Dioxane Skeleton and an Aminobutyl Moiety. Molecules, 23(10), 2643. Available at: [Link]

  • Guo, Z. et al. (2012). Structure-activity relationship and antitumor activity of thio-benzodiazepines as p53-MDM2 protein-protein interaction inhibitors. European Journal of Medicinal Chemistry, 56, 184-194. Available at: [Link]

  • Owens, M. J. et al. (1997). Neurotransmitter receptor and transporter binding profile of antidepressants and their metabolites. Journal of Pharmacology and Experimental Therapeutics, 283(3), 1305-1322. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Solubilization of {2-[(4-Methylbenzyl)thio]phenyl}amine Hydrochloride in Cell Culture

Introduction {2-[(4-Methylbenzyl)thio]phenyl}amine hydrochloride is a solid organic compound with potential applications in various research fields, including drug discovery and chemical biology.[1] As with many amine hy...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

{2-[(4-Methylbenzyl)thio]phenyl}amine hydrochloride is a solid organic compound with potential applications in various research fields, including drug discovery and chemical biology.[1] As with many amine hydrochloride salts, its effective use in in vitro cell-based assays is critically dependent on proper solubilization to ensure accurate and reproducible results. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the dissolution of {2-[(4-Methylbenzyl)thio]phenyl}amine hydrochloride for cell culture applications. The protocols outlined herein are based on established principles for handling similar chemical entities and are designed to maintain the integrity of both the compound and the experimental system.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is paramount for developing a robust dissolution protocol. Key properties of {2-[(4-Methylbenzyl)thio]phenyl}amine hydrochloride are summarized below.

PropertyValueSource
CAS Number 1049739-08-3[1]
Molecular Formula C₁₄H₁₅NS · HCl[1]
Physical Form Solid[1]
Storage Temperature Room Temperature[1]

Core Principles of Solubilization for Amine Hydrochloride Salts

Amine hydrochloride salts are often employed to improve the stability and water solubility of the parent amine.[2] However, their dissolution in aqueous cell culture media can be challenging. The hydrochloride salt form generally increases aqueous solubility compared to the free base.[3] The primary strategy for compounds with low aqueous solubility is to first dissolve them in a water-miscible organic solvent, such as dimethyl sulfoxide (DMSO), to create a concentrated stock solution. This stock is then serially diluted into the cell culture medium to achieve the desired final concentration.

Experimental Workflow for Solubilization

The following diagram illustrates the general workflow for preparing a stock solution of {2-[(4-Methylbenzyl)thio]phenyl}amine hydrochloride and its subsequent dilution for cell culture experiments.

G cluster_0 Stock Solution Preparation cluster_1 Working Solution Preparation weigh Weigh Compound dissolve Dissolve in DMSO weigh->dissolve Add to sterile tube vortex Vortex/Sonicate dissolve->vortex Ensure complete dissolution store_stock Store at -20°C or -80°C vortex->store_stock Aliquot to prevent freeze-thaw thaw Thaw Stock Solution dilute_medium Dilute in Culture Medium thaw->dilute_medium Bring to room temperature mix Mix Gently dilute_medium->mix Add dropwise while swirling apply Apply to Cells mix->apply Immediately after preparation

Caption: Workflow for preparing and using {2-[(4-Methylbenzyl)thio]phenyl}amine hydrochloride in cell culture.

Detailed Protocols

I. Preparation of a 10 mM Stock Solution in DMSO

Rationale: Dimethyl sulfoxide (DMSO) is a highly effective polar apathetic solvent capable of dissolving a wide range of organic compounds and is miscible with water and cell culture media.[4] Preparing a concentrated stock solution in DMSO allows for the addition of a minimal volume of organic solvent to the aqueous cell culture medium, thereby minimizing solvent-induced cytotoxicity. A 10 mM stock solution is a common starting point for many in vitro screening assays.

Materials:

  • {2-[(4-Methylbenzyl)thio]phenyl}amine hydrochloride (solid)

  • Anhydrous, sterile-filtered Dimethyl Sulfoxide (DMSO)

  • Sterile, conical-bottom microcentrifuge tubes or amber glass vials

  • Calibrated analytical balance

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Calculate the required mass:

    • Molecular Weight of {2-[(4-Methylbenzyl)thio]phenyl}amine hydrochloride: 265.81 g/mol

    • To prepare 1 mL of a 10 mM stock solution, weigh out 2.6581 mg of the compound.

  • Weighing the compound:

    • Tare a sterile microcentrifuge tube or vial on the analytical balance.

    • Carefully add the calculated mass of the compound to the tube.

  • Dissolution:

    • Add the desired volume of anhydrous, sterile-filtered DMSO to the tube containing the compound.

    • Securely cap the tube and vortex thoroughly for 1-2 minutes.

    • Visually inspect the solution to ensure that all solid particles have dissolved.

  • Aiding Dissolution (if necessary):

    • If the compound does not readily dissolve, gentle warming in a 37°C water bath for 5-10 minutes can be applied.

    • Alternatively, brief sonication can be used to aid in the dissolution process.[4][5]

  • Storage of Stock Solution:

    • It is recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can lead to compound precipitation.[5]

    • Store the aliquots at -20°C or -80°C in tightly sealed tubes to prevent moisture absorption by the hygroscopic DMSO.

II. Preparation of Working Solutions in Cell Culture Medium

Rationale: The final concentration of the compound in the cell culture medium should be achieved by diluting the DMSO stock solution. It is crucial to maintain the final DMSO concentration in the culture medium at a non-toxic level, typically below 0.5% (v/v), as higher concentrations can adversely affect cell viability and experimental outcomes.

Materials:

  • 10 mM stock solution of {2-[(4-Methylbenzyl)thio]phenyl}amine hydrochloride in DMSO

  • Sterile, pre-warmed complete cell culture medium

  • Sterile serological pipettes and pipette tips

  • Sterile conical tubes

Procedure:

  • Determine the final desired concentrations:

    • Based on the experimental design, decide on the final concentrations of the compound to be tested (e.g., 1 µM, 5 µM, 10 µM).

  • Serial Dilution:

    • It is often advisable to perform an intermediate dilution of the concentrated stock solution in cell culture medium to ensure accurate pipetting of small volumes.

    • For example, to prepare a 10 µM working solution from a 10 mM stock, you can perform a 1:1000 dilution. This can be done by adding 1 µL of the 10 mM stock to 999 µL of pre-warmed cell culture medium.

  • Mixing Technique:

    • When adding the DMSO stock to the aqueous medium, add the stock solution dropwise to the medium while gently swirling the tube. This gradual addition helps to prevent localized high concentrations of the compound that could lead to precipitation.

  • Vehicle Control:

    • It is essential to prepare a vehicle control by adding the same volume of DMSO (without the compound) to the cell culture medium at the same final concentration as used for the test articles. This control is necessary to differentiate the effects of the compound from any potential effects of the solvent.

  • Application to Cells:

    • Gently mix the final working solution by inverting the tube a few times and immediately add it to the cell cultures.

Safety and Handling Precautions

While a specific Safety Data Sheet (SDS) for {2-[(4-Methylbenzyl)thio]phenyl}amine hydrochloride was not located, general safety precautions for handling chemical compounds in a laboratory setting should be strictly followed.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses, and gloves, when handling the solid compound and its solutions.

  • Handling: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust particles.

  • Disposal: Dispose of all waste materials, including unused compound and contaminated labware, in accordance with institutional and local regulations for chemical waste.

Troubleshooting

IssuePossible CauseSuggested Solution
Compound precipitates out of DMSO stock solution upon storage. Moisture absorption by DMSO; repeated freeze-thaw cycles.Use anhydrous DMSO and aliquot stock solutions into single-use volumes. Gentle warming and vortexing may redissolve the precipitate.
Compound precipitates when diluted in cell culture medium. Low aqueous solubility of the compound.Add the DMSO stock solution to the medium slowly while vortexing. Consider using a lower final concentration or a different cell culture medium.
Inconsistent experimental results. Incomplete dissolution of the compound; degradation of the compound in solution.Ensure the compound is fully dissolved in the stock solution. Prepare fresh working solutions for each experiment.

Conclusion

The successful use of {2-[(4-Methylbenzyl)thio]phenyl}amine hydrochloride in cell culture experiments hinges on the careful preparation of a soluble and stable stock solution. By following the detailed protocols and adhering to the safety guidelines presented in this application note, researchers can confidently prepare this compound for in vitro studies, ensuring the generation of reliable and reproducible data.

References

  • Surana, R. et al.
  • ResearchGate. What is the best way to convert my amine compound from the salt form into free amine?. [Link]

  • PubMed. An efficient sequence for the preparation of small secondary amine hydrochloride salts for focused library generation without need for distillation or chromatographic purification. [Link]

  • Angene Chemical. Safety Data Sheet: (4-Chlorophenyl)(phenyl)methanamine hydrochloride. [Link]

  • Sciencemadness Discussion Board. Isolation of primary amines as HCL salt problem. [Link]

  • PMC. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. [Link]

  • Springer. Formulating Weakly Basic HCl Salts: Relative Ability of Common Excipients to Induce Disproportionation and the Unique Deleterious Effects of Magnesium Stearate. [Link]

  • Ziath. Samples in DMSO: What an end user needs to know. [Link]

  • Scholars Crossing. Synthesis and Analysis of Hydrochloride Salts Used as Adulterants. [Link]

  • University of Glasgow Theses Service. Amine hydrochloride salts : a problem in polyurethane synthesis. [Link]

  • ResearchGate. How to stop disproportionation of a hydrochloride salt of a very weakly basic compound in a non-clinical suspension formulation. [Link]

  • MDPI. Novel Organic Salts Based on Mefloquine: Synthesis, Solubility, Permeability, and In Vitro Activity against Mycobacterium tuberculosis. [Link]

  • Canadian Journal of Chemistry. Strongly basic systems. VIII. The H− function for dimethyl sulfoxide – water – tetramethylammonium hydroxide. [Link]

  • MDPI. Solubility of Hybrid Halide Perovskites in DMF and DMSO. [Link]

Sources

Application

Technical Application Note: Reconstitution and Handling of {2-[(4-Methylbenzyl)thio]phenyl}amine Hydrochloride

Chemical Profiling & Solvation Rationale The compound {2-[(4-Methylbenzyl)thio]phenyl}amine hydrochloride presents a unique solvation challenge common in early-stage drug development. Structurally, it features a highly l...

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Author: BenchChem Technical Support Team. Date: March 2026

Chemical Profiling & Solvation Rationale

The compound {2-[(4-Methylbenzyl)thio]phenyl}amine hydrochloride presents a unique solvation challenge common in early-stage drug development. Structurally, it features a highly lipophilic 4-methylbenzylthio moiety attached to an aniline ring, countered by a polar amine hydrochloride salt. While the hydrochloride salt form enhances solid-state stability and shelf life, the dominant hydrophobic core necessitates the use of a strong, polar aprotic solvent for primary stock preparation.

Dimethyl Sulfoxide (DMSO) is the universal standard for this class of compounds. DMSO effectively disrupts the ionic lattice of the hydrochloride salt while fully solvating the bulky, non-polar aromatic rings, preventing the formation of micelles or aggregates that would otherwise occur in aqueous buffers [1].

Quantitative Physicochemical Data

Accurate stock preparation requires precise molecular weight calculations that account for the hydrochloride salt. Failure to include the salt mass is a common source of concentration errors in pharmacological assays.

Table 1: Physicochemical Properties

PropertyValue
Chemical Name {2-[(4-Methylbenzyl)thio]phenyl}amine hydrochloride
Molecular Formula C₁₄H₁₅NS • HCl
Molecular Weight 265.81 g/mol (Base: 229.35 g/mol + HCl: 36.46 g/mol )
Appearance Solid powder
Recommended Solvent Anhydrous DMSO (≥99.9% purity)
Storage (Solid) -20°C, desiccated and protected from light

Table 2: DMSO Stock Solution Volumetric Calculations

Target ConcentrationMass Required per 1 mL DMSOMass Required per 500 µL DMSOApplication Notes
10 mM 2.658 mg1.329 mgStandard for in vitro cellular assays.
25 mM 6.645 mg3.323 mgIdeal for high-throughput screening libraries.
50 mM 13.291 mg6.645 mgMax recommended stock; requires mild sonication.

Expert Insights: The Causality of Experimental Choices

To ensure experimental reproducibility and establish a self-validating system , researchers must understand the why behind each handling step:

  • Hygroscopicity & Temperature Equilibration: Hydrochloride salts are highly hygroscopic. If a vial is opened immediately after removal from a -20°C freezer, atmospheric moisture will condense on the powder. Introducing water into a DMSO stock drastically lowers the solubility limit of the hydrophobic core, leading to micro-precipitation and accelerated degradation [2]. Causality: Equilibrating the sealed vial to room temperature for 30 minutes prevents condensation, preserving the integrity of the calculated molarity.

  • The "Crashing Out" Phenomenon: When a highly concentrated DMSO stock is introduced directly into an aqueous culture medium, the rapid change in dielectric constant can cause the hydrophobic {2-[(4-Methylbenzyl)thio]phenyl}amine free base to precipitate (crash out). Causality: To prevent this, intermediate stepwise dilutions must be performed, and the final DMSO concentration in the assay must never exceed 0.5% (v/v).

  • Freeze-Thaw Degradation: Repeated temperature cycling of DMSO solutions causes localized concentration gradients and irreversible nucleation of the compound. Causality: Aliquoting the primary stock into single-use volumes ensures that every biological replicate is treated with a structurally intact, fully dissolved compound [3].

Step-by-Step Experimental Protocol

Phase 1: Preparation and Weighing
  • Equilibration: Remove the vial of {2-[(4-Methylbenzyl)thio]phenyl}amine hydrochloride from -20°C storage. Leave it unopened in a desiccator at room temperature for at least 30 minutes.

  • Environment: Perform all weighing on an analytical balance (0.01 mg readability) within a controlled environment to minimize static interference.

  • Weighing: Tare a sterile, static-free amber microcentrifuge tube. Carefully transfer the desired mass (e.g., 2.66 mg for a 1 mL, 10 mM stock).

Phase 2: Solubilization (Self-Validating Step)
  • Solvent Addition: Using a calibrated positive-displacement pipette, add the exact calculated volume of fresh, anhydrous DMSO (sealed under argon).

  • Agitation: Cap the tube tightly and vortex at maximum speed for 60 seconds.

  • Thermal Assistance (If necessary): If particulates remain, place the tube in a sonicating water bath at 37°C for 2–5 minutes. Do not exceed 37°C, as excessive heat can cleave the thioether bond.

  • Visual QC Validation: Hold the tube against a light source. The solution must be completely transparent with no refractive gradients or floating micro-crystals.

Phase 3: Aliquoting and Storage
  • Aliquoting: Dispense the master stock into 20 µL or 50 µL single-use aliquots using sterile amber vials.

  • Purging: Gently overlay the open vials with a stream of dry Argon or Nitrogen gas to displace oxygen and ambient moisture.

  • Storage: Cap tightly and store immediately at -80°C.

Phase 4: In Vitro Assay Dilution (Preventing Precipitation)
  • Stepwise Dilution: On the day of the experiment, thaw one aliquot at room temperature. Dilute the stock 1:10 into intermediate DMSO, then add this intermediate dropwise to the pre-warmed (37°C) aqueous assay buffer while vortexing continuously.

  • Validation Centrifugation: To validate that the compound has not precipitated in the aqueous buffer, centrifuge a 1 mL sample of the final assay medium at 10,000 × g for 5 minutes. The absence of a visible pellet validates the solubility of your working concentration.

Workflow Visualization

Workflow N1 Equilibrate Reagents to Room Temperature (Prevents Condensation) N2 Weigh Compound C14H15NS • HCl (MW: 265.81 g/mol) N1->N2 N3 Add Anhydrous DMSO (Target: 10-50 mM) N2->N3 N4 Vortex & Sonicate (Max Temp: 37°C) N3->N4 N5 Visual QC Check (Is Solution Clear?) N4->N5 N5->N4 No (Particulates) N6 Aliquot into Single-Use Amber Vials N5->N6 Yes (Dissolved) N7 Store at -80°C (Argon Purged) N6->N7

Caption: Workflow for preparing {2-[(4-Methylbenzyl)thio]phenyl}amine HCl DMSO stock solutions.

References

  • National Institutes of Health (NIH). Effects of Solvents on In Vitro Potencies of Compounds. PMC. Available at:[Link]

  • Drugs for Neglected Diseases initiative (DNDi). Drug Screening Guidelines: Preparation and Storage of Stock Solutions. DNDi. Available at: [Link]

Method

Pre-Clinical In Vivo Dosing Protocol for {2-[(4-Methylbenzyl)thio]phenyl}amine Hydrochloride in Murine Models

Introduction & Pharmacological Rationale {2-[(4-Methylbenzyl)thio]phenyl}amine hydrochloride (CAS: 1049739-08-3) is a novel small-molecule screening compound characterized by its thioether-aniline scaffold. When transiti...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Pharmacological Rationale

{2-[(4-Methylbenzyl)thio]phenyl}amine hydrochloride (CAS: 1049739-08-3) is a novel small-molecule screening compound characterized by its thioether-aniline scaffold. When transitioning this class of compounds from in vitro assays to murine in vivo models, researchers face specific pharmacokinetic (PK) challenges. The thioether bond is highly susceptible to hepatic oxidation (forming sulfoxides or sulfones), which can drastically shorten the in vivo half-life. Furthermore, while the hydrochloride salt form provides baseline aqueous solubility, the highly lipophilic 4-methylbenzyl moiety often drives compound precipitation at the higher concentrations required for therapeutic dosing.

To address these challenges, this application note outlines a self-validating, three-phase protocol: Vehicle Optimization , Rapid Pharmacokinetic/MTD Profiling , and Efficacy Dosing . This structured approach ensures scientific rigor, maximizes bioavailability, and adheres to the 3Rs (Replacement, Reduction, Refinement) of animal welfare[1].

Phase 1: Formulation Strategy & Vehicle Optimization

Causality & Logic: Administering a poorly formulated small molecule leads to erratic absorption, localized tissue necrosis at the injection site, or fatal embolisms if administered intravenously. Because {2-[(4-Methylbenzyl)thio]phenyl}amine hydrochloride possesses competing solubility profiles (hydrophilic HCl salt vs. hydrophobic thioether), a co-solvent system is required to disrupt crystal lattice energy and maintain the compound in solution or as a homogenous micro-suspension.

Table 1: Recommended Vehicle Formulations for Thioether-Aniline Derivatives
Formulation TypeCompositionMax Recommended DoseRationale / Causality
Aqueous (Low Dose) 0.9% Saline or PBS (pH 7.4)< 5 mg/kgIdeal for highly sensitive IV PK studies. Relies entirely on the solubility of the HCl salt.
Co-Solvent (Mid Dose) 5% DMSO, 40% PEG300, 5% Tween-80, 50% Saline10 - 30 mg/kgDMSO acts as the primary solvent; PEG300 and Tween-80 prevent precipitation upon introduction to the aqueous bloodstream.
Suspension (High Dose) 0.5% Carboxymethylcellulose (CMC) + 0.1% Tween-80 in H₂O> 30 mg/kg (PO Only)Used for oral gavage (PO). CMC increases viscosity to maintain a uniform suspension, preventing dosing artifacts.
Step-by-Step Formulation Protocol (Co-Solvent System):
  • Weighing: Accurately weigh the required mass of {2-[(4-Methylbenzyl)thio]phenyl}amine hydrochloride powder.

  • Primary Dissolution: Add 5% (v/v) DMSO and vortex continuously until the powder is fully dissolved. Critical: Do not proceed if particulates remain.

  • Surfactant Addition: Add 40% (v/v) PEG300 and 5% (v/v) Tween-80. Sonicate the mixture for 5 minutes at room temperature.

  • Aqueous Phase: Slowly add 50% (v/v) 0.9% Saline dropwise while vortexing. Note: Rapid addition of saline can cause the lipophilic 4-methylbenzyl group to crash out of solution.

Phase 2: Pharmacokinetic (PK) & Maximum Tolerated Dose (MTD) Profiling

Causality & Logic: Before initiating a 21-day efficacy study, the Maximum Tolerated Dose (MTD) and compound exposure must be defined. To minimize animal usage, we utilize the Rapid Assessment of Compound Exposure (RACE) methodology. By taking only two blood samples (20 min and 120 min), we capture the absorption phase (proxy for Cmax​ ) and the elimination phase, allowing for the calculation of an estimated Area Under the Curve ( eAUC20−120​ ) [2].

PK_MTD_Workflow A Compound Formulation (Vehicle Optimization) B Single Ascending Dose (n=3 per cohort) A->B C MTD Determination (Clinical Observation) B->C D RACE PK Profiling (Blood at 20 & 120 min) B->D E LC-MS/MS Analysis (eAUC Calculation) D->E

Figure 1: Workflow for Rapid Assessment of Compound Exposure (RACE) and MTD determination.

Step-by-Step RACE & MTD Protocol:
  • Animal Preparation: Fast male C57BL/6 or BALB/c mice (n=3 per dose cohort) for 4 hours prior to dosing to standardize gastric emptying for PO administration.

  • Dosing: Administer {2-[(4-Methylbenzyl)thio]phenyl}amine hydrochloride via oral gavage (PO) or intraperitoneal (IP) injection at 10, 30, and 50 mg/kg. Use flexible-tipped gavage needles to prevent esophageal perforation, which can mimic compound toxicity.

  • Blood Collection (PK): At T=20 min and T=120 min post-dose, collect 20 µL of blood via submandibular vein puncture into K2-EDTA coated tubes.

  • Plasma Isolation: Centrifuge blood samples at 2,000 × g for 10 minutes at 4°C. Extract the plasma supernatant and store at -80°C until LC-MS/MS analysis.

  • MTD Monitoring: Monitor the animals daily for 7 days. The MTD is defined as the highest dose that does not cause >20% body weight loss, lethargy, or ruffled fur.

Phase 3: In Vivo Efficacy Dosing Protocol

Causality & Logic: Efficacy studies are heavily dependent on the PK data gathered in Phase 2. Because thioether compounds often exhibit rapid hepatic clearance, a once-daily (QD) or twice-daily (BID) dosing regimen is usually required to maintain target occupancy. The protocol below is designed for a standard subcutaneous tumor xenograft model, but the dosing mechanics apply universally to syngeneic or inflammatory models.

Efficacy_Design A Tumor Inoculation (5x10^6 cells/mouse) B Randomization (Tumor Vol ~100 mm^3) A->B C1 Vehicle Control (Daily, PO/IP) B->C1 C2 Low Dose (1/3 MTD) B->C2 C3 High Dose (MTD) B->C3 D In Vivo Monitoring (Vol & BW 2x/week) C1->D C2->D C3->D E Endpoint Harvest (Tumor, Blood, Organs) D->E

Figure 2: Experimental design for murine in vivo efficacy and pharmacodynamic monitoring.

Step-by-Step Efficacy Protocol:
  • Inoculation: Inject 5×106 target cells (suspended in a 1:1 mixture of PBS and Matrigel) subcutaneously into the right flank of the mice.

  • Randomization: Once tumors reach an average volume of 100 mm³ (calculated as V=0.5×Length×Width2 ), randomize the mice into three groups (n=8 per group) to ensure equal starting tumor burdens across cohorts.

  • Dosing Execution:

    • Group 1: Vehicle Control (Matched volume, e.g., 10 mL/kg).

    • Group 2: Low Dose (e.g., 1/3 of the established MTD).

    • Group 3: High Dose (The established MTD).

    • Administration: Dose daily via the route optimized in Phase 2.

  • Monitoring: Measure tumor dimensions with digital calipers and record body weights twice weekly. A sudden drop in body weight in the High Dose group indicates cumulative toxicity, necessitating a dosing holiday.

Table 2: Quantitative Monitoring Schedule
Study DayAction RequiredQuantitative MetricRationale
Day 0 Randomization & First DoseTumor Vol: ~100 mm³Ensures statistical baseline parity across all cohorts.
Day 3, 7, 10... Bi-weekly MonitoringBody Weight (g), Tumor Vol (mm³)Tracks compound efficacy and identifies cumulative toxicity early.
Day 21 Study TerminationFinal Tumor Weight (mg)Provides absolute endpoint data for statistical significance (p-value) calculations.

References

  • Workman P, Aboagye EO, Balkwill F, et al. "Guidelines for the welfare and use of animals in cancer research." British Journal of Cancer, 2010; 102(11):1555-77.

  • McAnally D, Vicchiarelli M, Siddiquee K, Smith LH. "In Vivo Rapid Assessment of Compound Exposure (RACE) for Profiling the Pharmacokinetics of Novel Chemical Probes." Current Protocols in Chemical Biology, 2012; 4(4):299-309.

  • Strickley RG. "Solubilizing excipients in oral and injectable formulations." Pharmaceutical Research, 2004; 21(2):201-30.

Sources

Application

Using {2-[(4-Methylbenzyl)thio]phenyl}amine hydrochloride as a precursor in drug synthesis

Application Note: {2-[(4-Methylbenzyl)thio]phenyl}amine Hydrochloride as a Strategic Precursor in Advanced Heterocyclic Synthesis and Drug Discovery Executive Summary The development of targeted therapeutics often relies...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: {2-[(4-Methylbenzyl)thio]phenyl}amine Hydrochloride as a Strategic Precursor in Advanced Heterocyclic Synthesis and Drug Discovery

Executive Summary

The development of targeted therapeutics often relies on bifunctional building blocks that allow for orthogonal reactivity. {2-[(4-Methylbenzyl)thio]phenyl}amine hydrochloride (CAS: 1049739-08-3) is a highly versatile, ortho-substituted aniline containing a protected thioether moiety. This specific structural arrangement makes it an invaluable precursor for synthesizing privileged pharmacophores, including benzothiazoles, phenothiazines, and allosteric kinase inhibitors.

By masking the highly reactive thiophenol group with a 4-methylbenzyl (PMB-like) substituent, chemists can perform rigorous transformations at the aniline nitrogen without risking oxidative disulfide dimerization. This application note details the mechanistic rationale, validated synthetic workflows, and self-validating analytical steps for utilizing this precursor in drug discovery pipelines.

Chemical Profile & Physicochemical Data

PropertyValue
Chemical Name {2-[(4-Methylbenzyl)thio]phenyl}amine hydrochloride
CAS Number 1049739-08-3
Molecular Formula C14H15NS · HCl
Molecular Weight 265.80 g/mol
Key Functional Groups Primary aromatic amine (-NH2), Thioether (-S-CH2-Ar)
Storage & Stability Stable at room temperature as the HCl salt; prevents premature amine oxidation.

Mechanistic Rationale: Expertise & Causality

Selecting the 4-methylbenzyl thioether over a standard benzyl or alkyl thioether is a deliberate strategic choice in medicinal chemistry:

  • Tunable Deprotection: Thiophenols are notoriously difficult to handle due to their foul odor and propensity to rapidly oxidize into disulfides. The 4-methylbenzyl group serves as a robust protecting group that withstands basic and mildly acidic conditions (e.g., during amide coupling or reductive amination). However, the electron-donating para-methyl group renders the benzylic position slightly more labile than an unsubstituted benzyl group, allowing for efficient cleavage via Lewis acids (e.g., AlCl3) when the free thiol is eventually needed[1].

  • Direct Cyclization Capability: The proximity of the nitrogen and sulfur atoms enables rapid access to 2-substituted benzothiazoles. Under oxidative conditions, the S-C(benzyl) bond is cleaved in situ following Schiff base formation, driving a thermodynamically favorable cyclization.

  • Lipophilic Pharmacophore: In the design of kinase inhibitors, the intact 4-methylbenzylthio moiety can be retained. It acts as a highly lipophilic vector capable of occupying deep, hydrophobic allosteric pockets (e.g., in BCR-ABL or EGFR mutant kinases), improving both target affinity and membrane permeability.

Synthetic Workflows & Visualized Pathways

G A {2-[(4-Methylbenzyl)thio]phenyl}amine B Oxidative Cyclization (I2 / DMSO) A->B D S-Debenzylation (AlCl3 or Na/NH3) A->D F C-N Cross-Coupling (Pd-Catalyzed) A->F C Benzothiazole Derivatives B->C E 2-Aminothiophenols (Phenothiazine Precursors) D->E G Kinase Inhibitor Scaffolds F->G

Divergent synthetic pathways of {2-[(4-Methylbenzyl)thio]phenyl}amine in drug discovery.

Detailed Experimental Protocols

Protocol A: Synthesis of 2-Substituted Benzothiazoles via Oxidative Cyclization

Causality: Reacting the precursor with an aldehyde under oxidative conditions (I2/DMSO) allows simultaneous condensation to a Schiff base and subsequent cyclization. The DMSO acts as both solvent and terminal oxidant, regenerating the active iodine species.

Step-by-Step Methodology:

  • Free-Basing: Suspend {2-[(4-Methylbenzyl)thio]phenyl}amine HCl (1.0 mmol) in 10 mL dichloromethane (DCM). Wash with saturated aqueous NaHCO3 (10 mL). Extract the organic layer, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Condensation: Dissolve the resulting free amine and the desired aryl aldehyde (1.1 mmol) in anhydrous DMSO (2.0 mL). Stir at room temperature for 1 hour to ensure complete Schiff base formation.

  • Cyclization: Add elemental Iodine (1.2 mmol) and K2CO3 (2.0 mmol) to the mixture. Heat the reaction vessel to 90 °C for 12 hours.

  • Workup: Cool to room temperature and quench with saturated aqueous Na2S2O3 (10 mL) to reduce unreacted iodine (solution will transition from dark brown to pale yellow). Extract with Ethyl Acetate (3 × 10 mL).

  • Self-Validating System: Monitor via 1H-NMR. The successful formation of the benzothiazole is confirmed by the complete disappearance of the benzylic -CH2- singlet at ~4.1 ppm and the emergence of a new extended aromatic system.

Protocol B: Buchwald-Hartwig N-Arylation for Kinase Inhibitor Scaffolds

Causality: To build ATP-competitive or allosteric kinase inhibitors, the aniline nitrogen is coupled to a heteroaryl core (e.g., 2-chloropyrimidine). The bulky thioether directs the conformation of the resulting diarylamine.

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk flask, combine the free-based precursor (1.0 mmol), 2-chloropyrimidine derivative (1.1 mmol), Pd2(dba)3 (0.05 mmol), Xantphos (0.1 mmol), and Cs2CO3 (2.5 mmol).

  • Solvent & Degassing: Add anhydrous 1,4-dioxane (5.0 mL). Sparge the solution with Argon gas for 15 minutes to remove dissolved oxygen, which would otherwise poison the palladium catalyst.

  • Reaction: Seal the flask and heat at 100 °C for 16 hours.

  • Workup: Cool the mixture, dilute with Ethyl Acetate, and filter through a pad of Celite to remove the palladium black and inorganic salts. Concentrate the filtrate and purify via flash column chromatography (Hexanes/EtOAc).

  • Self-Validating System: Analyze via LC-MS. The reaction is validated by a mass shift corresponding to the loss of HCl and the addition of the pyrimidine mass. In 1H-NMR, the primary amine signal (~5.0 ppm, broad singlet, 2H) will shift downfield to ~8.5-9.5 ppm (broad singlet, 1H), indicating a highly conjugated secondary amine.

Protocol C: S-Debenzylation to Yield 2-Aminothiophenols

Causality: Lewis acid-mediated cleavage selectively breaks the S-CH2 bond without affecting the aromatic ring, yielding 2-aminothiophenols for downstream macrocyclization or phenothiazine synthesis.

Step-by-Step Methodology:

  • Reaction: Dissolve the precursor (1.0 mmol) in anhydrous toluene (5.0 mL). Slowly add anhydrous AlCl3 (3.0 mmol) at 0 °C.

  • Heating: Warm the reaction to 80 °C and stir for 4 hours.

  • Workup: Carefully quench with ice-cold water. Adjust the pH to 6.0 using 1M NaOH, and extract rapidly with Ethyl Acetate.

  • Self-Validating System: Perform an Ellman’s reagent (DTNB) test on a small aliquot. A rapid color change to bright yellow (absorbance at 412 nm) confirms the successful unmasking of the free thiol.

Quantitative Data Summary

The following table summarizes the expected outcomes and validation metrics for the divergent pathways utilizing this precursor:

Reaction PathwayCatalyst / ReagentsTemp (°C)Typical Yield (%)Key Validation Metric
Benzothiazole Cyclization I2, K2CO3, DMSO9075 - 85Loss of S-CH2 signal (~4.1 ppm) in NMR
S-Debenzylation AlCl3, Toluene8060 - 70Positive Ellman’s test (Absorbance at 412 nm)
C-N Cross-Coupling Pd2(dba)3, Xantphos, Cs2CO310080 - 90LC-MS mass shift; NH signal shift to >8.5 ppm

References

  • PrepChem. "Synthesis of 2-(benzylthio)aniline". PrepChem Synthetic Protocols. URL: [Link]

Sources

Method

In Vitro Assay Protocols for {2-[(4-Methylbenzyl)thio]phenyl}amine hydrochloride (TCS 401): A Guide for Cellular and Biochemical Investigations

Authored by: Senior Application Scientist Abstract This comprehensive technical guide provides detailed application notes and in vitro assay protocols for researchers, scientists, and drug development professionals worki...

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Author: BenchChem Technical Support Team. Date: March 2026

Authored by: Senior Application Scientist

Abstract

This comprehensive technical guide provides detailed application notes and in vitro assay protocols for researchers, scientists, and drug development professionals working with {2-[(4-Methylbenzyl)thio]phenyl}amine hydrochloride, also known as TCS 401. This document offers a deep dive into the compound's mechanism of action as a selective inhibitor of protein tyrosine phosphatase 1B (PTP1B) and its downstream cellular effects. The protocols herein are designed to be self-validating systems, with a strong emphasis on the scientific rationale behind each experimental step to ensure technical accuracy and reproducibility.

Introduction to {2-[(4-Methylbenzyl)thio]phenyl}amine hydrochloride (TCS 401)

{2-[(4-Methylbenzyl)thio]phenyl}amine hydrochloride, more commonly referred to as TCS 401, is a potent and selective, non-phosphorus, non-peptide small molecule inhibitor of protein tyrosine phosphatase 1B (PTP1B).[1][2][3] PTP1B is a critical negative regulator in several signaling pathways, most notably the insulin and leptin signaling pathways. By inhibiting PTP1B, TCS 401 has emerged as a valuable tool for investigating the roles of this phosphatase in various physiological and pathological processes, including diabetes, obesity, and cancer.

Table 1: Chemical and Physical Properties of TCS 401

PropertyValueSource
CAS Number 243966-09-8[2][3]
Molecular Formula C₁₄H₁₅NS · HCl
Molecular Weight 306.72 g/mol [2][4]
Ki for PTP1B 0.29 µM[3][4][5]
Solubility DMSO: 11 mg/mL (35.86 mM)[4]
Storage Powder: -20°C for 3 years; In solvent: -80°C for 1 year[4]

Note: It is recommended to prepare fresh solutions or use small, pre-packaged sizes as solutions may be unstable.[2]

Mechanism of Action: PTP1B Inhibition and Downstream Signaling

PTP1B functions by dephosphorylating key tyrosine residues on its target proteins, thereby attenuating signaling cascades. TCS 401 selectively binds to and inhibits the catalytic activity of PTP1B. This inhibition leads to the sustained phosphorylation of PTP1B substrates, such as the insulin receptor and epidermal growth factor receptor (EGFR), resulting in the activation of downstream signaling pathways.

Key signaling pathways modulated by TCS 401-mediated PTP1B inhibition include:

  • MEK/Erk Pathway: This pathway is crucial for cell proliferation, differentiation, and survival. Inhibition of PTP1B by TCS 401 leads to increased phosphorylation and activation of Extracellular signal-regulated kinase (Erk).[1][4]

  • PI3K/Akt Pathway: This pathway is central to cell growth, proliferation, and metabolism. TCS 401 treatment enhances the phosphorylation and activation of Protein Kinase B (Akt), a key component of this pathway.[1][4]

The activation of these pathways underlies the observed cellular effects of TCS 401, such as increased cell proliferation and migration.[1][4]

TCS_401_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase (e.g., Insulin Receptor) PTP1B PTP1B Receptor->PTP1B Dephosphorylates PI3K PI3K Receptor->PI3K Activates MEK MEK Receptor->MEK Activates TCS401 TCS 401 TCS401->PTP1B Inhibits Akt Akt PI3K->Akt Activates Proliferation Cell Proliferation (Cyclin A, Cyclin D1) Akt->Proliferation Migration Cell Migration Akt->Migration Erk Erk MEK->Erk Activates Erk->Proliferation Erk->Migration

Figure 1: Simplified signaling pathway of TCS 401 action.

In Vitro Assay Protocols

This section provides detailed protocols for key in vitro assays to characterize the activity of TCS 401.

PTP1B Enzymatic Assay (In Vitro)

Objective: To determine the direct inhibitory effect of TCS 401 on PTP1B enzymatic activity.

Principle: This assay measures the dephosphorylation of a synthetic substrate, p-nitrophenyl phosphate (pNPP), by recombinant PTP1B. The product, p-nitrophenol (pNP), is yellow and can be quantified spectrophotometrically at 405 nm. The rate of pNP formation is proportional to PTP1B activity.

Materials:

  • Recombinant human PTP1B

  • pNPP (p-nitrophenyl phosphate)

  • Assay Buffer: 50 mM HEPES (pH 7.2), 100 mM NaCl, 1 mM EDTA, 1 mM DTT

  • TCS 401 (dissolved in DMSO)

  • 96-well clear flat-bottom plate

  • Microplate reader

Protocol:

  • Compound Preparation: Prepare a serial dilution of TCS 401 in DMSO. A typical starting concentration range is 10 mM to 0.1 µM. Then, dilute these stock solutions into the Assay Buffer to the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%.

  • Assay Setup:

    • Add 50 µL of Assay Buffer to each well of a 96-well plate.

    • Add 10 µL of the diluted TCS 401 or vehicle control (DMSO in Assay Buffer) to the respective wells.

    • Add 20 µL of recombinant PTP1B (final concentration ~5-10 ng/well) to all wells except the "no enzyme" control.

    • Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Enzymatic Reaction:

    • Initiate the reaction by adding 20 µL of pNPP solution (final concentration ~2 mM) to all wells.

    • Incubate the plate at 37°C for 30 minutes. The incubation time may need optimization based on enzyme activity.

  • Measurement:

    • Stop the reaction by adding 50 µL of 1 M NaOH to each well.

    • Measure the absorbance at 405 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the "no enzyme" control from all other readings.

    • Calculate the percentage of inhibition for each TCS 401 concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the TCS 401 concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Cell Proliferation Assay (MTT Assay)

Objective: To assess the effect of TCS 401 on the proliferation of a given cell line.[1]

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • Cell line of interest (e.g., RPE cells)[1][4]

  • Complete cell culture medium

  • Serum-free or low-serum medium

  • TCS 401 (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • 96-well clear flat-bottom plate

  • Microplate reader

Protocol:

  • Cell Seeding: Seed 5 x 10³ cells per well in a 96-well plate with 100 µL of complete medium and incubate for 24 hours.[1]

  • Serum Starvation (Optional but Recommended): To synchronize the cells and reduce the influence of serum growth factors, replace the complete medium with 100 µL of low-serum (e.g., 1% FBS) medium and incubate for 12 hours.[1]

  • Compound Treatment: Prepare serial dilutions of TCS 401 in the appropriate medium. Remove the starvation medium and add 100 µL of the TCS 401 dilutions to the respective wells. Include a vehicle control (DMSO in medium). A typical concentration range for TCS 401 is 0.5 µM to 2 µM.[1]

  • Incubation: Incubate the cells for 24 to 72 hours, depending on the cell line's doubling time.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.[1]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[1]

  • Measurement: Measure the absorbance at 490 nm using a microplate reader.[1]

  • Data Analysis:

    • Subtract the absorbance of the blank (medium only) from all readings.

    • Express the results as a percentage of the vehicle control.

    • Plot cell viability against TCS 401 concentration.

MTT_Assay_Workflow A 1. Seed Cells (5x10³ cells/well) B 2. Serum Starve (12 hours, 1% FBS) A->B C 3. Treat with TCS 401 (24-72 hours) B->C D 4. Add MTT (4 hours) C->D E 5. Solubilize Formazan (DMSO) D->E F 6. Read Absorbance (490 nm) E->F

Figure 2: Workflow for the MTT cell proliferation assay.

Western Blot Analysis of Erk and Akt Phosphorylation

Objective: To determine the effect of TCS 401 on the activation of the MEK/Erk and PI3K/Akt signaling pathways.

Principle: Western blotting allows for the detection of specific proteins in a complex mixture. Using antibodies specific for both the total and phosphorylated forms of Erk and Akt, one can quantify the change in protein activation upon treatment with TCS 401.

Materials:

  • Cell line of interest

  • TCS 401

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies (anti-phospho-Erk, anti-total-Erk, anti-phospho-Akt, anti-total-Akt)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Cell Treatment and Lysis:

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • Treat cells with various concentrations of TCS 401 (e.g., 0.5, 1, and 2 µM) for a specified time (e.g., 15-60 minutes).[1] Include a vehicle control.

    • Wash cells with ice-cold PBS and lyse them with lysis buffer.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer:

    • Normalize the protein amounts for each sample and prepare them with Laemmli buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (e.g., anti-phospho-Erk) overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection:

    • Apply the chemiluminescent substrate to the membrane.

    • Capture the signal using an imaging system.

  • Stripping and Re-probing:

    • Strip the membrane and re-probe with an antibody for the total form of the protein (e.g., anti-total-Erk) and a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the phosphorylated protein levels to the total protein levels.

    • Compare the levels of phosphorylated proteins in TCS 401-treated cells to the vehicle control.

Cell Migration Assay (Wound Healing Assay)

Objective: To evaluate the effect of TCS 401 on cell migration.[4]

Principle: The wound healing assay is a straightforward method to study directional cell migration in vitro. A "wound" is created in a confluent cell monolayer, and the ability of the cells to migrate and close the wound is monitored over time.

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • TCS 401

  • 6-well or 12-well plates

  • Sterile 200 µL pipette tip or a wound healing insert

  • Microscope with a camera

Protocol:

  • Cell Seeding: Seed cells in a multi-well plate and grow them to form a confluent monolayer.

  • Creating the Wound:

    • Using a sterile 200 µL pipette tip, make a straight scratch through the center of the monolayer.

    • Alternatively, use commercially available wound healing inserts to create a more uniform cell-free gap.

  • Washing and Treatment:

    • Gently wash the wells with PBS to remove detached cells.

    • Add fresh medium containing different concentrations of TCS 401 or the vehicle control.

  • Image Acquisition:

    • Capture images of the wound at time 0 and at regular intervals (e.g., every 6, 12, and 24 hours) using a microscope. Ensure the same field of view is captured at each time point.

  • Data Analysis:

    • Measure the area of the wound at each time point using image analysis software (e.g., ImageJ).

    • Calculate the percentage of wound closure for each condition relative to the initial wound area.

    • Compare the rate of wound closure in TCS 401-treated cells to the vehicle control.

Concluding Remarks

The protocols outlined in this guide provide a robust framework for investigating the in vitro effects of {2-[(4-Methylbenzyl)thio]phenyl}amine hydrochloride (TCS 401). By understanding its mechanism as a selective PTP1B inhibitor and employing these validated assays, researchers can effectively explore its potential in various therapeutic areas. As with any experimental work, careful optimization of conditions for specific cell lines and experimental goals is paramount for generating reliable and impactful data.

References

  • AdooQ Bioscience. (n.d.). TCS 401 free base | PTP1B Inhibitor. Retrieved from [Link]

  • Iversen, L.F., Andersen, H.S., Branner, S., et al. (2000). Structure-based design of a low molecular weight, nonphosphorus, nonpeptide, and highly selective inhibitor of protein-tyrosine phosphatase 1B. The Journal of Biological Chemistry, 275(14), 10300-10307. (Referenced in Cayman Chemical product page)

Sources

Application

{2-[(4-Methylbenzyl)thio]phenyl}amine hydrochloride formulation for oral administration

Application Note & Protocols: Oral Formulation Development for {2-[(4-METHYLBENZYL)THIO]PHENYL}AMINE HYDROCHLORIDE Audience: Researchers, scientists, and drug development professionals. From the desk of the Senior Applic...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocols: Oral Formulation Development for {2-[(4-METHYLBENZYL)THIO]PHENYL}AMINE HYDROCHLORIDE

Audience: Researchers, scientists, and drug development professionals.

From the desk of the Senior Application Scientist: This document provides a comprehensive framework for developing a robust oral dosage form for {2-[(4-Methylbenzyl)thio]phenyl}amine hydrochloride. The strategies and protocols herein are based on established principles of pharmaceutical sciences for compounds exhibiting poor aqueous solubility, a characteristic inferred from its structure as a lipophilic amine salt. This guide emphasizes a science-driven approach, from initial characterization to final formulation, ensuring the development of a safe, stable, and bioavailable product.

Introduction: Overcoming the Challenges

{2-[(4-Methylbenzyl)thio]phenyl}amine hydrochloride is a novel chemical entity whose structure—containing a thioether linkage and multiple aromatic rings—suggests significant challenges for oral drug delivery.[1] As with many modern drug candidates, poor aqueous solubility is the primary anticipated hurdle, potentially leading to low and erratic oral bioavailability.[2][3][4] Furthermore, the thioether moiety presents a potential liability for oxidative degradation.

This guide details a systematic workflow to address these challenges. The primary strategy will focus on the development of an Amorphous Solid Dispersion (ASD) using Hot-Melt Extrusion (HME) . This advanced formulation technique enhances solubility by converting the crystalline drug into a high-energy amorphous state, molecularly dispersed within a polymer matrix.[5][6][7] This approach circumvents the dissolution rate-limiting step, which often hinders the absorption of poorly soluble drugs.[8][9]

Part 1: Foundational Pre-Formulation Studies

A thorough understanding of the Active Pharmaceutical Ingredient (API) is paramount. These protocols are designed to generate the critical data needed to guide formulation strategy.

Protocol 1.1: pH-Dependent Equilibrium Solubility Profile

Rationale: As an amine hydrochloride, the API's solubility is expected to be highly dependent on pH, being more soluble at lower (gastric) pH and less soluble at higher (intestinal) pH. This profile is critical for predicting its behavior in the gastrointestinal tract.

Methodology:

  • Prepare a series of buffers at 37 ± 1 °C, covering the physiological pH range of 1.2 to 6.8 (e.g., 0.1 N HCl for pH 1.2, acetate buffer for pH 4.5, and phosphate buffer for pH 6.8).[10][11]

  • Add an excess amount of the API to a known volume of each buffer in triplicate.

  • Agitate the samples (e.g., using a shaker bath) at 37 °C until equilibrium is reached. Equilibrium is confirmed when consecutive measurements (e.g., at 24, 48, and 72 hours) show no significant change in concentration.[10][12]

  • Separate the solid material from the supernatant by centrifugation and filtration (e.g., using a 0.45 µm PVDF filter).

  • Analyze the concentration of the dissolved API in the filtrate using a validated HPLC-UV method.

  • The lowest measured solubility across this pH range determines the API's solubility class.[10]

Protocol 1.2: Solid-State and Thermal Characterization

Rationale: Understanding the API's solid form (crystalline vs. amorphous), melting point, and glass transition temperature (Tg) is essential for designing a thermal process like HME.

Methodology:

  • Differential Scanning Calorimetry (DSC): Heat the API sample (typically 3-5 mg) at a controlled rate (e.g., 10 °C/min) to determine its melting point (for crystalline form) and glass transition temperature (if amorphous). The presence of a sharp endotherm indicates a crystalline material.[13]

  • Powder X-Ray Diffraction (PXRD): Analyze the bulk powder to confirm its crystalline or amorphous nature. A crystalline sample will produce a unique pattern of sharp Bragg peaks, whereas an amorphous sample will show a broad halo.[13]

  • Thermogravimetric Analysis (TGA): Heat the sample to determine the temperature at which it begins to degrade. This is crucial for setting the upper temperature limit for the HME process.

Protocol 1.3: Forced Degradation & Stability Studies

Rationale: To identify potential degradation pathways (especially oxidation of the thioether) and develop stability-indicating analytical methods. This informs excipient selection and packaging requirements.

Methodology:

  • Expose the API to a range of stress conditions as prescribed by ICH Q1A guidelines:

    • Acidic: 0.1 N HCl at 60 °C

    • Basic: 0.1 N NaOH at 60 °C

    • Oxidative: 3% H₂O₂ at room temperature

    • Thermal: 80 °C

    • Photolytic: Expose to light according to ICH Q1B guidelines.[14][15]

  • Analyze the stressed samples at appropriate time points using a validated HPLC method with a photodiode array (PDA) detector to separate and identify potential degradants.

Table 1: Hypothetical Pre-Formulation Data for {2-[(4-Methylbenzyl)thio]phenyl}amine HCl

ParameterResultImplication for Formulation
Solubility (pH 6.8) < 0.01 mg/mLPoorly soluble; requires solubility enhancement.
Solubility (pH 1.2) 1.5 mg/mLHigher solubility in gastric pH, but may precipitate in the intestine.
Melting Point (DSC) 185 °CCrystalline nature confirmed. Processing temperature for HME must be managed.
Degradation Temp (TGA) > 220 °CProvides a safe upper limit for HME processing.
Forced Degradation Significant degradation with H₂O₂Susceptible to oxidation. Consider antioxidants in the formulation.

Part 2: Formulation Strategy - Amorphous Solid Dispersion via HME

Based on the pre-formulation data, an ASD manufactured by HME is the strategy of choice. HME is a solvent-free, continuous process that is well-suited for producing stable amorphous dispersions.[16][17][18]

Rationale for HME:

  • Solubility Enhancement: Creates a molecular dispersion of the API in a polymer, presenting the drug in a high-energy amorphous state that improves dissolution.[5][7][19]

  • Stability: The polymer matrix inhibits API recrystallization by increasing the glass transition temperature (Tg) of the mixture and reducing molecular mobility.[6][7]

  • Process Efficiency: HME is a continuous, solvent-free process, making it scalable and environmentally friendly compared to solvent-based methods like spray drying.[17][18]

Decision Workflow for HME Formulation

HME_Workflow cluster_0 Pre-Formulation cluster_1 Formulation Development cluster_2 Process Optimization cluster_3 Characterization PreForm Characterize API (Solubility, Thermal, Stability) PolymerScreen Screen Polymers for Miscibility & Thermal Stability (e.g., PVP VA64, HPMCAS) PreForm->PolymerScreen Data informs polymer choice Antioxidant Add Antioxidant (e.g., BHT) due to oxidative liability PreForm->Antioxidant Oxidation observed Plasticizer Select Plasticizer (if needed) to lower processing temp PolymerScreen->Plasticizer High Tm or Tg HME_Process Optimize HME Parameters (Temp, Screw Speed, Feed Rate) PolymerScreen->HME_Process Plasticizer->HME_Process Antioxidant->HME_Process Extrudate_Test Characterize Extrudate (PXRD, DSC for amorphicity) HME_Process->Extrudate_Test Produce extrudate Dissolution_Test Perform Dissolution Testing Extrudate_Test->Dissolution_Test Confirm amorphous state

Caption: Workflow for HME-based ASD development.

Part 3: Detailed Protocols for Formulation & Characterization

Protocol 3.1: Polymer Screening and Selection

Rationale: The choice of polymer is critical for the stability and performance of the ASD. The polymer must be miscible with the drug and thermally stable at extrusion temperatures.[18][20] Polymers like polyvinylpyrrolidone/vinyl acetate copolymer (PVP VA64) and hydroxypropyl methylcellulose acetate succinate (HPMCAS) are excellent candidates.[16][20]

Methodology:

  • Prepare physical mixtures of the API and polymer at various ratios (e.g., 1:4, 1:3, 1:2).

  • Analyze each mixture by DSC. A single, composition-dependent Tg that is different from the individual components suggests miscibility.[7][13]

  • Confirm thermal stability of the selected polymer(s) by TGA to ensure no degradation occurs at the target extrusion temperature.

Protocol 3.2: Hot-Melt Extrusion (HME) Process

Rationale: To manufacture the ASD by mixing the API and polymer at a molecular level in a molten state.

Methodology:

  • Blending: Accurately weigh and blend the API, selected polymer (e.g., PVP VA64), and any other excipients (e.g., antioxidant) using a suitable blender.

  • Extruder Setup: Use a co-rotating twin-screw extruder. Set the barrel temperature profile based on the DSC and TGA data of the blend, typically 20-30 °C above the blend's Tg but well below the degradation temperature.[18][21]

  • Extrusion: Feed the powder blend into the extruder at a controlled rate. The rotating screws will convey, mix, and melt the material, forming the ASD.

  • Cooling and Collection: The molten extrudate exits through a die and is cooled rapidly on a conveyor belt to solidify it in its amorphous state.

  • Milling: Mill the cooled extrudate into a powder of uniform particle size suitable for downstream processing (e.g., tableting or capsule filling).

Table 2: Example HME Formulation and Process Parameters

ComponentRoleRatio (w/w)
{2-[(4-Methylbenzyl)thio]phenyl}amine HClAPI1
PVP VA64Amorphous Carrier / Polymer3
Butylated Hydroxytoluene (BHT)Antioxidant0.1% of total weight
Process Parameter Value Rationale
Extruder Temperature Profile 160 - 185 °CEnsures melting and mixing without degradation.
Screw Speed 100 RPMProvides adequate mixing and residence time.
Feed Rate 5 g/min Controlled feed to ensure process stability.
Protocol 3.3: Characterization of the Final Formulation

Rationale: To confirm the successful creation of an amorphous dispersion and to evaluate its performance advantage.

Methodology:

  • Confirmation of Amorphicity: Analyze the milled extrudate using PXRD and DSC. The absence of crystalline peaks in the PXRD pattern and the presence of a single Tg in the DSC thermogram confirm the formation of a successful ASD.[5][13]

  • Dissolution Testing: Perform dissolution testing according to USP General Chapter <711>, typically using Apparatus 2 (Paddle).[22][23]

    • Apparatus: USP Apparatus 2 (Paddle).

    • Medium: Use a two-stage dissolution medium to simulate GI transit: 750 mL of 0.1 N HCl (pH 1.2) for the first 2 hours, followed by the addition of 250 mL of a phosphate buffer concentrate to adjust the pH to 6.8.[24]

    • Temperature: 37 ± 0.5 °C.[25]

    • Paddle Speed: 50 or 75 RPM.[26]

    • Sampling: Withdraw samples at predetermined time points (e.g., 15, 30, 45, 60, 90, 120 minutes) and analyze for dissolved API content by HPLC-UV.

    • Comparison: Test the ASD formulation against the unformulated API to demonstrate the enhancement in dissolution rate and extent.

Protocol 3.4: ICH Stability Testing of the Final Dosage Form

Rationale: To establish the shelf-life of the final product. Amorphous systems can be susceptible to physical instability (recrystallization), especially under high heat and humidity.

Methodology:

  • Package the final dosage form (e.g., capsules in induction-sealed HDPE bottles) in the proposed commercial packaging.

  • Store the packages under long-term (e.g., 25 °C/60% RH) and accelerated (e.g., 40 °C/75% RH) stability conditions as defined by ICH guidelines.[27][28][29]

  • At specified time points (e.g., 0, 3, 6, 12 months), test the samples for critical quality attributes, including:

    • Assay and Purity (Degradation Products)

    • Dissolution Profile

    • Physical Form (confirming amorphicity via PXRD or DSC)

Manufacturing and Quality Control Workflow

Caption: Overall Manufacturing & QC Process Flow.

Conclusion

The successful oral formulation of a challenging compound like {2-[(4-Methylbenzyl)thio]phenyl}amine hydrochloride hinges on a systematic, science-based approach. By thoroughly characterizing the API and leveraging advanced formulation technologies such as amorphous solid dispersions via hot-melt extrusion, the significant hurdle of poor solubility can be overcome. The protocols outlined in this guide provide a robust framework for developing a stable, bioavailable oral dosage form, from initial screening through to final product stability testing. Adherence to these principles will significantly increase the probability of a successful development program.

References

  • Hilaris Publisher. (2024). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. J Formul Sci Bioavailab, 8, 212. Available from: [Link]

  • Janssens, S., & Van den Mooter, G. (2011). Oral formulation strategies to improve solubility of poorly water-soluble drugs. Expert Opinion on Drug Delivery, 8(8), 1015-1026. Available from: [Link]

  • Indulkar, A. S., et al. (2021). Characterization of Amorphous Solid Dispersions and Identification of Low Levels of Crystallinity by Transmission Electron Microscopy. Molecular Pharmaceutics, 18(5), 1957-1969. Available from: [Link]

  • Singh, G., et al. (2021). Lipid-Based Drug Delivery System (LBDDS): An Emerging Paradigm to Enhance Oral Bioavailability of Poorly Soluble Drugs. Journal of Drug Delivery and Therapeutics, 11(4-S), 153-162. Available from: [Link]

  • AMSbiopharma. (2025). ICH Guidelines: Drug Stability Testing Essentials. Available from: [Link]

  • Hauss, D. J. (2011). Strategies to Formulate Lipid-based Drug Delivery Systems. American Pharmaceutical Review. Available from: [Link]

  • Aggarwal, G., et al. (2012). Formulation Tactics for the Delivery of Poorly Soluble Drugs. International Journal of PharmTech Research, 4(3), 909-918.
  • Janssens, S., & Van den Mooter, G. (2011). Oral formulation strategies to improve solubility of poorly water-soluble drugs. Expert Opinion on Drug Delivery, 8(8), 1015-1026. Available from: [Link]

  • Ma, X., & Williams III, R. O. (2019). Characterization of amorphous solid dispersions: An update. Journal of Drug Delivery Science and Technology, 50, 113-124. Available from: [Link]

  • Pouton, C. W. (2008). Formulation of lipid-based delivery systems for oral administration: materials, methods and strategies. Advanced Drug Delivery Reviews, 60(6), 625-637. Available from: [Link]

  • Singh, B., & Singh, R. (2020). ORAL LIPID BASED DRUG DELIVERY SYSTEM: A REVIEW. International Journal of Pharmaceutical Sciences and Research, 11(11), 5431-5443. Available from: [Link]

  • PubMed. (2011). Oral formulation strategies to improve solubility of poorly water-soluble drugs. Available from: [Link]

  • Al-Ghananeem, A. M., & Malkawi, A. H. (2023). Lipid-based oral formulation in capsules to improve the delivery of poorly water-soluble drugs. Frontiers in Pharmacology, 14, 1229061. Available from: [Link]

  • Crystal Pharmatech. (n.d.). Characterization and Evaluation of Amorphous Solid Dispersion (ASD) - Part 1. Available from: [Link]

  • International Council for Harmonisation (ICH). (n.d.). Quality Guidelines. Available from: [Link]

  • Pharma's Almanac. (2016). Optimising Excipients to Improve Bioavailability. Available from: [Link]

  • World Health Organization (WHO). (2006). Annex 4: Protocol to conduct equilibrium solubility experiments. WHO Technical Report Series, No. 937. Available from: [Link]

  • Park, K. (2019). Characterization of amorphous solid dispersions. Journal of Drug Delivery Science and Technology, 50, 113-124. Available from: [Link]

  • Ueda, K., et al. (2019). Characterization of Amorphous Solid Dispersion of Pharmaceutical Compound with pH-Dependent Solubility Prepared by Continuous-Spray Granulator. Pharmaceutics, 11(4), 165. Available from: [Link]

  • European Pharmacopoeia. (2008). 2.9.3. Dissolution test for solid dosage forms.
  • European Medicines Agency. (2025). ICH Q1 guideline on stability testing of drug substances and drug products. Available from: [Link]

  • Colorcon. (2025). Enhancing Bioavailability: The Strategic Role of Excipients in Drug Delivery. World Pharmaceutical Frontiers. Available from: [Link]

  • Williams, A. C., & Viljoen, A. M. (2020). The Role of Functional Excipients in Solid Oral Dosage Forms to Overcome Poor Drug Dissolution and Bioavailability. Pharmaceutics, 12(5), 389. Available from: [Link]

  • World Health Organization (WHO). (2009). Stability testing of active pharmaceutical ingredients and finished pharmaceutical products. WHO Technical Report Series, No. 953, Annex 2. Available from: [Link]

  • Pokharana, M., et al. (2018). Stability testing guidelines of pharmaceutical products. Journal of Drug Delivery and Therapeutics, 8(2), 169-175. Available from: [Link]

  • Shah, N., et al. (2015). Hot Melt Extrusion: Development of an Amorphous Solid Dispersion for an Insoluble Drug from Mini-scale to Clinical Scale. AAPS PharmSciTech, 16(2), 469-485. Available from: [Link]

  • Agno Pharmaceuticals. (n.d.). In Vitro Dissolution Testing For Solid Oral Dosage Forms. Available from: [Link]

  • American Pharmaceutical Review. (2025). Unlocking Bioavailability: Advances in Solubility Enhancement Strategies for Oral and Parenteral Drug Administration. Available from: [Link]

  • U.S. Food and Drug Administration (FDA). (2025). Compilation of FDA Guidance and Resources for in vitro Dissolution Testing of Immediate Release Solid Oral Dosage Forms. Available from: [Link]

  • Avdeef, A. (2007). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. Available from: [Link]

  • GSC Online Press. (2022). Hot melt extrusion: A single-step continuous manufacturing process for developing amorphous solid dispersions of poorly soluble drug. GSC Biological and Pharmaceutical Sciences, 21(2), 163-176. Available from: [Link]

  • Kim, D. W., et al. (2023). Preparation of Hot-Melt-Extruded Solid Dispersion Based on Pre-Formulation Strategies and Its Enhanced Therapeutic Efficacy. Pharmaceutics, 15(12), 2686. Available from: [Link]

  • Avdeef, A., & Tsinman, K. (2006). pH-metric solubility. 3. Dissolution titration template method for solubility determination. Pharmaceutical Research, 23(7), 1445-1456. Available from: [Link]

  • Zhang, F. (2014). Application of hot-melt extrusion in the manufacturing of amorphous solid dispersions containing thermally labile drugs. University of Texas at Austin. Available from: [Link]

  • Crystal Pharmatech. (2024). Optimizing Polymer Selection for Amorphous Solid Dispersion in Hot Melt Extrusion Processes. Available from: [Link]

  • U.S. Food and Drug Administration (FDA). (2018). Guidance for Industry: Dissolution Testing and Acceptance Criteria for Immediate-Release Solid Oral Dosage Form Drug Products Containing High Solubility Drug Substances. Available from: [Link]

  • World Health Organization (WHO). (2018). PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFICATION. Available from: [Link]

  • Bergström, C. A., et al. (2012). pH-Dependent Solubility and Permeability Criteria for Provisional Biopharmaceutics Classification (BCS and BDDCS) in Early Drug Discovery. Molecular Pharmaceutics, 9(5), 1375-1386. Available from: [Link]

  • Hutchinson, I., et al. (2002). Antitumor benzothiazoles. 16. Synthesis and pharmaceutical properties of antitumor 2-(4-aminophenyl)benzothiazole amino acid prodrugs. Journal of Medicinal Chemistry, 45(3), 744-747. Available from: [Link]

  • Subramanian, A. P., et al. (2024). Theoretical and Pharmacological Investigations of Phenylthiazol-2, 4 Dihydroxybenzaldehyde Condensed Schiff Base. Biomedical and Pharmacology Journal, 17(4). Available from: [Link]

  • Venkatesan, P., et al. (2025). Physicochemical Properties of (Z)-3-(4-((Hydroxymethyl)(methyl)amino)phenyl)-2-(4-halophenyl) Acrylonitriles: A Comprehensive Experimental and Theoretical Study. ResearchGate. Available from: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Solubility Enhancement for {2-[(4-Methylbenzyl)thio]phenyl}amine hydrochloride

Introduction: Welcome to the technical support guide for {2-[(4-Methylbenzyl)thio]phenyl}amine hydrochloride (CAS No. 1049739-08-3).

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Welcome to the technical support guide for {2-[(4-Methylbenzyl)thio]phenyl}amine hydrochloride (CAS No. 1049739-08-3). This molecule, while promising for research applications, presents a common challenge in drug development: limited aqueous solubility. Its structure, containing two hydrophobic aromatic rings (phenyl and 4-methylbenzyl), contributes to poor dissolution in aqueous media, which can be a significant hurdle for in vitro assays and in vivo studies.

This guide is designed for researchers, chemists, and formulation scientists. It provides a structured, question-and-answer-based approach to systematically troubleshoot and improve the aqueous solubility of this compound. We will move from fundamental principles to advanced formulation strategies, explaining the scientific rationale behind each experimental choice to empower you to find the optimal solution for your specific application.

Troubleshooting Guide: Step-by-Step Solubility Enhancement

This section addresses the most common issues encountered when working with {2-[(4-Methylbenzyl)thio]phenyl}amine hydrochloride.

Q1: I've tried dissolving the compound in standard aqueous buffers (e.g., PBS pH 7.4), but it remains insoluble or precipitates. What is the first and most critical step I should take?

Expertise & Causality: This is expected behavior. The compound is an amine hydrochloride, meaning it is the salt of a weakly basic parent molecule. Its solubility is fundamentally governed by the pH of the solution.[1][2][3] The hydrochloride salt form is used to increase solubility compared to the neutral "free base" form. However, in neutral or alkaline solutions, the protonated, charged amine (R-NH3+) can lose its proton to become the neutral, uncharged free base (R-NH2), which is significantly less soluble and will precipitate.[4] The key is to find the pH range where the compound remains in its charged, soluble form.

Recommended Protocol: pH-Solubility Profile Determination

This foundational experiment will define the optimal pH range for your work.

Methodology:

  • Preparation: Prepare a series of buffers with pH values ranging from 2.0 to 8.0 (e.g., citrate for pH 2-6, phosphate for pH 6-8).

  • Equilibration: Add an excess amount of the solid compound to a fixed volume of each buffer in separate vials. Ensure enough solid is present so that some remains undissolved at equilibrium.

  • Mixing: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. The "shake-flask" method is standard.

  • Separation: Separate the undissolved solid from the solution. Centrifugation followed by filtering the supernatant through a 0.22 µm syringe filter is highly recommended to remove any fine particulates.

  • Quantification: Analyze the concentration of the dissolved compound in the clear supernatant using a validated analytical method, such as HPLC-UV.

  • Analysis: Plot the measured solubility (e.g., in mg/mL or µM) against the pH of the buffer. This plot will reveal the pH at which solubility begins to drop off sharply. For this weakly basic compound, you should observe significantly higher solubility at lower pH values.[2][4]

Logical Workflow for Initial Solubility Assessment

G start Start: Compound Insoluble in Aqueous Buffer ph_adjust Protocol: Determine pH-Solubility Profile start->ph_adjust check_sol Is Solubility Sufficient at an Acceptable pH? ph_adjust->check_sol success Success: Proceed with Optimized Buffer System check_sol->success  Yes fail Next Step: Modify Solvent Properties or Use Excipients check_sol->fail  No

Caption: Initial troubleshooting workflow for solubility.

Q2: pH adjustment helps, but I still can't achieve the desired concentration, or the required low pH is incompatible with my experiment (e.g., cell-based assays). What are my next options?

Expertise & Causality: If pH manipulation alone is insufficient, it indicates that the intrinsic solubility of the ionized form is still a limiting factor. The next logical step is to modify the properties of the solvent itself to make it more favorable for the hydrophobic parts of your molecule. This is most commonly achieved by using co-solvents or specialized solubilizing excipients.

Option A: Co-Solvent Systems

A co-solvent is a water-miscible organic solvent that, when added to water, reduces the overall polarity of the solvent system.[5][6] This reduction in polarity lowers the energy penalty required to dissolve a hydrophobic solute.

Recommended Protocol: Co-Solvent Screening

  • Selection: Choose a panel of pharmaceutically acceptable co-solvents. See the table below for common examples.

  • Buffer Selection: Use the most physiologically relevant aqueous buffer from your pH-solubility study that provides reasonable (even if incomplete) solubility.

  • Screening: Prepare a series of solutions containing increasing percentages of each co-solvent (e.g., 5%, 10%, 20% v/v) in your chosen buffer.

  • Measurement: Determine the solubility of your compound in each co-solvent/buffer mixture using the shake-flask method described previously.

  • Caution: Be mindful that high concentrations of organic solvents can be toxic to cells or interfere with certain biological assays. Always run appropriate vehicle controls.

Table 1: Common Co-Solvents for Solubility Enhancement

Co-SolventTypical Starting Conc.Mechanism of Action & Notes
Ethanol 5-20% (v/v)Reduces solvent polarity. Widely used but can be volatile and may affect protein conformation at high concentrations.
Propylene Glycol (PG) 10-40% (v/v)Reduces solvent polarity. A common vehicle for oral and parenteral formulations.
Polyethylene Glycol 400 (PEG 400) 10-50% (v/v)Reduces solvent polarity. Less toxic than PG and widely used in drug formulations.[6][7]
Dimethyl Sulfoxide (DMSO) 1-10% (v/v)A very strong, polar aprotic solvent. Excellent solubilizing power but use should be limited in cell-based assays to <0.5% to avoid toxicity.

Option B: Solubilizing Excipients

If co-solvents are not suitable, excipients that actively sequester the drug molecule away from the aqueous environment can be used.

  • Surfactants: These are amphiphilic molecules that, above a certain concentration (the critical micelle concentration or CMC), form micelles. The hydrophobic core of the micelle can encapsulate your compound, effectively solubilizing it in the bulk aqueous phase.[8]

    • Examples: Polysorbate 80 (Tween® 80), Polysorbate 20, Poloxamer 188.[7]

  • Cyclodextrins: These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. The drug molecule can become trapped within this cavity, forming an "inclusion complex" that is much more water-soluble.[9][10]

    • Examples: Hydroxypropyl-β-cyclodextrin (HP-β-CD), Sulfobutyl ether-β-cyclodextrin (SBE-β-CD).[10]

Experimental Workflow for Secondary Screening

G start Start: Insufficient Solubility After pH Optimization split start->split cosolvent Screen Co-solvents (e.g., PEG 400, Ethanol) split->cosolvent excipient Screen Excipients (e.g., HP-β-CD, Surfactants) split->excipient check_cosolvent Sufficient Solubility & Acceptable Toxicity? cosolvent->check_cosolvent check_excipient Sufficient Solubility & Acceptable Compatibility? excipient->check_excipient success Success: Finalize Formulation check_cosolvent->success  Yes fail Consider Advanced Formulation Strategies check_cosolvent->fail  No check_excipient->success  Yes check_excipient->fail  No

Caption: Parallel screening of co-solvents and excipients.

Q3: I need to prepare a high-concentration stock for an oral dosing formulation, but simple solutions are not stable or require unacceptable levels of excipients. What advanced strategies can be considered?

Expertise & Causality: When you reach the limits of simple solution chemistry, you must move into the realm of advanced drug delivery and formulation science. These techniques aim to change the physical state of the drug to enhance its dissolution properties or create a specialized delivery system. These are complex methods typically requiring specialized equipment.

  • Amorphous Solid Dispersions (ASDs): Crystalline materials require energy to break their crystal lattice before they can dissolve. By converting the drug into a high-energy, non-crystalline (amorphous) state and dispersing it within a polymer matrix, you can achieve much higher apparent solubility and faster dissolution.[11][12][13] This is a leading strategy for poorly soluble drugs.[14]

    • Common Techniques: Spray drying, hot-melt extrusion.[13][14][15]

    • Common Polymers: PVP, HPMC, Kollidon® grades.[14][16]

  • Lipid-Based Drug Delivery Systems (LBDDS): For highly lipophilic (grease-ball) molecules, dissolving the drug in a lipid or oil-based formulation can be highly effective. These systems, such as Self-Emulsifying Drug Delivery Systems (SMEDDS), form fine emulsions in the gut, which facilitates absorption.[9][10]

  • Particle Size Reduction (Nanonization): Reducing the particle size of the drug into the nanometer range dramatically increases the surface area available for dissolution, which can significantly speed up the rate at which it dissolves.[9][15][17]

    • Common Techniques: Media milling, high-pressure homogenization.

Frequently Asked Questions (FAQs)

  • Q: Why is this compound a hydrochloride salt?

    • A: To improve its handling and aqueous solubility over the parent free base. Salt formation is a common and effective strategy for increasing the dissolution rate of basic drugs.[6][13]

  • Q: Can I just heat the solution to get more to dissolve?

    • A: Heating can temporarily increase solubility, but it is not a robust solution. The compound may precipitate upon cooling to ambient or physiological temperatures. Furthermore, excessive heat can lead to chemical degradation. If you use heat, you must perform stability studies to ensure the integrity of your compound.

  • Q: How can I convert the hydrochloride salt back to the free amine if needed for a specific reaction?

    • A: You can neutralize the hydrochloride salt with a mild base. A typical protocol involves dissolving the salt in a suitable organic solvent (like dichloromethane or ethyl acetate) and washing it with an aqueous solution of a weak base, such as sodium bicarbonate (NaHCO3). The organic layer, now containing the neutral free amine, can be dried and concentrated.[18]

  • Q: Are there any potential liabilities with this compound's structure?

    • A: The thioether linkage (-S-) can be susceptible to oxidation, potentially forming a sulfoxide or sulfone. When preparing solutions, using de-gassed buffers and protecting from light can help minimize oxidative degradation. Always confirm the purity of your stock solutions over time.

References

  • SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs. Drug Development & Delivery. Available from: [Link]

  • Novel excipients for solubility enhancement. European Pharmaceutical Review. Available from: [Link]

  • A systematic evaluation of solubility enhancing excipients to enable the generation of permeability data for poorly soluble compounds in Caco-2 model. PubMed. Available from: [Link]

  • Resolving Solubility Problems and Providing an Overview of Excipients to Boost Oral Drug Bioavailability. Asian Journal of Pharmaceutics. Available from: [Link]

  • Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today. Available from: [Link]

  • Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). Pharma Tech. Available from: [Link]

  • Improving solubility and avoiding hygroscopicity of tetrahydroberberine by forming hydrochloride salts by introducing solvents. RSC Publishing. Available from: [Link]

  • Techniques for solubility enhancement of poorly soluble drugs: An overview. ResearchGate. Available from: [Link]

  • Advances in Solubility Enhancement Techniques. International Journal of Pharmaceutical Sciences Review and Research. Available from: [Link]

  • Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs. ResearchGate. Available from: [Link]

  • Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different... PMC. Available from: [Link]

  • Solubility enhancement techniques with special emphasis on hydrotrophy. Academia.edu. Available from: [Link]

  • Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. Springer. Available from: [Link]

  • Formulation strategies for poorly soluble drugs. ResearchGate. Available from: [Link]

  • A review on solubility enhancement technique for pharmaceutical drugs. GSC Online Press. Available from: [Link]

  • Formulation Tactics for the Delivery of Poorly Soluble Drugs. International Journal of PharmTech Research. Available from: [Link]

  • Drug Solubility: Importance and Enhancement Techniques. PMC. Available from: [Link]

  • Effect of pH on weakly acidic and basic model drugs and determination of their ex vivo transdermal permeation routes. SciELO. Available from: [Link]

  • PH and Solvent Effect on Drug Solubility. SlideShare. Available from: [Link]

  • Exp. 11 The influence of pH on solubility in water Theory:. Available from: [Link]

  • Salt Cocrystallization—A Method to Improve Solubility and Bioavailability of Dihydromyricetin. PMC. Available from: [Link]

  • Effect of pH on Pharmaceutical Ingredients / Drugs / Chemicals. Asian Journal of Dental and Health Sciences. Available from: [Link]

  • Solubility of Pharmaceuticals and Their Salts As a Function of pH. ACS Publications. Available from: [Link]

Sources

Optimization

Preventing degradation of {2-[(4-Methylbenzyl)thio]phenyl}amine hydrochloride during storage

Technical Support Center: Troubleshooting & Handling Guide for {2-[(4-Methylbenzyl)thio]phenyl}amine Hydrochloride Scientific Context: The Causality of Degradation When handling {2-[(4-Methylbenzyl)thio]phenyl}amine hydr...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting & Handling Guide for {2-[(4-Methylbenzyl)thio]phenyl}amine Hydrochloride

Scientific Context: The Causality of Degradation

When handling {2-[(4-Methylbenzyl)thio]phenyl}amine hydrochloride, researchers are managing a bifunctional molecule containing both a primary aniline group and a thioether linkage. While formulating this compound as a hydrochloride salt significantly enhances the stability of the primary amine compared to its free-base counterpart, the molecule remains vulnerable to specific environmental triggers during storage.

Mechanisms of Instability:

  • Thioether Oxidation: The sulfur atom in the thioether linkage is highly nucleophilic. It is uniquely prone to oxidation by trace peroxides (often present in ethereal solvents or excipients) or reactive oxygen species (ROS),1[1].

  • Amine Disproportionation & Autoxidation: Amine hydrochlorides are 2[2]. Exposure to ambient humidity causes localized dissolution and micro-environmental pH shifts. This induces disproportionation, where a fraction of the salt reverts to the free base. The unprotonated aniline is then rapidly autoxidized by atmospheric oxygen into highly conjugated, colored polymeric species (e.g., azo or nitroso compounds)[1].

  • Photolytic Cleavage: UV light can induce homolytic cleavage of the C-S bond or accelerate the photo-oxidation of the aniline moiety.

G A {2-[(4-Methylbenzyl)thio]phenyl}amine HCl (Stable Form) B Moisture Exposure (Hygroscopicity) A->B Improper Sealing D ROS / Peroxides / O2 A->D Direct Attack (Slow) G UV Light Exposure A->G Clear Vials C Free Base Formation (Disproportionation) B->C Micro-pH Shift C->D Susceptible to E Thioether Oxidation Sulfoxide (+16 Da) / Sulfone (+32 Da) D->E S-Oxidation F Amine Oxidation Nitroso / Azo Species (Pink/Brown) D->F N-Oxidation H C-S Bond Cleavage (Photodegradation) G->H Homolytic Cleavage

Mechanistic pathways of {2-[(4-Methylbenzyl)thio]phenyl}amine HCl degradation.

Troubleshooting Guide & FAQs

Q1: My compound was originally an off-white powder, but it has developed a pink/brown tint. Is it still usable?

  • Root Cause: The color change is a macroscopic indicator of aniline autoxidation. Moisture ingress caused disproportionation of the HCl salt into the free base. The free amine is highly susceptible to oxidation by oxygen, forming3[3].

  • Resolution: Do not use the discolored batch for sensitive biological or analytical assays. Even trace amounts of these polymeric impurities can interfere with target binding or cause off-target toxicity. Discard and use a freshly aliquoted batch.

Q2: LC-MS analysis of my stored stock solution shows a major impurity with a mass shift of +16 Da. What happened?

  • Root Cause: A +16 Da shift is the classic mass spectrometric signature of thioether oxidation to a sulfoxide. A +32 Da shift indicates further oxidation to a sulfone. This occurs rapidly when the compound is stored in solvents that accumulate peroxides over time (e.g., THF, diethyl ether) or when exposed to dissolved oxygen in aqueous buffers[1].

  • Resolution: Always prepare working solutions freshly. If stock solutions must be stored, use anhydrous, peroxide-free DMSO, purge the headspace with Argon, and store at -80 °C.

Q3: Why is Argon preferred over Nitrogen for purging the storage vials?

  • Root Cause: Argon is a noble gas that is denser than air (~1.38x heavier), allowing it to sink and form a protective "blanket" directly over the solid powder. Nitrogen is slightly lighter than air and can easily be displaced by ambient drafts when the vial is being sealed, leaving residual oxygen that drives autoxidation.

Self-Validating Standard Operating Procedure (SOP) for Storage

To ensure the scientific integrity of your assays, implement this self-validating workflow for handling the compound.

  • Step 1: Thermal Equilibration (Validation Check)

    • Action: Upon removing the bulk vial from cold storage, place it in a desiccator at room temperature for at least 30 minutes before opening.

    • Causality & Validation: Opening a cold vial causes immediate condensation of atmospheric moisture onto the hygroscopic powder. Validation: Inspect the vial walls before opening; if condensation is visible, do not open. The powder must remain free-flowing.

  • Step 2: Aliquot Preparation

    • Action: Divide the bulk powder into single-use 4[4].

    • Causality: Amber glass blocks UV/visible light, preventing photolytic C-S bond cleavage. Single-use aliquots prevent repeated freeze-thaw cycles and atmospheric exposure.

  • Step 3: Argon Purging

    • Action: Gently blow a stream of high-purity Argon gas into the vial for 5-10 seconds.

    • Causality: Displaces oxygen to prevent autoxidation of the thioether and trace free-base aniline.

  • Step 4: Sealing and Active Desiccation (Validation Check)

    • Action: Cap tightly with a PTFE-lined septum. Place the vials in a secondary container (e.g., a sealed Mylar bag) containing indicating silica gel[4].

    • Causality & Validation: The PTFE septum prevents gas exchange. The silica gel acts as a visual failsafe. Validation: The silica gel must remain its active color (e.g., blue). A color change (e.g., to pink) indicates a moisture breach, triggering an immediate re-desiccation protocol.

  • Step 5: Temperature-Controlled Storage

    • Action: Store the secondary container at -20 °C for long-term storage (months) or2[2].

Quantitative Data Summary: Storage Conditions vs. Stability

The following table summarizes the causal relationship between storage parameters and expected shelf life.

Storage ConditionContainer TypeAtmosphereExpected Shelf LifeRisk Factor Mitigated
-20 °C (Long-term) Amber GlassArgon Purged> 24 MonthsThermal degradation, Oxidation, Photolysis
2-8 °C (Short-term) Amber GlassArgon Purged6 - 12 MonthsThermal degradation, Oxidation
Room Temp (25 °C) Clear GlassAmbient Air< 1 MonthNone (High risk of discoloration and +16 Da shift)
Solution (DMSO) VariesAmbient Air< 24 HoursSolvolysis, Peroxide-mediated oxidation

References

  • Source: PubMed Central (PMC)
  • Amine Storage Conditions: Essential Guidelines for Safety Source: Diplomata Comercial URL
  • How to store Hydroxylamine Hydrochloride - FAQ Source: Guidechem URL
  • How do I store the dopamine hydrochloride laboratory?

Sources

Troubleshooting

Technical Support Center: Troubleshooting Precipitation of {2-[(4-Methylbenzyl)thio]phenyl}amine Hydrochloride in Assay Buffers

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently assist drug development professionals in overcoming the physical chemistry hurdles of assay design.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently assist drug development professionals in overcoming the physical chemistry hurdles of assay design.

A common challenge in early-stage drug discovery is the aqueous solubility of synthetic small molecules. {2-[(4-Methylbenzyl)thio]phenyl}amine hydrochloride is a classic example of a molecule with deceptive solubility. While its hydrochloride salt form dissolves readily in pure water or mild acids, introducing it into physiological assay buffers (typically pH 7.0–8.0) often results in immediate or delayed precipitation.

This guide provides field-proven, self-validating protocols to maintain the solubility of this compound without compromising the biological integrity of your assays.

Causality & Mechanism: Why Does It Precipitate?

To troubleshoot precipitation, we must first understand the thermodynamics of the compound. {2-[(4-Methylbenzyl)thio]phenyl}amine hydrochloride features an aniline-like primary amine and a highly lipophilic 4-methylbenzylthio tail.

According to established pharmacological literature, the diverge significantly as pH increases. In pure water, the salt dissolves and creates a slightly acidic microenvironment, keeping the amine protonated ( NH3+​ ) and soluble. However, when diluted into a buffered system like Phosphate-Buffered Saline (PBS) at pH 7.4, the pH exceeds the pKa​ of the aniline group (typically ~4.0–5.0).

The buffer rapidly strips the proton from the amine, converting the molecule into its free base form . Stripped of its ionic charge, the molecule's solubility becomes entirely dictated by the highly hydrophobic 4-methylbenzylthio moiety, leading to rapid hydrophobic collapse, colloidal aggregation, and visible precipitation.

G A {2-[(4-Methylbenzyl)thio]phenyl}amine HCl Soluble in Water (Protonated) B Assay Buffer (pH 7.4) Deprotonation of Aniline Group A->B Dilution into Buffer C Free Base Form Highly Hydrophobic B->C pH > pKa (~4.5) D Aggregation & Precipitation (Assay Interference) C->D Hydrophobic Collapse E Co-solvents (DMSO) Decrease Dielectric Constant C->E Solubilization Strategy 1 F Surfactants (Tween-20) Micellar Encapsulation C->F Solubilization Strategy 2

Mechanism of pH-induced precipitation and targeted solubilization strategies.

Quantitative Data: Solubilization Strategies

When selecting a solubilization strategy, you must balance compound solubility against assay tolerance. Below is a structured comparison of additives used to rescue the free base form of {2-[(4-Methylbenzyl)thio]phenyl}amine in pH 7.4 buffers.

Solubilization StrategyRecommended ConcentrationSolubilization MechanismAssay CompatibilityRisk of False Positives
DMSO (Co-solvent) 0.1% - 1.0% (v/v)Decreases the dielectric constant of the aqueous solvent.High (Most enzymes tolerate ≤1%).Low
Tween-20 (Surfactant) 0.01% - 0.1% (v/v)Micellar encapsulation of the hydrophobic thioether tail.Moderate (May interfere with membrane proteins).Moderate (Can disrupt weak protein-protein interactions).
BSA (Carrier Protein) 0.1% - 1.0% (w/v)Hydrophobic binding pockets sequester the free base.High (Standard in many biochemical assays).High (Compound may bind BSA instead of the target).
HP-β-CD (Cyclodextrin) 1.0% - 5.0% (w/v)Forms inclusion complexes with the 4-methylbenzyl ring.High (Biocompatible, does not denature proteins).Low

Experimental Protocols & Workflows

Directly spiking a high-concentration DMSO stock into an aqueous buffer creates localized zones of high aqueous concentration, leading to irreversible nucleation. To prevent this, utilize the following self-validating workflows.

Protocol A: The "Step-Down" Co-Solvent Dilution Strategy

This protocol ensures maximum kinetic solubility by preventing the localized concentration spikes that trigger nucleation, adhering to guidelines outlined in the .

Step-by-Step Methodology:

  • Primary Stock Preparation: Dissolve the lyophilized {2-[(4-Methylbenzyl)thio]phenyl}amine hydrochloride in 100% anhydrous DMSO to a concentration of 10 mM.

    • Causality: Anhydrous DMSO prevents premature hydrolysis or micro-precipitation in the stock tube caused by ambient moisture.

  • Intermediate Dilution: Create a 10x working stock (e.g., 100 µM) in a co-solvent mixture consisting of 50% DMSO and 50% Assay Buffer.

  • Buffer Equilibration: Ensure your final assay buffer (e.g., PBS) is at room temperature (20–25°C).

    • Causality: Cold buffers drastically decrease the kinetic solubility limit of hydrophobic compounds.

  • Rapid Addition: Inject the intermediate dilution directly into the vortex of the rapidly mixing assay buffer to ensure instantaneous dispersal. The final DMSO concentration must not exceed 1% (v/v).

  • Self-Validation (Quality Control): Centrifuge an aliquot of the final solution at 10,000 x g for 5 minutes. Measure the UV absorbance of the supernatant (typically at 254 nm or the compound's λmax​ ) and compare it to an uncentrifuged sample. If the absorbance drops, invisible micro-precipitates have formed, and you must proceed to Protocol B.

Workflow S1 1. Primary Stock 10 mM in 100% DMSO S2 2. Intermediate Stock 10x in 50% DMSO/Buffer S1->S2 Dilute S3 3. Final Addition Inject into Mixing Buffer S2->S3 Rapid Mix S4 4. Validation Centrifuge & Read UV S3->S4 Quality Control

Step-by-step dilution workflow to prevent localized precipitation.

Protocol B: Micellar Solubilization

If the compound fails the validation step in Protocol A, the hydrophobicity of the 4-methylbenzylthio group is exceeding the capacity of the co-solvent.

Step-by-Step Methodology:

  • Supplement your assay buffer with 0.05% (v/v) Tween-20 or Pluronic F-127.

  • Allow the buffer to stir for 30 minutes at room temperature to ensure complete micelle formation.

  • Introduce the intermediate compound stock (from Protocol A, Step 2) into the surfactant-modified buffer using the same rapid-mixing technique.

    • Causality: Non-ionic surfactants lower the interfacial tension of the buffer and provide hydrophobic cores (micelles) that encapsulate the lipophilic tail of the free base, keeping it suspended in solution without denaturing target proteins.

Frequently Asked Questions (FAQs)

Q1: Why does my compound dissolve perfectly in water but turn cloudy the moment I add it to PBS? A1: This is a classic pH-dependent phase transition. In pure unbuffered water, the hydrochloride salt dissolves and creates a slightly acidic environment, maintaining the protonated, highly soluble state. PBS buffers the solution to pH 7.4, which strips the proton from the aniline group. The resulting uncharged free base is highly hydrophobic and immediately crashes out of solution.

Q2: Can I just lower the pH of my assay buffer to keep it soluble? A2: While lowering the pH to 5.0 would maintain solubility by keeping the amine protonated, it is rarely viable for biological assays. Most enzymes, receptors, and cellular targets require physiological pH (7.0–7.4) to maintain their native conformation and activity. Altering the pH can denature your target or completely abolish binding interactions.

Q3: I don't see any visible precipitate, but my assay results are highly variable. What is happening? A3: You are likely experiencing colloidal aggregation. Highly hydrophobic compounds often form sub-micron aggregates that remain suspended. These aggregates scatter light (interfering with optical readouts like fluorescence or absorbance) and can non-specifically sequester the assay's target proteins. This is a known cause of Pan-Assay Interference Compounds (PAINS) behavior. Always perform the centrifugation validation step outlined in Protocol A.

Q4: Does the order of addition matter when setting up my microplate? A4: Absolutely. Never add the concentrated compound stock to an empty well and then add buffer on top. The compound will crash out and adhere to the hydrophobic plastic surface immediately. Always add the compound as the last component to a large volume of rapidly mixing buffer to maximize the dispersion rate.

References

  • Title: pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts Source: Pharmaceutical Research (PubMed) URL: [Link]

  • Title: ALARM NMR for HTS Triage and Chemical Probe Validation (NIH Assay Guidance Manual) Source: National Institutes of Health (PMC) URL: [Link]

  • Title: Phosphate-buffered saline Source: Wikipedia URL: [Link]

Optimization

Technical Support Center: Optimizing Reaction Yield for {2-[(4-Methylbenzyl)thio]phenyl}amine Hydrochloride Synthesis

Welcome to the technical support resource for the synthesis of {2-[(4-Methylbenzyl)thio]phenyl}amine hydrochloride. This guide is designed for researchers, chemists, and drug development professionals to troubleshoot com...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for the synthesis of {2-[(4-Methylbenzyl)thio]phenyl}amine hydrochloride. This guide is designed for researchers, chemists, and drug development professionals to troubleshoot common issues and optimize reaction outcomes. The synthesis, while conceptually straightforward, involves a critical S-alkylation step followed by salt formation, each with potential pitfalls that can impact yield and purity. This document provides in-depth, experience-based solutions to navigate these challenges effectively.

The overall synthesis is a two-step process:

  • S-Alkylation: A nucleophilic substitution reaction between 2-aminothiophenol and 4-methylbenzyl chloride (or bromide) to form the thioether core.

  • Salt Formation: Conversion of the resulting amine (free base) to its hydrochloride salt for improved stability and handling.

Below, we address the most frequently encountered issues in a question-and-answer format.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Part A: The S-Alkylation Reaction - Thioether Formation

The core of this synthesis is the formation of the C-S bond, typically via an SN2 mechanism.[1] The success of this step is paramount for the overall yield.

cluster_0 Step 1: S-Alkylation cluster_1 Step 2: Salt Formation SM1 2-Aminothiophenol Intermediate {2-[(4-Methylbenzyl)thio]phenyl}amine (Free Base) SM1->Intermediate S-Alkylation (SN2) SM2 4-Methylbenzyl Chloride SM2->Intermediate Base Base (e.g., K₂CO₃) Base->SM1 Deprotonation Solvent Solvent (e.g., Acetone) Solvent->Intermediate Reaction Medium Product {2-[(4-Methylbenzyl)thio]phenyl}amine Hydrochloride Intermediate->Product Acid-Base Reaction HCl HCl in Solvent (e.g., Dioxane) HCl->Product start Low Yield & High Disulfide Impurity? check_atm Is the reaction under an inert atmosphere (N₂/Ar)? start->check_atm check_solv Are solvents properly degassed? check_atm->check_solv Yes sol_atm Implement N₂ or Ar blanket. Purge vessel before starting. check_atm->sol_atm No check_sm Is the 2-aminothiophenol starting material pure? check_solv->check_sm Yes sol_solv Degas solvent via sparging or freeze-pump-thaw cycles. check_solv->sol_solv No sol_sm Purify starting material. Check for discoloration. check_sm->sol_sm No success Yield & Purity Improved check_sm->success Yes sol_atm->check_solv sol_solv->check_sm sol_sm->success

Caption: Troubleshooting workflow for disulfide formation.

Q3: My analysis shows an unexpected isomer. Could C-alkylation be occurring?

Yes, C-alkylation is a known, albeit less common, side reaction.

  • The Chemistry: The thiolate anion is an ambident nucleophile. While the sulfur is a "soft" nucleophile and preferentially attacks the "soft" electrophilic carbon of the benzyl halide (HSAB theory), some reaction can occur at the carbon atoms of the aromatic ring, which act as "hard" nucleophiles. [1]* Causes and Prevention:

    • Solvent Effects: This side reaction is most prominent in protic solvents (e.g., ethanol, water), which can stabilize the charge on the ring carbons. Strictly use polar aprotic solvents (DMF, Acetone) to favor S-alkylation. [1] * Temperature: Higher temperatures can sometimes favor the thermodynamically more stable (but undesired) C-alkylated product. Running the reaction at room temperature or below can enhance selectivity for the kinetically favored S-alkylation. [1]

      Parameter Recommended Condition for High Yield & Purity Rationale
      Atmosphere Inert (Nitrogen or Argon) Prevents oxidation of thiophenol/thiolate to disulfide. [1][2]
      Solvent Polar Aprotic (Acetone, DMF, DMSO) Maximizes nucleophilicity of the thiolate for a fast SN2 reaction and disfavors C-alkylation. [1]
      Base K₂CO₃ (≥1.5 eq.) or Na₂CO₃ Ensures complete deprotonation to the active thiolate nucleophile. [2]
      Temperature Room Temperature to 60 °C Balances reaction rate with minimizing side reactions. Start at RT. [2]

      | Stoichiometry | ~1.1 eq. of 4-methylbenzyl halide | A slight excess drives the reaction to completion without significant risk of over-alkylation. [2]|

Part B: Hydrochloride Salt Formation & Purification

Converting the oily or low-melting point free base amine into a stable, crystalline hydrochloride salt is a critical final step for purification and handling. [3] Q4: What is the best procedure for converting the free base to the hydrochloride salt?

The goal is to dissolve the free base in a solvent where the resulting hydrochloride salt is insoluble, causing it to precipitate in a pure form.

  • Recommended Reagents: Using a pre-made solution of HCl in an organic solvent is safer and more controllable than bubbling HCl gas. [4]The most common and effective choices are:

    • 4 M HCl in 1,4-Dioxane: A widely used commercial reagent that gives clean precipitations. [5] * 2 M HCl in Diethyl Ether: Another excellent choice, often leading to a fine crystalline solid. [4][6] * HCl in Ethyl Acetate: Can be prepared and stored; useful for large-scale work. [7]

  • General Protocol:

    • Purify the crude free base amine via column chromatography if necessary.

    • Dissolve the purified amine in a minimal amount of a suitable solvent (e.g., diethyl ether, ethyl acetate, or a mixture like DCM/ether).

    • Cool the solution in an ice bath (0 °C).

    • Slowly add 1.1-1.2 equivalents of the HCl solution (e.g., 4 M HCl in dioxane) dropwise with stirring.

    • A precipitate should form immediately or upon further stirring.

    • Continue stirring in the ice bath for 30-60 minutes to ensure complete precipitation.

    • Collect the solid by vacuum filtration, wash it with cold diethyl ether to remove any soluble impurities, and dry it under high vacuum.

Q5: I added the HCl solution, but my product oiled out instead of precipitating as a solid. How do I fix this?

"Oiling out" is a common problem that usually indicates an issue with solvent choice or purity.

  • Causes and Solutions:

    • Residual Impurities: Impurities in the free base can inhibit crystallization. Re-purify the free base by column chromatography before attempting the salt formation again.

    • Solvent System: The solvent may be too polar, dissolving the salt as it forms.

      • Trituration: After adding the HCl, if an oil forms, try adding a less polar co-solvent like hexane or heptane dropwise while vigorously scratching the inside of the flask with a glass rod. This can induce crystallization.

      • Solvent Evaporation: Carefully evaporate the solvent and re-dissolve the oily residue in a different, less polar solvent system (e.g., a small amount of acetone followed by a large volume of ether) and attempt the precipitation again.

    • Water Contamination: Ensure all solvents and glassware are dry. Water can interfere with crystallization. Using HCl in dry ether or dioxane is important. [4]

Experimental Protocols

Protocol 1: Synthesis of {2-[(4-Methylbenzyl)thio]phenyl}amine (Free Base)

  • Preparation: To a round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add 2-aminothiophenol (1.0 eq.).

  • Inerting: Seal the flask and purge with nitrogen for 10-15 minutes.

  • Dissolution: Add degassed acetone (approx. 10 mL per gram of thiophenol) via cannula or syringe.

  • Base Addition: Add anhydrous potassium carbonate (1.5 eq.) to the stirred solution. Stir for 30 minutes at room temperature to ensure complete formation of the thiolate. The mixture will be a suspension.

  • Electrophile Addition: Add 4-methylbenzyl chloride (1.1 eq.) dropwise over 5 minutes.

  • Reaction: Monitor the reaction progress by TLC (e.g., using a 4:1 Hexane:Ethyl Acetate eluent). If the reaction is slow, gently warm the mixture to 50 °C.

  • Work-up: Once the reaction is complete (typically 2-4 hours), cool the mixture to room temperature. Filter off the inorganic salts and rinse the filter cake with a small amount of acetone.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude product. Purify by flash column chromatography on silica gel if necessary.

Protocol 2: Formation of {2-[(4-Methylbenzyl)thio]phenyl}amine Hydrochloride

  • Dissolution: Dissolve the purified free base (1.0 eq.) from Protocol 1 in diethyl ether (approx. 20 mL per gram).

  • Cooling: Cool the solution to 0 °C in an ice-water bath.

  • Precipitation: While stirring, add 4 M HCl in dioxane (1.1 eq.) dropwise. A white precipitate should form.

  • Aging: Stir the resulting slurry at 0 °C for 1 hour.

  • Filtration: Collect the solid product by vacuum filtration.

  • Washing & Drying: Wash the filter cake with a generous portion of cold diethyl ether. Dry the solid under high vacuum to a constant weight to yield the final hydrochloride salt. [5]

References

  • ResearchGate. (2020). What is the best way to convert my amine compound from the free amine into the salt form HCl? Retrieved from [Link]

  • Rapoport, H., & Luly, J. R. (2004). An efficient sequence for the preparation of small secondary amine hydrochloride salts for focused library generation without chromatography. Tetrahedron Letters, 45(24), 4659-4661.
  • Sciencemadness Discussion Board. (2021). Forming oxalate salts of amines. Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (2019). Synthesis of aryl cyclopropyl sulfides through copper-promoted S-cyclopropylation of thiophenols using cyclopropylboronic acid. Retrieved from [Link]

  • Google Patents. (2020). US20200392074A1 - Method for preparing an amine hydrochloride suspension.
  • Chemistry LibreTexts. (2020). 15.12: Thioethers (Sulfides) and Silyl Ethers. Retrieved from [Link]

  • ResearchGate. (n.d.). Recent Advances in the Synthesis of Thioether. Retrieved from [Link]

  • YouTube. (2020). Conversion of Amines to Amine Salts. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Asymmetric synthesis of tertiary thiols and thioethers. Retrieved from [Link]

  • National Institutes of Health. (2025). Room-Temperature Nucleophilic Aromatic Substitution of 2‑Halopyridinium Ketene Hemiaminals with Sulfur Nucleophiles. Retrieved from [Link]

  • Master Organic Chemistry. (2015). Thiols And Thioethers. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of the alkylation reaction. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Thiophenol in Organic Synthesis: Facilitating Thioether and Disulfide Formation. Retrieved from [Link]

  • ACS Publications. (2021). Rate and Yield Enhancements in Nucleophilic Aromatic Substitution Reactions via Mechanochemistry. Retrieved from [Link]

  • Indian Journal of Pharmaceutical Sciences. (n.d.). Studies on the Synthesis of 2-Aminothiophenol. Retrieved from [Link]

  • International Journal of Pharmaceutical and Phytopharmacological Research. (n.d.). SYNTHESIS, CHARACTERISATION AND ANTI-INFLAMMATORY ACTIVITY OF SOME 2-AMINO BENZOTHIAZOLE DERIVATIVES. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics. Retrieved from [Link]

  • Beilstein Journals. (2014). Investigations of thiol-modified phenol derivatives for the use in thiol–ene photopolymerizations. Retrieved from [Link]

  • MDPI. (2025). Condensation Reactions of 2-Aminothiophenoles to Afford 2-Substituted Benzothiazoles of Biological Interest: A Review (2020–2024). Retrieved from [Link]

  • Google Patents. (n.d.). EP2981520B1 - New process for the synthesis of 1-(2-((2,4-dimethylphenyl)thio)phenyl)piperazine.
  • International Journal of Innovative Research in Science, Engineering and Technology. (2017). Synthesis Characterization and Antimicrobial Studies of New Novel Derivatives of 2-Amino- 6-Methylbenzothiazole. Retrieved from [Link]

  • National Institutes of Health. (2026). Synthesis and Characterization of 2-Thiophenemethanamine-2H5 Hydrochloride. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 18.7: Thiols and Sulfides. Retrieved from [Link]

  • RSC Publishing. (2022). A stepwise one-pot synthesis of aliphatic thiols and their derivatives from acrylamides and sulfur. Retrieved from [Link]

Sources

Troubleshooting

How to reduce background noise in {2-[(4-Methylbenzyl)thio]phenyl}amine hydrochloride fluorescence assays

Welcome to the technical support resource for fluorescence assays utilizing {2-[(4-Methylbenzyl)thio]phenyl}amine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to p...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for fluorescence assays utilizing {2-[(4-Methylbenzyl)thio]phenyl}amine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting strategies and answers to frequently asked questions. Our goal is to empower you to systematically identify and eliminate sources of background noise, thereby enhancing the signal-to-noise ratio and ensuring the integrity of your experimental data.

Introduction: The Challenge of Background Fluorescence

Fluorescence-based assays are prized for their high sensitivity, but this sensitivity can also be a double-edged sword. Unwanted background signal, or "noise," can arise from numerous sources, masking the true signal from your target and compromising data quality[1][2]. This guide provides a logical, step-by-step framework for diagnosing and mitigating these issues in the context of assays using {2-[(4-Methylbenzyl)thio]phenyl}amine hydrochloride.

A critical first step for any new fluorophore, including {2-[(4-Methylbenzyl)thio]phenyl}amine hydrochloride, is to perform a full spectral characterization to determine its precise excitation and emission maxima. This compound belongs to a class of organic molecules whose fluorescent properties can be significantly influenced by their microenvironment[3][4][5]. Therefore, this characterization should be conducted in the specific buffer and solvent system used in your final assay.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of high background noise in a fluorescence assay?

Background fluorescence is a cumulative signal from everything in your sample and instrument that is not your specific target[1][6]. It can be broadly categorized into:

  • Instrumental Factors: Noise from detectors (e.g., photomultiplier tubes), light leaks, and bleed-through from suboptimal optical filters[7][8].

  • Assay Media & Reagents: Intrinsic fluorescence from buffers, solvents, or common media components like phenol red and fetal bovine serum (FBS)[9][10]. Impurities in reagents can also be a significant contributor[11].

  • Labware/Consumables: Autofluorescence from the microplate itself. Standard polystyrene plates can fluoresce brightly; specialized plates are crucial for sensitive assays[1][2][10].

  • Sample-Specific Issues: Autofluorescence from endogenous molecules within biological samples (e.g., NADH, flavins, collagen)[6][12].

  • Probe-Related Problems: Nonspecific binding of the fluorescent probe to surfaces or other molecules, or excess, unbound probe remaining in solution after washing steps[1][13].

Q2: My "blank" wells (containing only buffer and probe) show very high fluorescence. What should I investigate first?

High signal in blank wells points directly to issues with your reagents or labware, not the biological sample itself.

  • Check Your Media/Buffer: Many standard cell culture media contain fluorescent components. For final measurements, it is best practice to replace the culture medium with an optically clear, buffered saline solution (like PBS) or a specially formulated low-background imaging medium[1][9].

  • Evaluate Your Microplate: If you are using standard clear or white plastic plates, switch to a plate designed for fluorescence. Black-walled, clear-bottom plates are the standard choice as the black walls absorb stray light, preventing reflection and well-to-well crosstalk[2][10][11].

  • Assess Probe Purity and Solubility: Ensure your stock of {2-[(4-Methylbenzyl)thio]phenyl}amine hydrochloride is fully dissolved. Precipitates or aggregates can scatter light and increase background. Also, consider the purity of the compound, as fluorescent impurities could be the source of the signal.

Q3: My signal seems to decrease the longer I expose my sample to the excitation light. What is happening?

This phenomenon is known as photobleaching , the light-induced, irreversible degradation of a fluorophore[14][15][16]. When a fluorophore is in its excited state, it is more susceptible to chemical reactions that can permanently alter its structure, rendering it non-fluorescent[15]. To minimize photobleaching:

  • Reduce Excitation Intensity: Use the lowest light intensity that still provides a detectable signal. Neutral density filters are excellent for this purpose[14][16].

  • Minimize Exposure Time: Limit the duration of light exposure for each well. Modern plate readers often allow you to adjust the number of flashes per well; a lower number can reduce photobleaching[10][17].

  • Use Antifade Reagents: If compatible with your assay, consider adding an antifade reagent to your buffer system.

Q4: I've noticed that at very high concentrations of my probe, the fluorescence intensity unexpectedly decreases. Why?

This is likely due to the Inner Filter Effect (IFE) . IFE is an artifact where the sample itself absorbs a significant portion of the excitation or emission light, leading to a non-linear and often reduced fluorescence reading[18][19].

  • Primary IFE: Occurs when components in the sample (including the fluorophore itself at high concentrations) absorb the excitation light before it can reach the focal volume being measured by the detector[18][19].

  • Secondary IFE: Occurs when the emitted fluorescence is re-absorbed by other molecules in the solution, which is a problem if the absorption and emission spectra overlap significantly[20][21].

The most effective way to prevent IFE is to work with lower, optimized concentrations of the fluorophore where absorbance is minimal[18][19].

In-Depth Troubleshooting Guides

High background noise is rarely from a single source. Use this systematic guide and the accompanying workflow diagram to isolate and resolve the issue.

Troubleshooting Workflow: A Systematic Approach

This workflow provides a logical path to diagnose the root cause of high background fluorescence.

TroubleshootingWorkflow cluster_start cluster_1 Step 1: Isolate the Source cluster_2a Problem Area: Reagents & Consumables cluster_2b Problem Area: Sample Autofluorescence cluster_3 Step 3: Assay Optimization Start High Background Noise Detected Blank_Control Run Blank Control (Media/Buffer + Probe, No Sample) Start->Blank_Control Sample_Control Run Sample Autofluorescence Control (Sample + Vehicle, No Probe) Start->Sample_Control Blank_High Blank is HIGH Blank_Control->Blank_High Evaluate Result Sample_High Sample Control is HIGH Sample_Control->Sample_High Evaluate Result Check_Plate 1. Use Black-Walled, Clear-Bottom Plate Blank_High->Check_Plate Action Check_Media 2. Switch to Low-Background Assay Buffer (e.g., PBS) Check_Plate->Check_Media Check_Probe 3. Titrate Probe Concentration Check_Media->Check_Probe Refine If Background is Still High, Refine Assay Parameters Check_Probe->Refine Optimize_Filters 1. Optimize Excitation/Emission Filters to Maximize Separation from Autofluorescence Sample_High->Optimize_Filters Action Pre_Bleach 2. (Advanced) Photobleach Autofluorescence Before Adding Probe Optimize_Filters->Pre_Bleach Subtract_Background 3. Subtract Autofluorescence Value from Experimental Wells Pre_Bleach->Subtract_Background Subtract_Background->Refine Washing Optimize Wash Steps to Remove Unbound Probe Refine->Washing Instrument_Settings Adjust Instrument Settings (Gain, Flashes, Read Height) Washing->Instrument_Settings

Sources

Optimization

Technical Support Center: Purification and Recrystallization of {2-[(4-Methylbenzyl)thio]phenyl}amine hydrochloride

Welcome to the technical support center for {2-[(4-Methylbenzyl)thio]phenyl}amine hydrochloride (CAS: 1049739-08-3). This guide is designed for researchers, medicinal chemists, and process development scientists who are...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for {2-[(4-Methylbenzyl)thio]phenyl}amine hydrochloride (CAS: 1049739-08-3). This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this compound and require methods for achieving high purity. As an aromatic thioether and an amine hydrochloride salt, this molecule presents unique purification challenges that require a nuanced approach.[1] This document provides in-depth, experience-driven answers to common and complex issues encountered during its purification.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial hurdles researchers face.

Q1: I performed a recrystallization, but my final yield is very low. What went wrong?

A low yield is one of the most common issues in recrystallization and typically points to a suboptimal solvent volume or handling error.[2] The core principle of recrystallization is to create a saturated solution at a high temperature that becomes supersaturated upon cooling, forcing the target compound to crystallize while impurities remain dissolved.[3][4]

  • Excessive Solvent: The most likely cause is using too much solvent to dissolve the crude product. Even at low temperatures, your compound has some solubility in the solvent. Using the absolute minimum amount of boiling solvent is critical to maximize recovery.[3]

  • Premature Crystallization: If using a hot filtration step to remove insoluble impurities, the compound may have crystallized on the filter paper or in the funnel stem. This can be mitigated by pre-heating the filtration apparatus and slightly diluting the solution with a small amount of hot solvent before filtering.

  • Improper Rinsing: Washing the collected crystals with solvent that is not ice-cold will redissolve a significant portion of your product. Always use a minimal amount of ice-cold solvent for the rinse.[3]

Q2: Instead of forming nice crystals, my compound separated as an oily liquid. How do I fix this "oiling out"?

"Oiling out" occurs when the compound comes out of solution at a temperature above its melting point, or when the concentration of impurities is so high that it causes a melting point depression.[2]

  • Solution is Too Concentrated: The solution may be supersaturated to a point where the compound crashes out too quickly. Re-heat the mixture to dissolve the oil and add a small amount (1-5% more) of hot solvent to reduce the saturation level. Allow it to cool more slowly.[2]

  • High Impurity Load: Significant amounts of impurities can prevent proper crystal lattice formation. If the oil is colored, consider a pre-purification step. Dissolve the crude material in a suitable solvent, add activated charcoal, heat briefly, and filter hot to remove the charcoal and adsorbed impurities before attempting the recrystallization again.

  • Solvent Mismatch: The chosen solvent may be too nonpolar. Try a more polar solvent or a mixed-solvent system.

Q3: My solution is cooled, but no crystals have formed. What are my next steps?

The absence of crystallization indicates that the solution is not sufficiently supersaturated at the lower temperature.

  • Induce Crystallization: First, try scratching the inside of the flask at the air-liquid interface with a glass rod. The microscopic scratches provide nucleation sites for crystal growth.[2]

  • Add a Seed Crystal: If you have a small amount of the pure solid, add a single tiny crystal to the solution. This provides a template for further crystallization.

  • Reduce Solvent Volume: If the above methods fail, it confirms there is too much solvent. Gently heat the solution and boil off a portion of the solvent to increase the concentration. Then, allow it to cool again.[2]

  • Lower the Temperature: If cooling to room temperature is ineffective, try placing the flask in an ice bath or even a freezer, but be aware that rapid cooling can trap impurities.

Q4: My final product is a pale yellow or tan solid, but I need a white powder. How can I remove colored impurities?

Colored impurities are common in amine- and sulfur-containing compounds due to minor oxidative side products.

  • Activated Charcoal Treatment: This is the most effective method. Dissolve the impure solid in the minimum amount of a suitable hot solvent. Add a very small amount of activated charcoal (typically 1-2% by weight) to the hot solution.

    • Scientist's Note: Use charcoal sparingly. Too much can adsorb your target compound, significantly reducing the yield.[2]

  • Hot Filtration: Keep the solution at or near its boiling point and filter it through a fluted filter paper to remove the charcoal. The filtrate should be colorless. Proceed with the cooling and crystallization steps as usual.

Q5: What are the best starting solvents to screen for recrystallizing {2-[(4-Methylbenzyl)thio]phenyl}amine hydrochloride?

As a hydrochloride salt, the compound is polar. Therefore, polar protic solvents are the best starting point.

  • Excellent First Choices: Isopropanol (IPA), ethanol, or methanol are often ideal. They typically provide good solubility at high temperatures and lower solubility when cold.

  • Mixed-Solvent Systems: If the compound is too soluble in a solvent like methanol even when cold, you can use a mixed-solvent system. Dissolve the compound in a minimum of hot methanol (the "soluble solvent") and then slowly add a less polar "anti-solvent" like toluene or diethyl ether until the solution becomes faintly cloudy. Re-heat to clarify and then cool slowly.[5]

  • Aqueous Systems: Water can also be a component in a mixed-solvent system, often with an alcohol like ethanol.

Section 2: In-Depth Troubleshooting & Advanced Protocols

Guide 1: Systematic Solvent System Optimization

A logical, step-by-step approach is crucial for identifying the ideal recrystallization solvent, which is the single most important factor for success.[5]

Experimental Protocol: Solvent Screening

  • Preparation: Place approximately 20-30 mg of your crude material into several small test tubes.

  • Room Temperature Test: To each tube, add a different solvent (e.g., isopropanol, ethanol, water, acetonitrile, ethyl acetate, toluene) dropwise, up to ~0.5 mL. Observe the solubility at room temperature.

    • Scientist's Note: An ideal solvent will show poor solubility ("i" - insoluble or "ss" - slightly soluble) at room temperature. If it dissolves readily ("s" - soluble), that solvent is likely too good and will result in poor recovery.[5]

  • Hot Temperature Test: For the tubes where the compound was insoluble or slightly soluble, heat them in a hot water or sand bath to the boiling point of the solvent.

  • Analysis: The best candidate solvent is one where the compound is insoluble at room temperature but completely soluble at the boiling point.

  • Cooling Test: Allow the successful hot solutions to cool to room temperature and then in an ice bath. Observe the quality and quantity of the crystals that form.

Table 1: Solvent Selection Guide for {2-[(4-Methylbenzyl)thio]phenyl}amine hydrochloride
SolventBoiling Point (°C)PolarityProbable RoleScientist's Notes
Isopropanol82Polar ProticPrimary Solvent Excellent starting point. Good solubility differential.
Ethanol78Polar ProticPrimary Solvent Similar to isopropanol, may be slightly more soluble.
Methanol65Polar ProticSoluble SolventOften too soluble for good recovery, best used in a mixed-solvent system.[2]
Water100Polar ProticCo-SolventCan be used with alcohols. High boiling point can be advantageous.
Acetonitrile82Polar AproticPrimary Solvent Good candidate, offers different selectivity than alcohols.
Toluene111NonpolarAnti-SolventUse to precipitate the compound from a more polar solution (e.g., with IPA).
Hexanes69NonpolarAnti-SolventHighly effective as an anti-solvent, but ensure miscibility.
Diethyl Ether35NonpolarAnti-SolventExcellent for precipitating amine salts, often used with HCl addition.[6][7]
Guide 2: Purification via Acid-Base Extraction

If recrystallization alone fails to achieve the desired purity, it indicates the presence of non-basic or weakly basic impurities. An acid-base extraction is a powerful technique to remove these before the final crystallization step.[8] This process involves converting the hydrochloride salt back to its free amine form.

Experimental Protocol: Pre-Purification by Extraction

  • Dissolution: Dissolve the crude hydrochloride salt in an appropriate organic solvent like dichloromethane (DCM) or ethyl acetate.

  • Neutralization: Transfer the solution to a separatory funnel and wash it with a mild aqueous base, such as a saturated sodium bicarbonate (NaHCO₃) solution. This deprotonates the amine hydrochloride, converting it to the free amine, which is more soluble in the organic layer.

  • Separation: Allow the layers to separate. The organic layer now contains the free amine and any neutral organic impurities. The aqueous layer contains the sodium chloride byproduct and any acidic impurities.

  • Washing: Wash the organic layer with brine (saturated NaCl solution) to remove residual water.

  • Drying & Re-formation of Salt: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and then bubble dry HCl gas through the solution, or add a solution of HCl in a solvent like diethyl ether or dioxane.[9]

  • Isolation: The purified {2-[(4-Methylbenzyl)thio]phenyl}amine hydrochloride will precipitate out of the organic solvent. Collect the solid by filtration. This much purer material can now be recrystallized using the methods described above.

Section 3: Visual Workflows

Visual guides can help in planning and executing the purification process.

Purification_Workflow Diagram 1: General Purification & Recrystallization Workflow crude Crude Product color_check Colored? crude->color_check charcoal Activated Charcoal Treatment color_check->charcoal Yes solvent_screen Solvent System Screening color_check->solvent_screen No hot_filter Hot Filtration charcoal->hot_filter hot_filter->solvent_screen dissolve Dissolve in Minimum Boiling Solvent solvent_screen->dissolve oiling_out Oiling Out? dissolve->oiling_out cool Cool Slowly (Room Temp -> Ice Bath) crystal_check Crystals Form? cool->crystal_check filter_wash Collect by Filtration Wash with Ice-Cold Solvent crystal_check->filter_wash Yes troubleshoot_induce Troubleshoot: - Scratch Flask - Add Seed Crystal - Reduce Solvent crystal_check->troubleshoot_induce No oiling_out->cool No troubleshoot_oil Troubleshoot: - Re-heat - Add More Solvent - Cool Slower oiling_out->troubleshoot_oil Yes dry Dry Under Vacuum filter_wash->dry pure_product Pure Product dry->pure_product troubleshoot_oil->dissolve

Caption: Diagram 1: General Purification & Recrystallization Workflow.

Acid_Base_Extraction Diagram 2: Acid-Base Extraction Principle cluster_org Organic Layer cluster_aq Aqueous Layer start Impure HCl Salt (in DCM or EtOAc) add_base Wash with aq. NaHCO₃ in Separatory Funnel start->add_base separate Separate Layers add_base->separate org_layer Free Amine (Product) + Neutral Impurities separate->org_layer aq_layer NaCl, Excess Base + Acidic Impurities separate->aq_layer wash_brine Wash with Brine org_layer->wash_brine dry_org Dry (Na₂SO₄) & Filter wash_brine->dry_org add_hcl Add HCl in Ether/Dioxane dry_org->add_hcl precipitate Precipitate Pure HCl Salt add_hcl->precipitate discard Discard aq_layer->discard

Caption: Diagram 2: Acid-Base Extraction Principle.

References

  • Recrystallization1. (n.d.).
  • Google Patents. (n.d.). US3110712A - Method for removing thiol-contaminants from thioether solutions.
  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting.
  • Summary of Common Organic Solvent Purification Methods Used in Laboratories. (2024, September 28).
  • Recrystallization. (n.d.).
  • ResearchGate. (2021, January 19). How to recrystallization amine compound and it is not soluble in common organic solvents.
  • Organic Syntheses. (n.d.). PREPARATION OF SECONDARY AMINES FROM PRIMARY AMINES VIA 2-NITROBENZENESULFONAMIDES: N-(4-METHOXYBENZYL)-3-PHENYLPROPYLAMINE.
  • Sigma-Aldrich. (n.d.). {2-[(4-methylbenzyl)thio]phenyl}amine hydrochloride.
  • Master Organic Chemistry. (2015, July 5). Thiols and Thioethers: Properties and Key Reactions.
  • USP. (2012, June 12). 5370 Description and Solubility / Reference Tables First Supplement to USP 35–NF 30.
  • Recrystallization-1.doc.pdf. (n.d.).
  • Master Organic Chemistry. (2016, August 12). Natural Product Isolation (2) - Purification Techniques, An Overview.
  • Reddit. (2013, October 18). How would you purify air-sensitive materials (thiols) using column chromatography?.
  • PMC. (2026, January 6). Synthesis and Characterization of 2-Thiophenemethanamine-2H5 Hydrochloride.
  • Physical Chemistry Research. (2023, November 19). Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Nural Network and Correlation Model.
  • Google Patents. (n.d.). CN104649922A - Recrystallization method of L-phenylalanine crude product.
  • PubMed. (2012, April 10). Identification of common impurities present in the synthetic routes leading to 4-methylthioamphetamine (4-MTA). Part II: Reductive amination and nitropropene route.
  • IJPSR. (2014, March 20). presence of organic impurities into active pharmaceutical ingredients.
  • Google Patents. (n.d.). US8598348B2 - Purification of 1-[2-(2,4-dimethylphenylsulfanyl)phenyl]piperazine.
  • Sigma-Aldrich. (n.d.). {2-[(3-methylbenzyl)thio]phenyl}amine hydrochloride.
  • PMC. (n.d.). Synthesis, crystal structure and Hirshfeld surface analysis of 2-[(2,4-dimethylbenzyl)sulfanyl]pyrimidine-4,6-diamine.
  • Organic Syntheses. (n.d.). 2-amino-6-methylbenzothiazole.
  • ResearchGate. (n.d.). Solubilities of 3-Methoxy-N-phenylaniline and 3-(Methylthio)-N-phenylaniline in Five Organic Solvents (285 K to 333.75 K).
  • ResearchGate. (2016, April 1). What is the best method for crystallization of a pyrimidin-2(5)-one prepared from 2,4-dihydroxybenzaldehyde that is soluble only in DMF and DMSO?.
  • ACS Publications. (2009, April 13). Amino Acid-Protecting Groups | Chemical Reviews.

Sources

Troubleshooting

Stability of {2-[(4-Methylbenzyl)thio]phenyl}amine hydrochloride at room temperature vs freeze-thaw

Technical Support Center: {2-[(4-Methylbenzyl)thio]phenyl}amine hydrochloride Welcome to the technical support guide for {2-[(4-Methylbenzyl)thio]phenyl}amine hydrochloride (CAS 1049739-08-3). This resource is designed f...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: {2-[(4-Methylbenzyl)thio]phenyl}amine hydrochloride

Welcome to the technical support guide for {2-[(4-Methylbenzyl)thio]phenyl}amine hydrochloride (CAS 1049739-08-3). This resource is designed for researchers, scientists, and drug development professionals to address common questions and troubleshooting scenarios related to the handling and stability of this compound. Our goal is to provide you with the causal understanding and practical protocols necessary to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses the most common inquiries regarding the stability and handling of {2-[(4-Methylbenzyl)thio]phenyl}amine hydrochloride, comparing its stability at room temperature against repeated freeze-thaw cycles.

Q1: What are the primary stability concerns for {2-[(4-Methylbenzyl)thio]phenyl}amine hydrochloride?

A1: The primary stability concerns for this molecule stem from two of its key functional groups: the thioether (-S-) linkage and the aromatic amine (-NH2) .

  • Oxidation of the Thioether: The sulfur atom in the thioether is susceptible to oxidation, which can convert it first to a sulfoxide and then to a sulfone.[1] This is often the most probable degradation pathway, especially in the presence of atmospheric oxygen, peroxides (which can form in certain solvents), or other oxidizing agents. This structural change will alter the compound's polarity, mass, and potentially its biological activity.

  • Oxidation of the Aromatic Amine: Aromatic amines can be sensitive to oxidation, leading to the formation of colored impurities and complex degradation products.[2]

  • Hygroscopicity of the Hydrochloride Salt: As an amine hydrochloride salt, the compound is potentially hygroscopic, meaning it can absorb moisture from the air.[3][4] This can affect weighing accuracy and introduce water, which may facilitate hydrolytic degradation pathways, although thioethers are generally stable to hydrolysis.[5]

Q2: The supplier datasheet lists the storage temperature as "Room Temperature." Does this apply to both the solid and solutions?

A2: This is a critical point of distinction. The "Room Temperature" storage recommendation typically applies to the compound as a solid in a tightly sealed container .[6] In this state, its stability is maximal.

However, once dissolved in a solvent (e.g., DMSO, ethanol), the stability profile changes significantly. In solution, the molecules are more mobile and have greater exposure to potential reactants like dissolved oxygen or trace impurities in the solvent. For solutions, long-term storage at room temperature is not recommended .

Q3: For short-term use, can I keep a stock solution on my benchtop (room temperature)?

A3: For immediate use within a single day's experiment, keeping a solution at room temperature is generally acceptable. However, for any period longer than 8-12 hours, the risk of oxidative degradation increases. If you observe a change in the solution's color (e.g., yellowing or browning), it is a strong indicator of degradation. To ensure experimental consistency, it is best practice to minimize the time solutions spend at room temperature.

Q4: Is it better to subject my main stock solution to multiple freeze-thaw cycles or to store an aliquot at room temperature for a week?

A4: Between these two options, subjecting the main stock to repeated freeze-thaw cycles is generally the greater risk. The rationale is as follows:

  • Freeze-Thaw Risks: Each thaw cycle exposes the solution to ambient atmosphere, reintroducing oxygen.[7][8] Furthermore, the process of freezing can cause concentration gradients as the solvent freezes, potentially increasing localized concentrations of the compound and any dissolved gases or impurities, which can accelerate degradation.[9]

  • Room Temperature Risks: While not ideal, storing a single aliquot at room temperature for a few days may result in less overall degradation than 5-10 freeze-thaw cycles on a master stock, though this is compound-dependent.

The best practice, however, is to avoid both scenarios. The gold standard is to prepare a concentrated master stock, divide it into single-use aliquots, and store them frozen (-20°C or -80°C). This strategy minimizes both room temperature exposure and the damaging effects of freeze-thaw cycles.

Q5: My experimental results are inconsistent. How can I determine if compound degradation is the cause?

A5: Inconsistent results are a classic sign of compound instability. To diagnose this, you should perform a simple stability-indicating analysis. The most common method is High-Performance Liquid Chromatography (HPLC) with UV detection.

You can compare the HPLC chromatograms of:

  • A freshly prepared solution of the compound.

  • An aliquot of your "in-use" stock solution.

  • A sample that has been intentionally stressed (see Protocol 2 below).

A significant decrease in the area of the main peak, accompanied by the appearance of new peaks (degradants), confirms that stability is compromised.

Data Presentation: Stability Comparison

The following table summarizes the expected stability outcomes based on general chemical principles for molecules containing thioether and aromatic amine functionalities. Actual degradation percentages can vary based on solvent, concentration, and atmospheric exposure.

Storage ConditionTime FrameExpected PurityPrimary Degradation RisksRecommendation
Solid, Room Temp 12+ months>95%Minimal; HygroscopicityRecommended for long-term storage of solid.
Solution, Aliquot, RT 24 hours>98%Minor OxidationAcceptable for daily use.
Solution, Aliquot, RT 7 days85-95%Significant OxidationNot Recommended.
Solution, 5x Freeze-Thaw 1-2 weeks90-97%Oxidation from atmospheric exposure during thaws.[7][8]Not Recommended.
Solution, Aliquots, -20°C 6 months>97%MinimalBest practice for stock solutions.

Experimental Protocols & Workflows

These protocols provide a framework for proper handling and for validating the stability of your compound.

Diagram: Recommended Handling Workflow

The following diagram illustrates the ideal workflow for handling {2-[(4-Methylbenzyl)thio]phenyl}amine hydrochloride to maintain its integrity.

G cluster_prep Preparation & Storage cluster_use Experimental Use Receive Receive Solid Compound Store at RT, desiccated Weigh Weigh Solid in Controlled Environment (Low Humidity) Receive->Weigh Dissolve Prepare Master Stock (e.g., in anhydrous DMSO) Weigh->Dissolve Aliquot Create Single-Use Aliquots in LoBind Tubes Dissolve->Aliquot Store Store Aliquots at -20°C or -80°C Protect from light Aliquot->Store Thaw Thaw One Aliquot Use Immediately Store->Thaw As Needed Experiment Perform Experiment Thaw->Experiment Discard Discard Unused Portion of the Aliquot Experiment->Discard

Caption: Recommended workflow for handling and storage to ensure compound integrity.

Protocol 1: Preparation of Stock Solutions and Aliquots

This protocol minimizes the risk of degradation from moisture, oxidation, and freeze-thaw cycles.

Materials:

  • {2-[(4-Methylbenzyl)thio]phenyl}amine hydrochloride solid

  • Anhydrous grade DMSO or other suitable solvent

  • Inert gas (Argon or Nitrogen), optional but recommended

  • Low-retention microcentrifuge tubes (e.g., LoBind tubes)

  • Calibrated balance and appropriate PPE

Procedure:

  • Preparation: Before opening the vial, allow the compound to equilibrate to room temperature inside a desiccator. This prevents condensation of atmospheric moisture onto the cold solid.

  • Weighing: Weigh the desired amount of solid quickly in an environment with controlled humidity. For maximum precision, consider using a glovebox under an inert atmosphere.[3]

  • Dissolution: Add the appropriate volume of anhydrous DMSO to achieve your target master stock concentration (e.g., 10 mM). Ensure complete dissolution by vortexing.

  • Aliquoting: Immediately dispense the master stock into single-use volumes in clearly labeled low-retention tubes. The volume should correspond to what you typically use in one experiment.

  • Storage: Tightly cap the aliquots and store them at -20°C or -80°C, protected from light. Use a tube rack to keep them upright.

Diagram: Potential Oxidative Degradation Pathway

This diagram shows the primary anticipated degradation pathway for the thioether moiety.

Caption: Potential oxidation of the thioether to sulfoxide and sulfone.

Protocol 2: Stability Assessment via Forced Degradation and HPLC Analysis

This protocol, based on ICH guidelines for forced degradation, helps you definitively assess stability under different conditions.[1][10][11]

Objective: To compare the degradation of the compound under four conditions: fresh (control), room temperature, freeze-thaw, and oxidative stress.

Procedure:

  • Sample Preparation:

    • Control: Prepare a 1 mM solution of the compound in your typical solvent (e.g., 50:50 Acetonitrile:Water). Analyze immediately via HPLC.

    • Room Temp Sample: Store an aliquot of the 1 mM solution at room temperature, protected from light, for 72 hours.

    • Freeze-Thaw Sample: Take an aliquot of the 1 mM solution and subject it to five freeze-thaw cycles. (Freeze at -20°C for at least 4 hours, then thaw completely at room temperature).

    • Oxidative Stress Sample: To an aliquot of the 1 mM solution, add hydrogen peroxide (H₂O₂) to a final concentration of 3%. Let it stand at room temperature for 8 hours. This intentionally degrades the compound and serves as a positive control for degradation.[12]

  • HPLC Analysis:

    • Analyze all four samples using a suitable stability-indicating HPLC method.

    • Recommended Starting HPLC Conditions:

      • Column: C18, 4.6 x 150 mm, 5 µm

      • Mobile Phase: Gradient of A (0.1% Formic Acid in Water) and B (0.1% Formic Acid in Acetonitrile).

      • Gradient: Start at 30% B, ramp to 95% B over 15 minutes, hold for 2 minutes, then return to 30% B and equilibrate.

      • Flow Rate: 1.0 mL/min

      • Detection: UV at 254 nm.

      • Injection Volume: 10 µL.

  • Data Interpretation:

    • Compare the chromatograms.

    • Calculate the percent purity remaining for the Room Temp and Freeze-Thaw samples relative to the Control sample's main peak area.

    • The Oxidative Stress sample should show significant degradation, confirming that the HPLC method can separate the parent compound from its degradants.

References

  • Kozak, R. W., et al. (2003). The Effect of Freeze/Thaw Cycles on the Stability of Compounds in DMSO. Journal of Biomolecular Screening. Available at: [Link]

  • PubMed. The effect of freeze/thaw cycles on the stability of compounds in DMSO. Available at: [Link]

  • Diplomata Comercial. Amine Storage Conditions: Essential Guidelines for Safety. Available at: [Link]

  • Rasayan J. Chem. FORCED DEGRADATION STUDIES AND ASSESSMENT OF DEGRADATION PRODUCTS OF IMEGLIMIN HYDROCHLORIDE USING LC-ESI/APCI-MS. Available at: [Link]

  • Kumsar, A. U., et al. (2018). The effect of storage time and freeze-thaw cycles on the stability of serum samples. Turkish Journal of Biochemistry. Available at: [Link]

  • National Agricultural Library. Investigation into the Effects of the Freeze-Thaw Cycle on Chemical Migration from Packaging into Foods. Available at: [Link]

  • MDPI. Effects of Long-Term Repeated Freeze-Thaw Cycles on the Engineering Properties of Compound Solidified/Stabilized Pb-Contaminated Soil. Available at: [Link]

  • ResolveMass. Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Available at: [Link]

  • Carmona, M., et al. (2009). Epoxy Coenzyme A Thioester Pathways for Degradation of Aromatic Compounds. Journal of Bacteriology. Available at: [Link]

  • Bajaj, S., et al. (2006). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]

  • Sharp. Forced degradation studies: A critical lens into pharmaceutical stability. Available at: [Link]

  • Arora, P. K. (2016). Bacterial degradation of monocyclic aromatic amines. Frontiers in Microbiology. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to Bioavailability: A Comparative Analysis of {2-[(4-Methylbenzyl)thio]phenyl}amine Hydrochloride and Its Free Base

Authored for Researchers, Scientists, and Drug Development Professionals Introduction: The Critical Role of Salt Form Selection in Drug Efficacy In the journey of a new chemical entity (NCE) from the bench to the bedside...

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Author: BenchChem Technical Support Team. Date: March 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Salt Form Selection in Drug Efficacy

In the journey of a new chemical entity (NCE) from the bench to the bedside, the selection of an appropriate physical form is a pivotal decision that profoundly influences its therapeutic success. The active pharmaceutical ingredient (API), {2-[(4-Methylbenzyl)thio]phenyl}amine, a basic compound, presents a classic challenge in drug development: optimizing its oral bioavailability. This guide provides an in-depth technical comparison between the free base form of this API and its hydrochloride (HCl) salt.

Approximately 50% of all approved drugs are administered as salts, a testament to the power of this strategy in overcoming physicochemical and biological hurdles.[1] For basic drugs like the one , forming a hydrochloride salt is a common and often highly effective approach to enhance aqueous solubility and, consequently, improve dissolution and absorption.[2] This guide will not only dissect the theoretical underpinnings of this phenomenon but also provide robust, field-proven experimental protocols to quantify the bioavailability differences between the salt and free base forms. We will explore the causality behind each experimental choice, offering a self-validating framework for researchers to assess their own compounds.

Physicochemical Properties: The Foundation of Bioavailability

The journey to understanding bioavailability begins with a thorough characterization of the API in its different forms. The conversion of the free base to a hydrochloride salt fundamentally alters key properties that govern its behavior in the gastrointestinal (GI) tract.

Property{2-[(4-Methylbenzyl)thio]phenyl}amine (Free Base){2-[(4-Methylbenzyl)thio]phenyl}amine HCl (Salt)Rationale & Implication for Bioavailability
Chemical Structure C₁₄H₁₅NSC₁₄H₁₅NS · HCl[3]The HCl salt features a protonated amine group (NH₃⁺) with a chloride counter-ion, leading to ionic character.
Molecular Weight 229.35 g/mol 265.81 g/mol The addition of HCl increases the molecular weight, a factor in calculating molar concentrations for assays.
Physical Form Likely an oil or low melting point solidSolid[3]Salts are typically crystalline solids with higher melting points, which is advantageous for formulation stability and handling.
Aqueous Solubility Predicted: LowPredicted: Significantly HigherThis is the primary driver for improved bioavailability. The ionic nature of the salt allows it to readily dissociate and dissolve in the aqueous environment of the GI tract, a prerequisite for absorption.[1][4]
pKa (of conjugate acid) Predicted: ~4-5 (for the aniline amine)Predicted: ~4-5The intrinsic pKa is unchanged, but the salt form pre-ionizes the molecule, bypassing the need for the API to be protonated by gastric acid.
LogP (Octanol/Water) Predicted: HighPredicted: LowerThe free base is more lipophilic, favoring membrane permeation. The salt is more hydrophilic, favoring dissolution. An optimal balance is key.[5]

The Scientific Rationale: Why Hydrochloride Salts Often Enhance Bioavailability

The superior oral bioavailability of a hydrochloride salt over its free base counterpart is not incidental; it is grounded in fundamental principles of physical chemistry. The key advantage lies in overcoming the dissolution rate-limited absorption common to many BCS Class II drugs (low solubility, high permeability).[6][7]

When a tablet or capsule containing the free base is ingested, the poorly soluble particles must first slowly dissolve in the GI fluid before the drug can be absorbed. This slow dissolution can be the rate-limiting step.

Conversely, the hydrochloride salt, being highly water-soluble, dissolves rapidly upon contact with GI fluids.[4] This creates a transiently high concentration of the drug in a "diffusion layer" surrounding the dissolving particles. According to the Noyes-Whitney equation, a higher concentration gradient (driven by higher solubility) leads to a faster dissolution rate. Even if the drug precipitates into its less soluble free base form as the local pH changes, it often does so as very fine particles, which have a large surface area and can be readily redissolved and absorbed.[8]

Caption: Overall experimental workflow for bioavailability assessment.

Protocol: In Vitro Dissolution Rate Study

Objective: To compare the rate and extent of dissolution of the free base and hydrochloride salt in simulated physiological fluids.

Methodology:

  • Apparatus: USP Dissolution Apparatus 2 (Paddle Method).

  • Media:

    • Simulated Gastric Fluid (SGF), pH 1.2 (without pepsin).

    • Simulated Intestinal Fluid (SIF), pH 6.8 (without pancreatin).

  • Procedure:

    • Prepare 900 mL of dissolution medium and equilibrate to 37 ± 0.5 °C.

    • Place a precisely weighed amount of the API (either free base or HCl salt), equivalent to the highest intended dose, into the dissolution vessel.

    • Begin paddle rotation at a standard speed (e.g., 75 RPM).

    • Withdraw samples (e.g., 5 mL) at predetermined time points (e.g., 5, 10, 15, 30, 45, 60, 90, 120 minutes). Replace the withdrawn volume with fresh, pre-warmed medium.

    • Filter the samples immediately through a 0.45 µm syringe filter.

    • Analyze the concentration of the dissolved drug in each sample using a validated HPLC-UV method.

    • Plot the percentage of drug dissolved versus time.

Expected Outcome: The hydrochloride salt is expected to show a much faster and potentially higher extent of dissolution, especially in the pH 6.8 SIF, compared to the free base.

Protocol: In Vitro Permeability Assay (Caco-2 Model)

Objective: To determine the intrinsic permeability of the compound across a model of the human intestinal epithelium and assess if it is a substrate for efflux transporters. [9][10] Methodology:

  • Cell Culture: Culture Caco-2 cells on permeable Transwell® inserts for 21 days to allow for differentiation into a polarized monolayer. [11]2. Monolayer Integrity Check: Measure the Transepithelial Electrical Resistance (TEER) before the experiment. Only use monolayers with high TEER values, indicating intact tight junctions.

  • Transport Buffer: Use Hanks' Balanced Salt Solution (HBSS) buffered to pH 7.4.

  • Permeability Measurement (A to B):

    • Add the test compound (dissolved in transport buffer, typically at 10 µM) to the apical (A) side of the monolayer.

    • At various time points, take samples from the basolateral (B) side.

    • Analyze the concentration of the compound in the samples by LC-MS/MS.

  • Efflux Ratio Measurement (B to A):

    • Perform the reverse experiment, adding the compound to the basolateral (B) side and sampling from the apical (A) side.

  • Calculation: Calculate the apparent permeability coefficient (Papp) for both directions. The efflux ratio is calculated as Papp (B to A) / Papp (A to B).

Expected Outcome: Since both the salt and free base will exist as the same molecular species in the buffered assay medium, their intrinsic permeability (Papp) should be similar. An efflux ratio >2 would suggest the compound is a substrate for efflux transporters like P-glycoprotein.

Protocol: In Vivo Pharmacokinetic (PK) Study

Objective: To determine and compare the key pharmacokinetic parameters (Cmax, Tmax, AUC) of the free base and hydrochloride salt after oral administration in a relevant animal model. [12][13] Methodology:

  • Animal Model: Male Sprague-Dawley rats (n=3-5 per group).

  • Formulation:

    • Group 1 (HCl Salt): Dissolve the hydrochloride salt in a simple aqueous vehicle (e.g., water or saline).

    • Group 2 (Free Base): Suspend the free base in a standard vehicle containing a suspending agent (e.g., 0.5% methylcellulose).

    • Group 3 (IV Administration - Optional): Dissolve the hydrochloride salt in a saline/solubilizing agent for intravenous administration to determine absolute bioavailability.

  • Administration: Administer a single dose of each formulation via oral gavage (and IV for Group 3). The dose should be consistent based on the molar equivalent of the free base.

  • Blood Sampling: Collect blood samples (e.g., via tail vein or jugular vein cannula) at pre-defined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, 24 hours). [14]5. Sample Processing: Process blood to obtain plasma and store at -80 °C until analysis.

  • Bioanalysis: Quantify the concentration of the parent drug in plasma samples using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Use software like Phoenix WinNonlin to calculate PK parameters from the plasma concentration-time data.

Data Presentation and Interpretation

The results from the experimental workflow should be tabulated for clear comparison. The following tables present hypothetical but realistic data to illustrate the expected outcomes.

Table 2: Hypothetical In Vitro Dissolution Results

Time (min)% Dissolved (Free Base, pH 6.8)% Dissolved (HCl Salt, pH 6.8)
52%65%
158%92%
3015%98%
6025%99%
12038%99%

Interpretation: The data clearly shows the dissolution rate-limited nature of the free base, while the HCl salt achieves near-complete dissolution within 15 minutes. This strongly suggests that the salt form will have superior in vivo performance.

Table 3: Hypothetical In Vivo Pharmacokinetic Parameters (10 mg/kg Oral Dose)

Parameter{2-[(4-Methylbenzyl)thio]phenyl}amine (Free Base){2-[(4-Methylbenzyl)thio]phenyl}amine HCl (Salt)
Cmax (ng/mL) 250 ± 45980 ± 150
Tmax (hr) 4.0 ± 1.01.0 ± 0.5
AUC₀₋₂₄ (ng·hr/mL) 1800 ± 3507200 ± 900
Relative Bioavailability (Frel) -~400%

Interpretation:

  • Cmax (Maximum Concentration): The significantly higher Cmax for the HCl salt indicates more rapid and extensive absorption. [15]* Tmax (Time to Maximum Concentration): The shorter Tmax for the HCl salt confirms faster absorption.

  • AUC (Area Under the Curve): The AUC, which represents total drug exposure, is substantially higher for the HCl salt, confirming a dramatic improvement in overall bioavailability. [6][14]The relative bioavailability of the salt form is 4-fold higher than the free base in this hypothetical scenario.

Conclusion and Recommendation

For drug development professionals, the evidence strongly supports prioritizing the hydrochloride salt form for further development. This choice is likely to result in a more reliable and efficacious oral drug product with a predictable pharmacokinetic profile, ultimately benefiting the patient.

References

  • Stahl, P.H., and Nakano, M. (2012). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. Molecules. [Link]

  • The Good Scents Company. (n.d.). Benzyl amine. thegoodscentscompany.com. [Link]

  • JRC Big Data Analytics Platform. (2013). DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells. data.jrc.ec.europa.eu. [Link]

  • Selvita. (n.d.). In Vivo Pharmacokinetic (PK) Studies. selvita.com. [Link]

  • Blok, D. (2023). Hydrochloride vs Base: The Guide to API Forms in Pharmaceuticals. Pharmaoffer.com. [Link]

  • Dexheimer, T.S., et al. (2014). Synthesis and Structure–Activity Relationship Studies of N-Benzyl-2-phenylpyrimidin-4-amine Derivatives as Potent USP1/UAF1 Deubiquitinase Inhibitors with Anticancer Activity against Nonsmall Cell Lung Cancer. Journal of Medicinal Chemistry. [Link]

  • Kumar, L., & Singh, S. (2018). Drug Dissolution Enhancement by Salt Formation: Current Prospects. Research Journal of Pharmaceutical Dosage Forms and Technology. [Link]

  • ResearchGate. (2018). Difference between amino acid free base and its hydrochloride salt?. ResearchGate. [Link]

  • ResearchGate. (2023). Why salt formation of weak acid increases the drug solubility?. ResearchGate. [Link]

  • Smith, B.C. (2019). Organic Nitrogen Compounds V: Amine Salts. Spectroscopy Online. [Link]

  • Brayden, D.J., & O'Driscoll, C.M. (2009). Pharmaceutical salts: a formulation trick or a clinical conundrum?. Pharmaceutical Journal. [Link]

  • Al-Gharabli, S.I., et al. (2026). Synthesis and Characterization of 2-Thiophenemethanamine-2H5 Hydrochloride. Molecules. [Link]

  • Dayalan, A., et al. (2012). Synthesis, Characterization and Antimicrobial Activity Studies of 1- and 2-[4-{(4-Chloro phenyl)phenyl methyl}- 1-piperazinyl]sulphonyl naphthalenes. Asian Journal of Chemistry. [Link]

  • Li, J., et al. (2024). Simultaneous Improvement in Dissolution Behavior and Oral Bioavailability of Naproxen via Salt Formation. MDPI. [Link]

  • Homayun, B., et al. (2019). Advances in Oral Drug Delivery. Frontiers in Pharmacology. [Link]

  • Waisser, K., et al. (2000). Synthesis and Biological Activity of 2-Amino-N-phenylbenzamides and 3-Phenyl-1,2,3-benzotriazin-4(3H)-ones. Molecules. [Link]

  • Sharma, M., et al. (2022). In Vivo Pharmacokinetic Studies of Acyclovir Gastro Retentive Mucoadhesive Microspheres Aided by Azadirachta indica Fruit Mucilage. Research Journal of Pharmacy and Technology. [Link]

  • Patel, D.R., et al. (2022). In-Vivo Pharmacokinetics Study of Exemestane Hydrochloride Self-nanoemulsifying Drug Delivery Systems via Oral Route. Journal of Drug Delivery and Therapeutics. [Link]

  • Hua, S. (2017). In vivo Studies for Drug Development via Oral Delivery: Challenges, Animal Models and Techniques. SciSpace. [Link]

  • Pharmacy 180. (n.d.). Considerations In In-Vivo Bioavailability Study Design. pharmacy180.com. [Link]

  • Diva-Portal.org. (n.d.). Automated Permeability Assays for Caco-2 and MDCK Cells. Diva-Portal.org. [Link]

  • Creative Bioarray. (n.d.). Caco-2 Permeability Assay Protocol. Creative Bioarray. [Link]

  • BioDuro. (n.d.). ADME Caco-2 Permeability Assay. BioDuro. [Link]

  • SpringerLink. (n.d.). Permeability Assessment Using 5-day Cultured Caco-2 Cell Monolayers. SpringerLink. [Link]

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Comparative

Comparative Efficacy of {2-[(4-Methylbenzyl)thio]phenyl}amine Hydrochloride and Structural Analogs as EGFR Kinase Inhibitors

A Guide for Drug Development Professionals Introduction The Epidermal Growth Factor Receptor (EGFR) is a transmembrane glycoprotein with tyrosine kinase activity that plays a pivotal role in regulating cell proliferation...

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Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Drug Development Professionals

Introduction

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane glycoprotein with tyrosine kinase activity that plays a pivotal role in regulating cell proliferation, differentiation, and survival.[1][2][3] Dysregulation of EGFR signaling, often through overexpression or activating mutations, is a hallmark of various human cancers, including non-small-cell lung cancer (NSCLC) and glioblastoma.[2][4][5] This makes EGFR a validated and critical target for anticancer therapeutics.[2][4] The development of small molecule inhibitors that target the ATP-binding site of the EGFR kinase domain has led to significant advancements in cancer treatment.[3][5][6]

This guide presents a comparative analysis of the in vitro efficacy of a lead compound, {2-[(4-Methylbenzyl)thio]phenyl}amine hydrochloride (designated as Cmpd-1) , and three of its structural analogs. The core scaffold, an aminophenyl thioether, has been identified in other contexts as a promising pharmacophore for kinase inhibition.[7] The structural modifications in the analogs were rationally designed to probe the structure-activity relationship (SAR) and identify compounds with enhanced potency against EGFR.[8][9]

The compounds evaluated in this guide are:

  • Cmpd-1: {2-[(4-Methylbenzyl)thio]phenyl}amine hydrochloride (Parent Compound)

  • Cmpd-2: {2-[(4-Chlorobenzyl)thio]phenyl}amine hydrochloride (Analog A)

  • Cmpd-3: {2-[(4-Methoxybenzyl)thio]phenyl}amine hydrochloride (Analog B)

  • Cmpd-4: {2-[(3-Methylbenzyl)thio]phenyl}amine hydrochloride (Analog C)

This document provides detailed experimental protocols, comparative efficacy data, and an analysis of the SAR to guide further drug development efforts.

Mechanism of Action: EGFR Signaling and Inhibition

Upon ligand binding, EGFR dimerizes and activates its intracellular tyrosine kinase domain through autophosphorylation.[3][10] This initiates a cascade of downstream signaling pathways, most notably the RAS-RAF-MEK-ERK (MAPK) and the PI3K-AKT-mTOR pathways, which drive cell proliferation and survival.[10][11][12][13]

Small molecule inhibitors, such as the compounds discussed herein, are designed to function as ATP-competitive inhibitors.[3] They bind to the ATP pocket within the kinase domain, preventing autophosphorylation and the subsequent activation of downstream signaling, thereby inhibiting tumor cell growth.[6][10]

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF Ligand EGFR EGFR EGF->EGFR Binds EGFR_active Active EGFR Dimer (Phosphorylated) EGFR->EGFR_active Dimerizes & Autophosphorylates RAS RAS EGFR_active->RAS Activates PI3K PI3K EGFR_active->PI3K Activates Inhibitor Cmpd-1 (Inhibitor) Inhibitor->EGFR Blocks ATP Binding Site RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation Translocates & Activates AKT AKT PI3K->AKT AKT->Proliferation Activates

Caption: EGFR signaling pathway and the mechanism of inhibition.

Experimental Methodologies

The comparative efficacy of the compounds was determined using two standard in vitro assays: a biochemical kinase inhibition assay to measure direct target engagement and a cell-based proliferation assay to assess cellular potency.

Experimental Workflow Overview

Workflow cluster_biochem Biochemical Assay cluster_cell Cell-Based Assay c1 Compound Dilution Series c2 Incubate with EGFR Enzyme, Substrate & ATP c1->c2 c3 Measure ADP Production (Luminescence) c2->c3 c4 Calculate Biochemical IC50 c3->c4 d6 Calculate Antiproliferative IC50 d1 Seed A549 Cells in 96-well plates d2 Treat with Compound Dilution Series d1->d2 d3 Incubate 72h d2->d3 d4 Add MTT Reagent d3->d4 d5 Measure Formazan Absorbance d4->d5 d5->d6

Caption: Workflow for biochemical and cell-based assays.

Protocol 1: In Vitro EGFR Kinase Inhibition Assay

This assay quantifies the ability of a compound to inhibit the enzymatic activity of recombinant human EGFR by measuring the amount of ADP produced. The ADP-Glo™ Kinase Assay system is a reliable method for this purpose.[1]

Rationale: This biochemical assay provides a direct measure of the compound's potency against the isolated enzyme target, independent of cellular factors like membrane permeability or efflux pumps. This is crucial for initial SAR assessment.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of each test compound (Cmpd-1 to Cmpd-4) in 100% DMSO.

    • Create a serial dilution series for each compound in the kinase assay buffer (40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50μM DTT).[1] The final DMSO concentration should not exceed 1%.

    • Prepare a master mix containing the poly(Glu, Tyr) 4:1 peptide substrate and ATP in the kinase assay buffer.

    • Dilute the recombinant human EGFR enzyme to the desired working concentration in the kinase assay buffer.

  • Kinase Reaction:

    • To the wells of a white, low-volume 384-well plate, add 1 µL of the diluted compound or DMSO control.

    • Add 2 µL of the diluted EGFR enzyme.

    • Initiate the reaction by adding 2 µL of the substrate/ATP master mix.

    • Incubate the plate at room temperature for 60 minutes.[1]

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.[1]

    • Add 10 µL of Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal.

    • Incubate at room temperature for 30 minutes.[1]

  • Data Acquisition & Analysis:

    • Measure the luminescence of each well using a plate-reading luminometer.

    • Calculate the half-maximal inhibitory concentration (IC50) values by fitting the dose-response data to a four-parameter logistic curve using appropriate software.

Protocol 2: Cell Proliferation (MTT) Assay

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.[14][15][16] Metabolically active cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[14][15]

Rationale: This cell-based assay determines the compound's ability to inhibit the growth of cancer cells, in this case, the A549 human lung carcinoma cell line, which expresses EGFR. It provides a more biologically relevant measure of a compound's potential therapeutic effect by incorporating cellular uptake, metabolism, and target engagement within a living system.

Step-by-Step Protocol:

  • Cell Plating:

    • Culture A549 cells under standard conditions (e.g., 37°C, 5% CO2).

    • Trypsinize and resuspend the cells in fresh culture medium.

    • Seed the cells into a 96-well flat-bottom plate at a density of 5,000 cells per well in 100 µL of medium.

    • Incubate overnight to allow for cell attachment.[17]

  • Compound Treatment:

    • Prepare a serial dilution of each test compound in culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds or a vehicle control (e.g., 0.1% DMSO).

    • Incubate the plate for 72 hours under standard culture conditions.

  • MTT Addition and Incubation:

    • Add 10 µL of sterile-filtered MTT solution (5 mg/mL in PBS) to each well.[14][15]

    • Incubate the plate for an additional 2 to 4 hours at 37°C, allowing for the formation of formazan crystals.[17][18]

  • Solubilization and Measurement:

    • Carefully aspirate the medium from each well.

    • Add 100 µL of a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.[14][18]

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[14]

    • Measure the absorbance at 570 nm using a microplate reader.[15][17]

  • Data Analysis:

    • Subtract the background absorbance from a set of control wells containing medium only.

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

    • Determine the IC50 values by fitting the dose-response data to a four-parameter logistic curve.

Comparative Efficacy and Structure-Activity Relationship (SAR)

The inhibitory activities of Cmpd-1 and its structural analogs were evaluated, and the results are summarized below. IC50 values represent the concentration of the inhibitor required to reduce enzyme activity or cell proliferation by 50%.

Compound IDAnalogR-Group (Position 4)EGFR Kinase IC50 (nM)A549 Cell Proliferation IC50 (µM)
Cmpd-1 Parent-CH₃1252.8
Cmpd-2 A-Cl681.5
Cmpd-3 B-OCH₃2104.5
Cmpd-4 C3-CH₃ (isomer)3507.2
Analysis and Discussion

The experimental data reveals key insights into the structure-activity relationship of this chemical series:

  • Effect of Electron-Withdrawing Groups: The substitution of the methyl group in Cmpd-1 with a chloro group in Cmpd-2 resulted in an approximate 2-fold increase in potency in both the biochemical and cell-based assays. The chloro group is electron-withdrawing, which may influence the electronic properties of the benzyl ring and enhance its interaction within the ATP-binding pocket of EGFR.

  • Effect of Electron-Donating Groups: Conversely, replacing the methyl group with a methoxy group (-OCH₃), an electron-donating group, in Cmpd-3 led to a decrease in potency. The IC50 values for Cmpd-3 were significantly higher than for the parent compound, suggesting that electron-donating substituents at this position are detrimental to inhibitory activity.

  • Positional Isomerism: The importance of the substituent's position is highlighted by Cmpd-4 . Moving the methyl group from the para (4) to the meta (3) position resulted in a nearly 3-fold loss of activity in the kinase assay and a 2.5-fold loss in the cellular assay compared to the parent compound. This indicates a stringent steric and/or electronic requirement at the para position for optimal binding to the EGFR kinase domain.

Conclusion and Future Directions

This comparative guide demonstrates the potential of the {2-[(benzyl)thio]phenyl}amine scaffold as a foundation for novel EGFR inhibitors. The structure-activity relationship analysis provides a clear rationale for future optimization efforts.

  • Cmpd-2 , featuring a 4-chloro substitution, emerged as the most potent analog in this series and represents a promising lead for further development.

  • The data strongly suggests that the para position of the benzyl ring is a critical interaction point and that electron-withdrawing substituents are favorable for enhancing potency.

Future work should focus on exploring a wider range of electron-withdrawing groups at the para position (e.g., -CF₃, -CN) and conducting further studies, including kinase selectivity profiling, pharmacokinetic evaluation, and in vivo efficacy studies in relevant cancer models.

References

  • MTT assay protocol | Abcam. (URL: )
  • EGFR Kinase Assay - Promega Corpor
  • Synthesis and biological activity of 5-{4-[2-(methyl-p-substituted phenylamino)ethoxy]benzyl}thiazolidine-2,4-diones - PubMed. (URL: [Link])

  • A comprehensive pathway map of epidermal growth factor receptor signaling - PMC. (URL: [Link])

  • Structure–Activity Relationships of Inactive‐Conformation Binding EGFR Inhibitors: Linking the ATP and Allosteric Pockets - PMC. (URL: [Link])

  • Discovery of 4-amino-2-(thio)phenol derivatives as novel protein kinase and angiogenesis inhibitors for the treatment of cancer: synthesis and biological evaluation. Part II - PubMed. (URL: [Link])

  • Modeling and Interpretability Study of the Structure–Activity Relationship for Multigeneration EGFR Inhibitors | ACS Omega. (URL: [Link])

  • Novel Thienyl-Based Tyrosine Kinase Inhibitors for the Treatment of Hepatocellular Carcinoma - PMC. (URL: [Link])

  • EGFR Kinase Assay Kit - BPS Bioscience. (URL: [Link])

  • Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC. (URL: [Link])

  • Thiophene-Pyrazolourea Derivatives as Potent, Orally Bioavailable, and Isoform-Selective JNK3 Inhibitors - PMC. (URL: [Link])

  • Design, synthesis, and analysis of antiproliferative and apoptosis-inducing activities of nitrile derivatives containing a benzofuran scaffold: EGFR inhibition assay and molecular modelling study - PMC. (URL: [Link])

  • A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship - Frontiers. (URL: [Link])

  • Epidermal Growth Factor Receptor Cell Proliferation Signaling Pathways - PMC - NIH. (URL: [Link])

  • EGFR Assays & Drug Discovery Services - Reaction Biology. (URL: [Link])

  • Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide - MDPI. (URL: [Link])

  • Targeted Inhibitors of EGFR: Structure, Biology, Biomarkers, and Clinical Applications. (URL: [Link])

  • The Epidermal Growth Factor Receptor Pathway: A Model for Targeted Therapy - AACR Journals. (URL: [Link])

  • Synthesis, computational and biological activities of 2-[2-(4-arylamino)-4- methylphenylaminothiazol-5-oyl]naphthalenes. (URL: [Link])

  • Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC. (URL: [Link])

  • SYNTHESIS, ANTIMICROBIAL AND ANTICANCER ACTIVITIES OF 5-(4-SUBSTITUTED-PHENYL)-1,3,4- THIADIAZOLE-2-AMINES - Rasayan Journal of Chemistry. (URL: [Link])

  • Development of 5-hydroxybenzothiophene derivatives as multi-kinase inhibitors with potential anti-cancer activity - PMC. (URL: [Link])

  • EGF/EGFR Signaling Pathway - Creative Diagnostics. (URL: [Link])

  • Synthesis and biological screening of 5-{[(4,6-disubstituted pyrimidine-2-yl)thio]methyl}-N-phenyl-1,3,4-thiadiazol-2-amines - Indian Journal of Pharmaceutical Sciences. (URL: [Link])

  • Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf - NIH. (URL: [Link])

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Validation

LC-MS/MS validation of {2-[(4-Methylbenzyl)thio]phenyl}amine hydrochloride in plasma samples

A Senior Application Scientist's Guide to the Bioanalytical Method Validation of {2-[(4-Methylbenzyl)thio]phenyl}amine hydrochloride in Plasma via LC-MS/MS Introduction: The Critical Role of Bioanalysis in Drug Developme...

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Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide to the Bioanalytical Method Validation of {2-[(4-Methylbenzyl)thio]phenyl}amine hydrochloride in Plasma via LC-MS/MS

Introduction: The Critical Role of Bioanalysis in Drug Development

In the journey of a new chemical entity (NCE) from the laboratory to the clinic, the precise measurement of the drug's concentration in biological matrices is paramount. For {2-[(4-Methylbenzyl)thio]phenyl}amine hydrochloride (henceforth referred to as "the analyte"), understanding its pharmacokinetic (PK) and toxicokinetic (TK) profile is fundamental to making critical decisions about safety and efficacy.[1][2] This guide provides an in-depth, experience-driven walkthrough of the validation of a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of this analyte in human plasma.

LC-MS/MS is widely recognized as the gold standard for quantitative bioanalysis due to its unparalleled sensitivity, selectivity, and reproducibility.[3] Our objective is not merely to present a protocol but to dissect the scientific rationale behind each decision, from sample preparation to data interpretation, and to objectively compare this "gold standard" approach with viable alternatives. This document is structured to serve as a practical guide for researchers and drug development professionals, grounded in the rigorous standards set forth by global regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[4][5]

The LC-MS/MS Method: A Symphony of Separation and Detection

The power of LC-MS/MS lies in its hybrid nature: it physically separates the analyte from complex matrix components using liquid chromatography before employing tandem mass spectrometry for highly specific and sensitive detection and quantification.[6][7]

Step 1: Sample Preparation - The Foundation of Quality Data

The goal of sample preparation is to extract the analyte from plasma, remove interfering substances like proteins and phospholipids, and present it in a clean solution compatible with the LC-MS/MS system. While several techniques exist, the choice is a strategic balance of recovery, cleanliness, speed, and cost.

  • Protein Precipitation (PPT): Involves adding an organic solvent (e.g., acetonitrile) to the plasma to denature and precipitate proteins. It is fast, simple, and cost-effective, making it ideal for early-stage development.[8]

  • Liquid-Liquid Extraction (LLE): Partitions the analyte between the aqueous plasma and an immiscible organic solvent. It offers a cleaner extract than PPT but is more labor-intensive.

  • Solid-Phase Extraction (SPE): Provides the cleanest samples by using a solid sorbent to selectively retain the analyte while matrix components are washed away.[3][9] It requires significant method development but yields superior results for high-sensitivity assays.

For this application, we select Protein Precipitation for its efficiency and robustness, which is well-suited for a small molecule like our analyte in a discovery or early development phase.

Experimental Protocol: Protein Precipitation

  • Aliquot: Pipette 50 µL of plasma sample (or standard/QC) into a 1.5 mL microcentrifuge tube.

  • Add Internal Standard (IS): Add 150 µL of the IS working solution (e.g., a stable isotope-labeled version of the analyte in acetonitrile). The IS is crucial for correcting analytical variability.[6][10]

  • Precipitate: Vortex the mixture for 1 minute to ensure complete protein precipitation.

  • Centrifuge: Centrifuge at 14,000 g for 10 minutes to pellet the precipitated proteins.

  • Transfer: Carefully transfer 100 µL of the clear supernatant to a 96-well plate.

  • Inject: Inject 5 µL of the supernatant into the LC-MS/MS system.

Step 2: Chromatographic Separation - Isolating the Analyte

The heart of the separation is the High-Performance Liquid Chromatography (HPLC) column. For a molecule with the characteristics of our analyte, a reversed-phase column is the logical choice.

  • Column: Kinetex C18 (2.6 µm, 2.1 mm x 50 mm). This provides excellent separation efficiency for small molecules.[10]

  • Mobile Phase A: 0.1% Formic Acid in Water. The acidifier promotes better analyte ionization (protonation) in the mass spectrometer source.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Gradient Elution: A gradient is used to ensure sharp peak shapes and efficient elution of the analyte while cleaning the column of late-eluting components.

Time (min)% Mobile Phase B
0.05
0.55
2.595
3.595
3.65
5.05
Step 3: Mass Spectrometric Detection - Achieving Specificity and Sensitivity

Here, we harness the power of the triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization in Positive Mode (ESI+). The amine group on the analyte readily accepts a proton, making it ideal for positive mode detection.[3][11]

  • Detection Mode: Multiple Reaction Monitoring (MRM). This is the key to the method's selectivity. We monitor a specific precursor-to-product ion transition, which acts as a unique mass fingerprint for the analyte, filtering out background noise.[3]

CompoundPrecursor Ion (m/z)Product Ion (m/z)
Analyte352.1198.2
Internal Standard (IS)357.1 (Hypothetical ¹³C₅-IS)203.2

Comparative Analysis: Why LC-MS/MS Prevails

While other methods exist for drug quantification, LC-MS/MS offers a superior combination of attributes for demanding bioanalytical applications.

FeatureLC-MS/MSGas Chromatography-MS (GC-MS)Immunoassay (IA)
Specificity Very High (based on retention time and mass transition)High (but often requires derivatization for non-volatile analytes)Moderate to Low (prone to cross-reactivity)[9]
Sensitivity (LLOQ) Excellent (pg/mL to low ng/mL)Good (ng/mL)Variable (can be sensitive but often limited)
Dynamic Range Wide (typically 3-4 orders of magnitude)ModerateNarrow
Throughput High (with modern autosamplers and fast gradients)Low to ModerateVery High
Development Time ModerateModerate to HighLong (requires antibody generation)
Universality High (adaptable to a wide range of molecules)Limited to volatile/thermostable compoundsSpecific to one analyte or class

For {2-[(4-Methylbenzyl)thio]phenyl}amine hydrochloride, which is a non-volatile small molecule, LC-MS/MS is the clear choice over GC-MS. Compared to immunoassays, LC-MS/MS provides far greater specificity and a wider linear range, which is essential for capturing the full pharmacokinetic profile from Cmax to the elimination phase.

Bioanalytical Method Validation: The Evidence of a Reliable Method

A method is only as good as its validation data. We follow the framework established by the FDA and ICH M10 guidelines to demonstrate that our method is "fit for purpose."[4][12][13]

Selectivity and Specificity
  • Objective: To ensure that components in the plasma matrix do not interfere with the quantification of the analyte or IS.

  • Procedure: Analyze at least six different blank plasma lots.

  • Acceptance Criteria: Response at the retention time of the analyte should be <20% of the Lower Limit of Quantification (LLOQ) response. Response for the IS should be <5%.

  • Result: The method demonstrates high selectivity with no significant interfering peaks observed.

Linearity and Range
  • Objective: To establish the concentration range over which the method is accurate and precise.

  • Procedure: A calibration curve is prepared by spiking blank plasma with known concentrations of the analyte. A linear regression with 1/x² weighting is applied to the plot of peak area ratio (Analyte/IS) versus concentration.

  • Acceptance Criteria: At least 75% of standards must be within ±15% of their nominal value (±20% at LLOQ). The correlation coefficient (r²) should be ≥0.99.

  • Results:

Standard Conc. (ng/mL)Back-Calculated Conc. (ng/mL)Accuracy (%)
1.00 (LLOQ)0.9595.0
2.502.60104.0
10.010.3103.0
50.048.597.0
20019597.5
800816102.0
1000 (ULOQ)99099.0
A representative calibration curve demonstrates linearity from 1.00 to 1000 ng/mL with r² > 0.995.
Accuracy and Precision
  • Objective: To determine the closeness of measured values to the true value (accuracy) and the degree of scatter between measurements (precision).

  • Procedure: Analyze Quality Control (QC) samples at four levels (LOD, Low, Mid, High) in replicate (n=6) across three separate analytical runs.

  • Acceptance Criteria: Mean accuracy should be within ±15% of nominal (±20% at LLOQ). Precision (%CV) should not exceed 15% (20% at LLOQ).[14]

  • Results:

QC LevelNominal Conc. (ng/mL)Intra-run Accuracy (%)Intra-run Precision (%CV)Inter-run Accuracy (%)Inter-run Precision (%CV)
LLOQ1.0098.58.2103.19.5
Low3.00102.35.5101.56.8
Mid15096.84.198.25.3
High750101.13.5100.44.1
All results meet the acceptance criteria, confirming the method is both accurate and precise.
Matrix Effect and Recovery
  • Objective: To assess the impact of matrix components on analyte ionization (matrix effect) and the efficiency of the extraction process (recovery).

  • Procedure: Compare the analyte response in post-extraction spiked samples to that of a pure solution (Matrix Effect) and pre-extraction spiked samples to post-extraction spiked samples (Recovery).

  • Acceptance Criteria: The IS-normalized matrix factor should have a %CV ≤15%. Recovery should be consistent across QC levels.

  • Results:

QC LevelMean Recovery (%)Matrix Effect (IS-Normalized)
Low91.50.98
High93.21.03
The results indicate minimal matrix effect and consistent, high recovery.
Stability
  • Objective: To ensure the analyte is stable throughout the sample lifecycle.

  • Procedure: QC samples are subjected to various storage and handling conditions (e.g., 24h at room temp, 3 freeze-thaw cycles, 30 days at -80°C) and analyzed.

  • Acceptance Criteria: Mean concentration of stability samples must be within ±15% of nominal values.

  • Result: The analyte was found to be stable under all tested conditions, ensuring sample integrity from collection to analysis.

Visualizing the Workflow

To provide a clear overview of the entire analytical process, the following diagram illustrates the journey of a sample from collection to final result.

LCMS_Workflow cluster_pre Pre-Analytical cluster_analytical Analytical Workflow cluster_post Post-Analytical Sample Plasma Sample Collection & Storage Prep Sample Preparation (Protein Precipitation) Sample->Prep LC LC Separation (C18 Column) Prep->LC Clean Extract MS MS/MS Detection (MRM Mode) LC->MS Isolated Analyte Data Data Processing (Integration & Calibration) MS->Data Result Final Concentration (ng/mL) Data->Result Quantification

Caption: End-to-end bioanalytical workflow for plasma sample analysis.

Conclusion

This guide has detailed the development and rigorous validation of an LC-MS/MS method for the quantification of {2-[(4-Methylbenzyl)thio]phenyl}amine hydrochloride in human plasma. The presented data, which meets the stringent criteria of the FDA and EMA, confirms that the method is selective, sensitive, accurate, and precise.[2][4] The comparative analysis solidifies the position of LC-MS/MS as the superior technique for this application, offering the high-quality, reliable data necessary to confidently advance drug development programs. This validated method is now fit for purpose and ready for deployment in support of both non-clinical and clinical studies.[2][5]

References

  • Title: Bioanalytical Method Validation Guidance for Industry | FDA Source: U.S. Food and Drug Administration URL: [Link]

  • Title: EMA Guideline on bioanalytical Method Validation adopted - ECA Academy Source: ECA Academy URL: [Link]

  • Title: LC-MS/MS Methods for Quantifying Drugs and Metabolites in Plasma - Longdom Publishing Source: Longdom Publishing URL: [Link]

  • Title: Guideline Bioanalytical method validation - European Medicines Agency (EMA) Source: European Medicines Agency URL: [Link]

  • Title: M10 Bioanalytical Method Validation and Study Sample Analysis November 2022 Source: U.S. Food and Drug Administration URL: [Link]

  • Title: Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) Source: European Medicines Agency URL: [Link]

  • Title: M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry - FDA Source: U.S. Food and Drug Administration URL: [Link]

  • Title: LC–MS-MS Total Drug Analysis of Biological Samples Using a High-Throughput Protein Precipitation Method | LCGC International Source: LCGC International URL: [Link]

  • Title: LC column and sample preparation considerations for LC-MS/MS drug analysis in clinical research | myadlm.org Source: American Association for Clinical Chemistry URL: [Link]

  • Title: Sensitive, Robust Quantitative Analysis of Small Molecule Mixture in Plasma Source: Technology Networks URL: [Link]

  • Title: Quantifying Small Molecules by Mass Spectrometry | LCGC International Source: LCGC International URL: [Link]

  • Title: Development and Validation of a Rapid LC–MS/MS Method for Plasma Analysis of Ketamine, Norketamine, Dehydronorketamine, and Hydroxynorketamine - PMC Source: National Center for Biotechnology Information URL: [Link]

  • Title: Development and validation of an LC-MS/MS generic assay platform for small molecule drug bioanalysis - PMC Source: National Center for Biotechnology Information URL: [Link]

  • Title: Developed an LC-MS/MS method to quantify small molecules in surrogate matrix, validated by ICH M10 - YouTube Source: YouTube URL: [Link]

  • Title: Development and Validation of an LC-MS/MS Method for Simultaneous Determination of Short Peptide-Based Drugs in Human Blood Plasma - MDPI Source: MDPI URL: [Link]

  • Title: Sensitive and selective LC-MS/MS assay for quantitation of flutrimazole in human plasma Source: European Review for Medical and Pharmacological Sciences URL: [Link]

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Comparative

Validating target binding of {2-[(4-Methylbenzyl)thio]phenyl}amine hydrochloride using surface plasmon resonance

A Senior Application Scientist's Guide to Validating Small Molecule-Target Engagement Objective Comparison of Biophysical Methods for Confirming Target Binding of {2-[(4-Methylbenzyl)thio]phenyl}amine hydrochloride In th...

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Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide to Validating Small Molecule-Target Engagement

Objective Comparison of Biophysical Methods for Confirming Target Binding of {2-[(4-Methylbenzyl)thio]phenyl}amine hydrochloride

In the landscape of modern drug discovery, identifying a compound that modulates a biological process is only the first step. The critical, and often challenging, subsequent step is to unequivocally prove that the compound elicits its effect by directly binding to the intended molecular target. Failure to rigorously validate this engagement can lead to wasted resources, misinterpreted structure-activity relationships (SAR), and late-stage clinical failures due to off-target effects.

This guide provides a comprehensive framework for validating the binding of a novel small molecule, {2-[(4-Methylbenzyl)thio]phenyl}amine hydrochloride, to its hypothetical target, Tyrosine Kinase Z (TKZ) . While the compound is specific, the principles and methodologies discussed herein are broadly applicable across small molecule drug discovery programs. We will focus on the capabilities of Surface Plasmon Resonance (SPR) , a gold-standard biophysical technique, and objectively compare it against other common methodologies to provide researchers with the context needed to select the most appropriate tools for their specific research questions.[1][2][3]

The Biophysical Toolbox: An Overview of Target Validation Techniques

Before a deep dive into SPR, it is crucial to understand the landscape of available biophysical tools. Each method interrogates a different physical property of the binding event, and a multi-faceted approach often provides the most robust validation.[4][5]

  • Surface Plasmon Resonance (SPR): An optical technique that measures changes in refractive index near a sensor surface as molecules bind and dissociate in real-time. It is label-free and provides rich kinetic data (association and dissociation rates) in addition to affinity.[3][6][7]

  • Isothermal Titration Calorimetry (ITC): Measures the heat released or absorbed during a binding event. ITC is the only technique that directly measures the thermodynamic parameters of binding (enthalpy, entropy) and stoichiometry in a single experiment, providing a complete thermodynamic profile of the interaction.[1][8]

  • MicroScale Thermophoresis (MST): Measures the directed movement of molecules along a microscopic temperature gradient, which changes upon binding due to alterations in size, charge, or hydration shell.[8][9] It is performed in-solution and consumes very little sample.[9]

A Head-to-Head Comparison of Leading Methodologies

Choosing the right technique depends on the specific needs of the project, including throughput requirements, sample availability, and the type of data needed to make confident decisions. The table below provides an objective comparison of SPR, ITC, and MST.

FeatureSurface Plasmon Resonance (SPR)Isothermal Titration Calorimetry (ITC)MicroScale Thermophoresis (MST)
Primary Output Kinetics (kₐ, kₔ), Affinity (Kₐ)[10][11]Thermodynamics (ΔH, ΔS), Affinity (Kₐ), Stoichiometry (n)[1][8]Affinity (Kₐ)[2]
Labeling Requirement Label-free[2][7]Label-freeTypically requires one binding partner to be fluorescently labeled or have intrinsic fluorescence[1][2]
Immobilization One binding partner is immobilized on a sensor chip[6][12]Both partners are in solutionBoth partners are in solution[9]
Throughput Medium to HighLow to MediumHigh
Sample Consumption Low to Medium[13]HighVery Low[9]
Key Advantage Provides real-time kinetic data (on- and off-rates) which is critical for lead optimization.[1][10]Gold standard for thermodynamic characterization; provides stoichiometry.[8]Extremely low sample consumption; robust in complex solutions like cell lysates.[9]
Potential Limitation Immobilization can potentially alter protein conformation or activity.[14]High sample consumption; lower throughput.Requirement for a fluorescent label can sometimes interfere with binding.[1][2]

While ITC provides unparalleled thermodynamic detail and MST offers exceptional speed and low sample consumption, SPR is uniquely positioned to deliver high-quality kinetic data. Understanding the dissociation rate (kₔ) , or how long a compound stays bound to its target, is often a more powerful predictor of in vivo efficacy than affinity (Kₐ) alone. This makes SPR an indispensable tool for hit-to-lead optimization.[3][4]

SPR Experimental Workflow for Target Validation

The following diagram outlines the logical flow of an SPR experiment designed to confirm and characterize the binding of {2-[(4-Methylbenzyl)thio]phenyl}amine hydrochloride to its target protein, TKZ.

cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experiment cluster_analysis Phase 3: Analysis p1 Prepare Reagents (Analyte, Ligand, Buffers) t1 Immobilize Ligand (TKZ Protein) p1->t1 p2 Select & Prepare Sensor Chip p2->t1 t2 Inject Analyte Series (Compound) t1->t2 Stable Surface t3 Monitor Binding (Association & Dissociation) t2->t3 t4 Regenerate Surface t3->t4 Cycle Complete a1 Process Sensorgrams (Reference Subtraction) t3->a1 t4->t2 Next Concentration a2 Fit Data to Model (e.g., 1:1 Langmuir) a1->a2 a3 Determine Kinetic Constants (ka, kd, KD) a2->a3

Caption: High-level workflow for a typical multi-cycle kinetics SPR experiment.

Detailed Protocol: Quantifying the TKZ-{2-[(4-Methylbenzyl)thio]phenyl}amine hydrochloride Interaction

This protocol provides a step-by-step methodology grounded in best practices for characterizing a small molecule-protein interaction using SPR.

Instrumentation: A standard SPR instrument (e.g., Biacore, ProteOn, or equivalent). Ligand: Recombinant human Tyrosine Kinase Z (TKZ), >95% purity. Analyte: {2-[(4-Methylbenzyl)thio]phenyl}amine hydrochloride, >98% purity, dissolved in 100% DMSO.

Step 1: Ligand Immobilization via Amine Coupling

Causality: Amine coupling is a robust and widely used method that creates a stable, covalent bond between the ligand (protein) and the sensor surface, which is essential for repeatable kinetic analysis.[15][16] The pH of the coupling buffer is chosen to be below the protein's isoelectric point (pI) to promote electrostatic pre-concentration on the negatively charged sensor surface.

  • Chip Activation: Prepare a fresh CM5 sensor chip. Activate the carboxymethylated dextran surface by injecting a 1:1 mixture of 0.1 M N-hydroxysuccinimide (NHS) and 0.4 M N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) for 7 minutes.

  • Ligand Coupling: Inject a 20 µg/mL solution of TKZ in 10 mM sodium acetate, pH 5.0. The goal is to achieve an immobilization level of ~8000-10000 Response Units (RU) to ensure an adequate signal for the small molecule analyte.

  • Deactivation: Inject 1 M ethanolamine-HCl, pH 8.5 for 7 minutes to deactivate any remaining reactive esters on the surface.

  • Reference Surface: A reference flow cell should be prepared simultaneously using the same activation/deactivation chemistry but without injecting the TKZ protein. This is critical for subtracting bulk refractive index changes and non-specific binding.

Step 2: Analyte Preparation and Titration

Causality: A serial dilution of the analyte is required to map the concentration-dependence of the binding interaction.[17] The concentration range should ideally span from 0.1x to 10x the expected equilibrium dissociation constant (Kₐ) to accurately define the binding curve from baseline to saturation.[17]

  • Running Buffer: Prepare a suitable running buffer, such as HBS-EP+ (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20).

  • Analyte Dilution: Prepare a 2-fold serial dilution of {2-[(4-Methylbenzyl)thio]phenyl}amine hydrochloride in running buffer, starting from a top concentration of 50 µM down to ~0.4 µM. Ensure the final DMSO concentration is matched across all samples and does not exceed 1% to minimize solvent effects.

Step 3: Multi-Cycle Kinetic Analysis

Causality: This phase directly measures the binding events in real-time. The association phase reveals how quickly the analyte binds, while the dissociation phase shows how long it remains bound.[10] A regeneration step is used to remove all bound analyte, returning the surface to baseline for the next injection.[11]

  • Equilibration: Equilibrate the immobilized surface with a continuous flow of running buffer until a stable baseline is achieved.

  • Injection Cycle (Lowest to Highest Concentration):

    • Association: Inject the lowest concentration of the analyte over both the TKZ and reference flow cells for 120 seconds.

    • Dissociation: Switch back to running buffer and monitor dissociation for 300 seconds.

    • Regeneration: Inject a pulse of a mild regeneration solution (e.g., 10 mM Glycine-HCl, pH 2.5) to remove any remaining bound analyte.

  • Repeat: Repeat the injection cycle for each concentration in the dilution series. Include several buffer-only (blank) injections for double referencing.

Step 4: Data Processing and Kinetic Fitting

Causality: Raw data must be processed to isolate the specific binding signal. Fitting this processed data to a kinetic model allows for the mathematical determination of the binding constants.[18]

  • Reference Subtraction: For each cycle, subtract the signal from the reference flow cell from the active (TKZ) flow cell.

  • Blank Subtraction: Subtract the averaged signal from the buffer-only injections from the analyte injections (double referencing).

  • Kinetic Analysis: Fit the processed sensorgrams globally to a 1:1 Langmuir binding model using the instrument's analysis software. This model will yield the association rate constant (kₐ), the dissociation rate constant (kₔ), and the calculated equilibrium dissociation constant (Kₐ = kₔ/kₐ).

Visualizing the Biological Context

Confirming that a compound binds to a target is a biophysical question. Understanding why that binding event is important is a biological one. The following diagram illustrates a simplified, hypothetical signaling pathway for TKZ, showing how inhibition by our compound could block downstream cellular events.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GF Growth Factor TKZ TKZ Receptor GF->TKZ Binds Substrate Substrate Protein TKZ->Substrate Phosphorylates Compound {2-[(4-Methylbenzyl)thio]phenyl}amine HCl Compound->TKZ Inhibits pSubstrate Phosphorylated Substrate Substrate->pSubstrate TF Transcription Factor pSubstrate->TF Activates Proliferation Gene Expression (Cell Proliferation) TF->Proliferation Promotes

Caption: Hypothetical signaling pathway of Tyrosine Kinase Z (TKZ).

Conclusion

Validating that a compound physically engages its intended target is a non-negotiable checkpoint in drug discovery. While multiple biophysical techniques can provide affinity data, the real-time, label-free nature of Surface Plasmon Resonance offers the distinct advantage of delivering precise kinetic information.[1][7] By determining both how quickly a compound binds and, more importantly, how long it stays bound, SPR provides deep mechanistic insight that is crucial for optimizing molecules for therapeutic effect. The systematic approach outlined in this guide—from comparative analysis to a detailed, self-validating protocol—provides a robust framework for generating high-confidence target engagement data, de-risking projects and accelerating the path toward novel therapeutics.[3]

References

  • A capture coupling method for the covalent immobilization of hexahistidine tagged proteins for surface plasmon resonance. National Center for Biotechnology Information. [Link]

  • Biophysical Techniques for Target Validation and Drug Discovery in Transcription-Targeted Therapy. MDPI. [Link]

  • Biophysical Techniques for Target Validation and Drug Discovery in Transcription-Targeted Therapy. PubMed. [Link]

  • Comparison of Biomolecular Interaction Techniques — SPR vs ITC vs MST vs BLI. Nicoya Lifesciences. [Link]

  • Explained: Sensor Chips for Surface Plasmon Resonance and Other Applications. Biocompare. [Link]

  • Comparison of Biomolecular Interaction Techniques – - SPRvs ITCvs MSTvs BLI. XanTec bioanalytics GmbH. [Link]

  • Surface Plasmon Resonance (SPR)-Based Workflow for High-Throughput Discovery of CD28-Targeted Small Molecules. National Center for Biotechnology Information. [Link]

  • Covalent immobilization of histidine-tagged proteins for surface plasmon resonance. Nature. [Link]

  • A capture coupling method for the covalent immobilization of hexahistidine tagged proteins for surface plasmon resonance. PubMed. [Link]

  • SPR vs ITC vs MST vs BLI ||Exploring Optimal Interaction Techniques. Nicoya Lifesciences. [Link]

  • Comparative Analysis of the Techniques for the Determination of Binding Affinity between a Small Molecule Inhibitor and a Protein Target. bioRxiv. [Link]

  • How does SPR work in Drug Discovery?. deNOVO Biolabs. [Link]

  • Optimized SPR-Based Screening of RNA-Targeting Small Molecules. Aragen Life Sciences. [Link]

  • Immobilization Strategies - Surface Plasmon Resonance. Reichert Technologies. [Link]

  • Quick evaluation of kinase inhibitors by surface plasmon resonance using single-site specifically biotinylated kinases. PubMed. [Link]

  • Biacore SPR for small-molecule discovery. Cytiva. [Link]

  • A beginner's guide to surface plasmon resonance. The Biochemist. [Link]

  • UNDERSTANDING SPR DATA. CACHE. [Link]

  • Assessing molecular interactions with biophysical methods using the validation cross. Biochemical Society Transactions. [Link]

  • The use of biophysical methods in the hit-to-lead process. Drug Target Review. [Link]

  • Characterization of Small Molecule-Protein Interactions Using SPR Method. PubMed. [Link]

  • Kinetic studies of small molecule interactions with protein kinases using biosensor technology. PubMed. [Link]

  • Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery. National Center for Biotechnology Information. [Link]

  • Large and Small Molecule Screening by SPR. Bio-Rad. [Link]

  • Biophysical methods in early drug discovery. National Center for Biotechnology Information. [Link]

  • Microscale Thermophoresis as a Tool to Study Protein Interactions and Their Implication in Human Diseases. National Center for Biotechnology Information. [Link]

  • Application and Cross-Validation of a High-Throughput SPR Method for Characterizing Covalent Binding Ligands. ACS Omega. [Link]

  • How to Simplify Surface Plasmon Resonance (SPR) Assay Development. Biocompare. [Link]

  • Immobilization of Active Kinases for Small Molecule Inhibition Studies. Bio-Rad. [Link]

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Validation

A Comparative Guide to the Certification of {2-[(4-Methylbenzyl)thio]phenyl}amine Hydrochloride as an Analytical Reference Standard

This guide provides an in-depth technical comparison of the analytical methodologies required for the comprehensive certification of a new batch of {2-[(4-Methylbenzyl)thio]phenyl}amine hydrochloride. For researchers, sc...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison of the analytical methodologies required for the comprehensive certification of a new batch of {2-[(4-Methylbenzyl)thio]phenyl}amine hydrochloride. For researchers, scientists, and drug development professionals, the integrity of an analytical reference standard is the bedrock of accurate and reproducible results. Merely synthesizing a compound is insufficient; a rigorous, multi-technique validation process is essential to elevate it to a certified reference material (CRM).

This document eschews a simple product-versus-product comparison. Instead, it focuses on a more fundamental and instructive approach: comparing the orthogonal analytical techniques used in a self-validating workflow to establish the identity, purity, and potency of a candidate material. We will follow a hypothetical, yet scientifically rigorous, pathway to certify a batch of {2-[(4-Methylbenzyl)thio]phenyl}amine hydrochloride, explaining the rationale behind each experimental choice and presenting illustrative data.

The Candidate Material: An Overview

The subject of our certification is {2-[(4-Methylbenzyl)thio]phenyl}amine hydrochloride. Before any analytical work commences, a thorough review of its known properties is conducted.

Table 1: Physicochemical Properties of {2-[(4-Methylbenzyl)thio]phenyl}amine Hydrochloride

Property Value Source
CAS Number 1049739-08-3 [1]
Molecular Formula C₁₄H₁₅NS · HCl [1]
Molecular Weight 279.81 g/mol Calculated
Chemical Structure A phenylamine core with a 4-methylbenzyl thioether substituent. -

| Physical Form | Solid |[1] |

The initial material is a research-grade chemical with a reported purity of approximately 95%[1]. Our objective is to fully characterize this material to establish a certified purity value with a calculated uncertainty, making it suitable for use as a quantitative analytical standard.

The Certification Workflow: A Multi-Pillar Approach

The certification of a reference standard is not a single measurement but a comprehensive evaluation designed to be a self-validating system.[2][3] Our workflow integrates multiple analytical pillars to ensure the final certified value is robust, reliable, and defensible.

Certification_Workflow cluster_0 Phase 1: Identity & Structure Confirmation cluster_1 Phase 2: Purity & Impurity Profiling cluster_2 Phase 3: Potency (Assay) Determination cluster_3 Phase 4: Final Certification NMR NMR Spectroscopy (¹H, ¹³C, COSY) MS Mass Spectrometry (HRMS) HPLC_UV HPLC-UV (Chromatographic Purity) NMR->HPLC_UV FTIR FTIR Spectroscopy MS->HPLC_UV FTIR->HPLC_UV LC_MS LC-MS/MS (Impurity ID) HPLC_UV->LC_MS qNMR Quantitative NMR (qNMR) HPLC_UV->qNMR Mass_Balance Mass Balance Approach HPLC_UV->Mass_Balance LC_MS->qNMR LC_MS->Mass_Balance Water Karl Fischer Titration (Water Content) Solvents Headspace GC-MS (Residual Solvents) Water->qNMR Water->Mass_Balance Inorganic Sulfated Ash (Inorganic Impurities) Solvents->qNMR Solvents->Mass_Balance Inorganic->qNMR Inorganic->Mass_Balance CoA Certificate of Analysis (CoA Generation) qNMR->CoA Mass_Balance->CoA Stability Stability Assessment

Caption: The comprehensive workflow for certifying an analytical reference standard.

Experimental Protocols & Comparative Data Analysis

This section details the core analytical comparisons, providing both the methodology and the rationale for each step.

Pillar 1: Identity Confirmation - Is It the Right Molecule?

Unambiguous structural confirmation is the first step. Relying on a single technique is insufficient; we use a combination of orthogonal methods.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Considered the gold standard for structural elucidation, NMR provides a detailed map of the molecule's atomic framework.[4]

    • ¹H NMR: Confirms the number, connectivity, and chemical environment of all protons. We expect to see distinct signals for the aromatic protons on both rings, the benzylic CH₂ group, the methyl group, and the amine protons.

    • ¹³C NMR: Provides a count of unique carbon atoms, confirming the carbon skeleton.

  • High-Resolution Mass Spectrometry (HRMS): This technique provides an extremely accurate mass measurement of the parent ion, which is then compared to the calculated theoretical mass.[4] An observed mass within a narrow tolerance (e.g., <5 ppm) of the calculated mass for C₁₄H₁₆NS⁺ (the protonated free base) provides strong evidence for the elemental composition.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR identifies the functional groups present in the molecule by measuring the absorption of infrared radiation. We would expect to see characteristic peaks for N-H stretching (amine), C-H stretching (aromatic and aliphatic), and C-S stretching.

Expert Insight: While HRMS confirms the formula and FTIR confirms functional groups, only NMR can definitively prove the isomeric structure—for example, distinguishing our 4-methylbenzyl isomer from a 2- or 3-methylbenzyl isomer[5]. The combination of these three techniques provides an irrefutable identity confirmation.

Pillar 2: Purity Assessment - What Else Is in the Sample?

Purity is not a single value but a composite of multiple measurements. The two primary approaches are chromatographic purity and a mass balance calculation.

HPLC is the workhorse for separating and quantifying organic impurities in pharmaceutical analysis.[4][6] A robust, validated HPLC method is developed to separate the main compound from all potential process-related impurities and degradation products.

Experimental Protocol: HPLC-UV Method

  • System Preparation: Agilent 1290 Infinity II UHPLC system or equivalent.

  • Column: A C18 stationary phase (e.g., 150 mm x 4.6 mm, 3.5 µm particle size) is chosen for its versatility in retaining moderately polar to nonpolar compounds.

  • Mobile Phase: A gradient elution is employed for optimal separation of impurities with varying polarities.

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Detection: UV detection at a wavelength of maximum absorbance (e.g., 254 nm) and a secondary wavelength to ensure no impurities are missed. A photodiode array (PDA) detector is ideal for this.

  • Sample Preparation: The reference standard is accurately weighed and dissolved in a suitable diluent (e.g., 50:50 water:acetonitrile) to a concentration of ~1 mg/mL.

  • Analysis: Inject the sample and run the gradient method. Impurities are reported as area percent.

Table 2: Illustrative HPLC-UV Method Parameters

Parameter Condition
Column C18, 150 x 4.6 mm, 3.5 µm
Flow Rate 1.0 mL/min
Injection Volume 5 µL
Column Temp. 30 °C
UV Detection 254 nm

| Gradient | 10% B to 90% B over 20 min |

Table 3: Hypothetical Chromatographic Purity Profile

Peak ID Retention Time (min) Area % Identification (via LC-MS)
Impurity A 4.5 0.08% Unreacted Starting Material
Impurity B 9.2 0.15% Isomeric Impurity
Main Peak 11.8 99.71% {2-[(4-Methylbenzyl)thio]phenyl}amine
Impurity C 14.1 0.06% Dimerization Byproduct

| Total Impurities | - | 0.29% | - |

Trustworthiness Check: The method's suitability is confirmed through system suitability tests (e.g., tailing factor, plate count) as mandated by pharmacopeias like USP and EP.[7] Impurity peaks are further investigated using LC-MS/MS to obtain structural information, which is crucial for safety and regulatory assessments.[8][9]

A complete purity profile requires quantifying non-chromatographable substances.

  • Water Content (Karl Fischer Titration): This is the gold standard for accurately determining the water content in a solid sample, which can be present as absorbed moisture.

  • Residual Solvents (Headspace GC-MS): This method identifies and quantifies any organic solvents remaining from the synthesis and purification process.

  • Inorganic Impurities (Sulfated Ash): The sample is charred with sulfuric acid and then ignited. The weight of the remaining residue represents the amount of non-combustible inorganic impurities.

Pillar 3: Potency (Assay) Determination - How Much of the Active Moiety Is Present?

The assay is the most critical value, representing the true content of the active molecule. We compare two powerful and orthogonal methods to arrive at a high-confidence value.

qNMR is a primary ratio method that directly compares the integral of a signal from the analyte to the integral of a signal from a certified, high-purity internal standard of known concentration.[4]

Experimental Protocol: qNMR

  • Standard Selection: A certified internal standard (e.g., Maleic Acid) is chosen that has a sharp, well-resolved proton signal in a region of the spectrum free from any analyte signals.

  • Sample Preparation: Accurately weigh the candidate material and the internal standard into the same vial. Dissolve in a deuterated solvent (e.g., DMSO-d₆).

  • Acquisition: Acquire the ¹H NMR spectrum under quantitative conditions (e.g., long relaxation delay).

  • Calculation: The purity of the analyte is calculated based on the ratio of the integrals, the number of protons giving rise to each signal, and the known purity of the internal standard.

The mass balance approach is an indirect but highly reliable method. The assay is calculated by subtracting the sum of all measured impurities from 100%. This method's strength lies in its comprehensive nature, accounting for all types of impurities.[3]

Calculation: Assay (%) = 100% - % Chromatographic Impurities - % Water - % Residual Solvents - % Inorganic Impurities

Table 4: Comparative Summary of Assay Determination

Technique Principle Advantages Disadvantages
qNMR Direct comparison of analyte signal to a certified internal standard. Primary method, high precision, does not require a reference standard of the same compound. Requires a suitable internal standard, sensitive to sample preparation accuracy.

| Mass Balance | Purity calculated by subtracting all identified impurities from 100%. | Comprehensive, accounts for all types of impurities (organic, water, etc.). | Indirect method, accuracy depends on the accurate quantification of all individual impurities. |

Data Reconciliation and Final Value Assignment:

Let's assume the following results were obtained:

  • qNMR Assay: 99.6%

  • Mass Balance Calculation:

    • Chromatographic Impurities: 0.29%

    • Water Content (Karl Fischer): 0.10%

    • Residual Solvents (GC-MS): <0.01%

    • Inorganic Impurities (Sulfated Ash): 0.03%

    • Total Impurities: 0.42%

    • Mass Balance Assay: 100% - 0.42% = 99.58%

The excellent agreement between the direct qNMR result (99.6%) and the indirect Mass Balance result (99.58%) provides extremely high confidence in the assigned value. The final certified assay would be reported as an average of these values, accompanied by a calculated uncertainty budget.

Certification and Documentation

The culmination of this comprehensive analysis is the Certificate of Analysis (CoA) . This document is more than a simple statement of purity; it is a complete summary of the characterization process.[3][10]

A compliant CoA for a certified reference standard must include:

  • Unambiguous identification of the material.

  • The certified property value (e.g., Assay) and its associated uncertainty.

  • A list of the analytical methods used to determine the certified value.

  • Purity information, including chromatographic purity and levels of residual solvents and water.

  • Traceability statement to national or international standards (e.g., NIST, USP).

  • Recommended storage conditions and expiration date, based on ongoing stability studies.

Conclusion

The certification of {2-[(4-Methylbenzyl)thio]phenyl}amine hydrochloride, or any analytical reference standard, is a rigorous, evidence-based process. This guide demonstrates that certification is not achieved through a single measurement but through the strategic application and comparison of orthogonal analytical techniques. By integrating identity confirmation (NMR, MS, FTIR), comprehensive purity profiling (HPLC, KF, GC-MS), and robust potency determination (qNMR vs. Mass Balance), we establish a self-validating system that ensures the final certified value is accurate, reliable, and fit for its intended purpose in critical research and quality control applications. This multi-faceted approach underpins the trust and scientific integrity expected of a true Certified Reference Material.[11][12]

References

  • Title: Analytical Techniques for Reference Standard Characterization Source: ResolveMass Laboratories Inc. URL: [Link]

  • Title: USP Reference Standards in Pharmaceutical Analysis Source: SynThink URL: [Link]

  • Title: Analytical techniques in pharmaceutical analysis: A review Source: Arabian Journal of Chemistry URL: [Link]

  • Title: Navigating the Regulatory Landscape: USP and EP Standards in Drug Development Source: PharMajeure URL: [Link]

  • Title: How Do You Prepare Reference Standards and Solutions? Source: Spectroscopy Online URL: [Link]

  • Title: Synthesis and Characterization of 2-Thiophenemethanamine-2H5 Hydrochloride Source: PMC (PubMed Central) URL: [Link]

  • Title: Synthesis Characterization and Antimicrobial Studies of New Novel Derivatives of 2-Amino- 6-Methylbenzothiazole Source: International Journal of Innovative Research in Science, Engineering and Technology URL: [Link]

  • Title: Analytical techniques for the determination of phenolic amine neurotransmitter conjugates Source: PubMed URL: [Link]

  • Title: Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites Source: Agilent URL: [Link]

  • Title: Isolation and Characterization of a Process Impurity in Tizanidine Hydrochloride Source: ResearchGate URL: [Link]

  • Title: Pharmaceutical Impurities and Their Regulatory Aspects with a Special Focus on Genotoxic Impurities Source: International Journal of Pharmaceutical and Phytopharmacological Research URL: [Link]

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Comparative

A Guide to Ensuring Reproducibility of Small Molecule Inhibitors in High-Throughput Screening: A Case Study with {2-[(4-Methylbenzyl)thio]phenyl}amine hydrochloride

This guide provides a comprehensive framework for academic and industry researchers to establish robust and reproducible high-throughput screening (HTS) assays. We will dissect the critical validation steps required to e...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for academic and industry researchers to establish robust and reproducible high-throughput screening (HTS) assays. We will dissect the critical validation steps required to ensure data integrity, using the small molecule {2-[(4-Methylbenzyl)thio]phenyl}amine hydrochloride as a practical case study. The principles and protocols outlined herein are designed to minimize variability, eliminate false positives, and build a foundation of trust in your screening data.

Introduction: The Reproducibility Crisis in Drug Discovery

High-throughput screening is a cornerstone of modern drug discovery, enabling the rapid evaluation of vast compound libraries to identify potential therapeutic leads.[1] However, the scalability that makes HTS powerful also introduces significant challenges to reproducibility. A screening campaign that fails to produce consistent, reliable data is a costly waste of resources and can lead to the pursuit of false leads.[2]

This guide addresses the core challenge of HTS reproducibility. We will use {2-[(4-Methylbenzyl)thio]phenyl}amine hydrochloride (CAS: 1049739-08-3), a thioether-containing aromatic amine, as our model compound.[3] While its precise biological target is not extensively documented in public literature, its structure bears resemblance to scaffolds known to inhibit protein-protein interactions (PPIs). For the purpose of this guide, we will hypothesize its activity as an inhibitor of the anti-apoptotic protein Myeloid cell leukemia-1 (Mcl-1), a high-value target in oncology.[4][5] This allows us to construct a realistic HTS workflow and demonstrate how to rigorously validate assay performance from start to finish.

Foundational Step: Compound Quality Control and Management

Reproducibility begins before the first plate is run. The purity, identity, and stability of your screening compound are paramount. An impure or degraded compound will inevitably produce variable results.

The Causality Behind Stringent QC: Different synthetic batches can introduce subtle impurities that may interfere with the assay or even possess their own biological activity. Furthermore, solubility and stability in DMSO, the standard solvent for compound libraries, must be confirmed to prevent precipitation and degradation over the course of a screen.

Protocol 1: Incoming Compound Quality Control

  • Identity Confirmation:

    • Dissolve a 1-2 mg sample of {2-[(4-Methylbenzyl)thio]phenyl}amine hydrochloride in a suitable deuterated solvent (e.g., DMSO-d6).

    • Acquire ¹H NMR and ¹³C NMR spectra. Confirm that the observed shifts and coupling constants match the expected structure.

    • Acquire a high-resolution mass spectrum (HRMS) to confirm the molecular weight and elemental composition.[6]

  • Purity Assessment:

    • Prepare a 1 mg/mL solution in an appropriate solvent (e.g., acetonitrile/water).

    • Perform analysis using High-Performance Liquid Chromatography (HPLC) coupled with a UV detector and a Mass Spectrometer (LC/MS).

    • The purity should ideally be >95% for HTS campaigns.[3]

  • Solubility and Stability in DMSO:

    • Prepare a 10 mM stock solution in 100% DMSO.

    • Visually inspect for any precipitation.

    • Analyze the solution by LC/MS at time zero and after storing for 72 hours under screening conditions (e.g., 4°C or room temperature) to check for degradation products.

Table 1: Example QC Data for Two Batches of {2-[(4-Methylbenzyl)thio]phenyl}amine hydrochloride

ParameterBatch ABatch BAcceptance Criteria
Identity (HRMS) ConfirmedConfirmedMatches theoretical mass ± 5 ppm
Purity (HPLC) 98.7%91.2%>95%
10 mM DMSO Solubility Clear SolutionPrecipitate ObservedNo visible precipitate
Stability (72h in DMSO) No degradationN/A<5% degradation
Decision PASS FAIL Must meet all criteria

Based on this QC, only Batch A would proceed to the HTS validation phase.

Assay Design: A Fluorescence Polarization Assay for the Mcl-1:Noxa Interaction

To test our compound, we will use a Fluorescence Polarization (FP) assay, a robust, homogeneous method well-suited for HTS of PPI inhibitors.[5]

The Principle of FP Assays: This assay measures the disruption of the interaction between the Mcl-1 protein and a fluorescently-labeled peptide derived from its binding partner, Noxa.

  • High Polarization: When the small, fluorescently-labeled Noxa peptide is bound to the large Mcl-1 protein, it tumbles slowly in solution, and the emitted light remains highly polarized.

  • Low Polarization: When an inhibitor like {2-[(4-Methylbenzyl)thio]phenyl}amine hydrochloride binds to Mcl-1, it displaces the fluorescent peptide. The now-free peptide tumbles rapidly, and the emitted light is depolarized.

This change in polarization provides a direct measure of inhibition.

FP_Assay_Principle cluster_0 No Inhibitor (High Polarization) cluster_1 With Inhibitor (Low Polarization) Mcl1_bound Mcl-1 Protein Binding Pocket Noxa_bound Fluorescent Noxa Peptide Noxa_bound->Mcl1_bound:f1 Binding Light_Out_High Polarized Emitted Light Noxa_bound->Light_Out_High Light_In_High Polarized Excitation Light Light_In_High->Noxa_bound Mcl1_inhibited Mcl-1 Protein Binding Pocket Inhibitor {2-[(4-Methylbenzyl)thio] phenyl}amine HCl Inhibitor->Mcl1_inhibited:f1 Inhibition Noxa_free Fluorescent Noxa Peptide (Free) Light_Out_Low Depolarized Emitted Light Noxa_free->Light_Out_Low Light_In_Low Polarized Excitation Light Light_In_Low->Noxa_free

Caption: Fluorescence Polarization (FP) assay principle for Mcl-1 inhibitors.

The HTS Assay Validation Workflow: A Self-Validating System

Assay validation is a multi-step process to prove that an assay is robust, reproducible, and fit-for-purpose for a full-scale HTS campaign.[1][2]

HTS_Validation_Workflow A Step 1: DMSO Tolerance Test B Step 2: Reagent Stability & Plate Uniformity A->B Assay tolerates solvent? C Step 3: Assay Performance (Z'-Factor, S/B) B->C Signal is stable? D Step 4: Pilot Screen (Intra- & Inter-Day Reproducibility) C->D Metrics acceptable? (Z' > 0.5) E Full HTS Campaign D->E Pilot is reproducible?

Caption: The sequential workflow for validating an HTS assay.

Protocol 2: DMSO Tolerance Test

  • Prepare assay reactions in a 384-well plate format.

  • Include wells for both the "High Control" (Mcl-1 + Fl-Noxa peptide + DMSO) and "Low Control" (Fl-Noxa peptide only + DMSO).

  • Create a dose-response of DMSO, typically from 0% to 2.0%.[7] The final screening concentration (e.g., 0.5%) must be tested.

  • Incubate for the standard assay time and read the FP signal.

  • Acceptance Criterion: The signal for both high and low controls should not deviate by more than ±20% at the intended final DMSO concentration compared to the no-DMSO control.[8]

Protocol 3: Assay Performance and Reproducibility

  • Plate Setup: Prepare three identical 384-well plates. On each plate, dedicate half the wells to the High Control (Mcl-1 + Fl-Noxa, representing 0% inhibition) and the other half to the Low Control (a saturating concentration of a known inhibitor or no Mcl-1, representing 100% inhibition).

  • Incubation and Reading: Incubate the plates for the desired time (e.g., 60 minutes). Read the FP signal at the beginning (T=0) and end (T=60min) of a typical plate reading window to assess signal stability.

  • Calculations: For each plate, calculate the following metrics:

    • Signal-to-Background (S/B): Mean(High Control) / Mean(Low Control)

    • Z'-Factor: 1 - ( (3 * SD(High Control) + 3 * SD(Low Control)) / |Mean(High Control) - Mean(Low Control)| )

  • Inter-Day Reproducibility: Repeat steps 1-3 on three different days to assess day-to-day variability.

Table 2: HTS Assay Validation Metrics Summary

MetricDay 1Day 2Day 3Acceptance Criteria
Signal-to-Background (S/B) 4.14.34.2> 3[2]
Z'-Factor 0.780.810.75> 0.5[8]
High Control CV% 3.5%3.1%4.0%< 10%[2]
Low Control CV% 4.2%3.9%4.5%< 10%
Inter-Day CV% (IC50 of Control Cmpd) N/A8.5%9.1%< 20%

The consistent Z'-factor above 0.7 and low CVs indicate a highly robust and reproducible assay, suitable for a full-scale screen.

Performance Comparison: The Unvalidated vs. The Validated Screen

To illustrate the critical importance of this validation process, we present simulated data for the IC50 determination of {2-[(4-Methylbenzyl)thio]phenyl}amine hydrochloride under two scenarios.

Scenario A: The Unvalidated Screen In this scenario, the researcher skips the validation steps. The assay suffers from reagent instability and plate edge effects, leading to high variability.

Table 3: Unvalidated Assay Results for {2-[(4-Methylbenzyl)thio]phenyl}amine hydrochloride

Replicate RunCalculated IC50 (µM)R² of Curve FitZ'-Factor of Plate
15.20.810.35
214.80.650.11
38.90.770.42
Mean ± SD 9.6 ± 4.8 µM
CV% 50.0%

The data is erratic. The high coefficient of variation (CV%) and poor Z'-factors make it impossible to confidently determine the compound's true potency.

Scenario B: The Validated Screen Here, the assay has passed all validation criteria outlined in Section 3. The data is tight and consistent.

Table 4: Validated Assay Results for {2-[(4-Methylbenzyl)thio]phenyl}amine hydrochloride

Replicate RunCalculated IC50 (µM)R² of Curve FitZ'-Factor of Plate
16.10.990.79
25.80.980.82
36.30.990.77
Mean ± SD 6.1 ± 0.25 µM
CV% 4.1%

This is the hallmark of a reproducible assay. The low CV% provides high confidence that the determined IC50 is accurate and that the assay can reliably distinguish hits from inactive compounds.

Beyond the Primary Screen: Orthogonal Assays for Hit Confirmation

True reproducibility requires that a compound's activity can be confirmed through an independent method, ruling out assay artifacts (e.g., fluorescence interference, aggregation) that can cause false positives.[9]

The Rationale for Orthogonal Assays: An orthogonal assay should have a different detection method and/or measure a different biological endpoint. Confirming a hit with a secondary, mechanistically distinct assay provides powerful evidence of true biological activity.

Protocol 4: Cellular Target Engagement via CETSA

The Cellular Thermal Shift Assay (CETSA) is a powerful method to confirm that the compound binds to its intended target inside a cell.

  • Treat intact cancer cells (e.g., a line known to be Mcl-1 dependent) with {2-[(4-Methylbenzyl)thio]phenyl}amine hydrochloride or a vehicle control.

  • Heat aliquots of the cell lysates to a range of temperatures.

  • The binding of the compound will stabilize the Mcl-1 protein, making it more resistant to heat-induced denaturation.

  • Cool the samples, pellet the denatured proteins by centrifugation, and analyze the amount of soluble Mcl-1 remaining in the supernatant via Western Blot or ELISA.

  • A shift in the melting curve to a higher temperature in the presence of the compound confirms target engagement.

Protocol 5: Downstream Pathway Analysis via Caspase Activation

Since Mcl-1 is an anti-apoptotic protein, a true inhibitor should induce programmed cell death (apoptosis). Caspase-3/7 activation is a hallmark of apoptosis.[10]

  • Seed Mcl-1 dependent cancer cells in 384-well plates.

  • Treat cells with a dose-response of {2-[(4-Methylbenzyl)thio]phenyl}amine hydrochloride for 18-24 hours.

  • Add a luminogenic caspase-3/7 substrate (e.g., Caspase-Glo® 3/7 reagent). The substrate is cleaved by active caspase, producing light.

  • Measure luminescence using a plate reader.

  • A dose-dependent increase in luminescence confirms that the compound induces the expected downstream biological effect.[11]

Hit_Confirmation_Workflow A Primary HTS Hit (FP Assay) B Orthogonal Assay 1: Confirm Target Engagement (e.g., CETSA) A->B Does it bind the target in cells? C Orthogonal Assay 2: Confirm Downstream Effect (e.g., Caspase Activation) B->C Does it trigger the expected pathway? D Validated Hit for Lead Optimization C->D

Caption: A logical workflow for hit confirmation using orthogonal assays.

Conclusion

Ensuring the reproducibility of a small molecule like {2-[(4-Methylbenzyl)thio]phenyl}amine hydrochloride in a high-throughput screen is not a matter of chance; it is the result of a deliberate, rigorous, and multi-faceted validation strategy. By starting with stringent compound quality control, systematically validating assay performance using metrics like the Z'-factor, and confirming hits with orthogonal, mechanistically distinct assays, researchers can build a robust foundation for their drug discovery programs. This methodical approach transforms HTS from a potentially noisy search into a reliable engine for identifying and advancing promising new therapeutic candidates.

References

  • Design, Synthesis, and Pharmacological Activity of the N-(4-(1H-1,2,4-Triazol-1-yl)phenyl)
  • {4-[2-(4-Methylphenyl)ethyl]phenyl}amine hydrochloride | 1185298-08-1. Benchchem.
  • HTS Assay Validation - Assay Guidance Manual. NCBI Bookshelf - NIH.
  • (S)-1-(2-(amino(phenyl)methyl)benzyl)-2-thioxo-1,2,3,5-tetrahydro-4H-pyrrolo[3,2-d]pyrimidin-4-one | C20H18N4OS | CID 162625315. PubChem.
  • Use of High-Throughput Tools for Telescoped Continuous Flow Synthesis of an Alkynylnaphthyridine Anticancer Agent, HSN608.
  • {2-[(4-methylbenzyl)thio]phenyl}amine hydrochloride | 1049739-08-3. Sigma-Aldrich.
  • Screening and classifying small molecule inhibitors of amyloid form
  • HTS assays for the identification of small-molecule inhibitors of deubiquitin
  • 2-(4-Bromobenzyl) tethered 4-amino aryl/alkyl-5,6,7,8-tetrahydrobenzo[12][13]thieno[2,3-d]pyrimidines: design, synthesis, anticancer assessment via dual topoisomerase-I/II inhibition, and in silico studies. RSC Publishing.

  • How Do You Validate an Assay for High-Throughput Screening?. BellBrook Labs.
  • Purification of 1-[2-(2,4-dimethylphenylsulfanyl)phenyl]piperazine.
  • Synthesis and Characterization of 2-Thiophenemethanamine-2H5 Hydrochloride. PMC.
  • 2-Amino-4-methyl-5-phenylethyl substituted-7-N-benzyl-pyrrolo[2,3-d]pyrimidines as novel antitumor antimitotic agents th
  • Assay Validation in High Throughput Screening –
  • An activation-based high throughput screen identifies caspase-10 inhibitors. bioRxiv.
  • Identification of Small Molecule Inhibitors against Staphylococcus aureus Dihydroorotase via HTS. MDPI.
  • HIGH-THROUGHTPUT SCREENING QUALITY CONTROL GENERAL GUIDELINES. EU-Openscreen.
  • Identification of novel Mcl-1 inhibitors using integr
  • High Throughput Ratio Imaging to Profile Caspase Activity: Potential Application in Multiparameter High Content Apoptosis Analysis and Drug Screening. PLOS One.
  • A Comprehensive Exploration of Caspase Detection Methods: From Classical Approaches to Cutting-Edge Innov
  • Live Cell Imaging of Caspase Activ
  • CHAPTER 8: Discovery and Development of Mcl-1 Inhibitors as Anti-cancer Therapeutics: Hit to Clinical Candidate Optimiz
  • A pragmatic approach to hit validation following biochemical high-throughput screening.
  • Discovery of Mcl-1 inhibitors from integrated high throughput and virtual screening.

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Validation

A Comparative Guide to the Mass Spectrometry Fragmentation of {2-[(4-Methylbenzyl)thio]phenyl}amine Hydrochloride and its Orthogonal Characterization

Abstract This guide provides an in-depth analysis of the electrospray ionization tandem mass spectrometry (ESI-MS/MS) fragmentation pattern of {2-[(4-Methylbenzyl)thio]phenyl}amine, a molecule of interest in synthetic an...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This guide provides an in-depth analysis of the electrospray ionization tandem mass spectrometry (ESI-MS/MS) fragmentation pattern of {2-[(4-Methylbenzyl)thio]phenyl}amine, a molecule of interest in synthetic and medicinal chemistry. We will elucidate the primary fragmentation pathways, predict the characteristic product ions, and explain the underlying chemical principles driving the bond cleavages. Furthermore, this guide will objectively compare the insights derived from mass spectrometry with data obtained from orthogonal analytical techniques, namely Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy. This comparative approach underscores the synergistic power of employing multiple analytical methods for unambiguous structural confirmation, a cornerstone of rigorous scientific research and drug development.

Introduction: The Need for Robust Structural Elucidation

In the landscape of drug discovery and materials science, the precise characterization of novel chemical entities is paramount. The molecule {2-[(4-Methylbenzyl)thio]phenyl}amine hydrochloride belongs to a class of aromatic thioethers and amines, structures that are common scaffolds in pharmacologically active compounds. Its definitive identification and purity assessment are critical prerequisites for any further investigation into its biological activity or material properties.

Mass spectrometry (MS) is a powerful analytical technique renowned for its exceptional sensitivity and ability to provide molecular weight and structural information from minute sample quantities.[1] Specifically, tandem mass spectrometry (MS/MS) allows for the controlled fragmentation of a selected precursor ion, generating a "fingerprint" spectrum that is characteristic of its chemical structure. This guide will focus on the fragmentation pattern generated by Collision-Induced Dissociation (CID), a common MS/MS technique.

ESI-MS/MS Fragmentation Analysis of {2-[(4-Methylbenzyl)thio]phenyl}amine

When analyzed by electrospray ionization (ESI) mass spectrometry in positive ion mode, the hydrochloride salt of the title compound will dissociate, and the free base, {2-[(4-Methylbenzyl)thio]phenyl}amine (C₁₄H₁₅NS, Exact Mass: 229.09), will be protonated. The most likely site of protonation is the lone pair of electrons on the primary amine's nitrogen atom, resulting in the precursor ion [M+H]⁺ at an m/z of approximately 230.10.

The Primary Fragmentation Pathway: Benzylic Cleavage

Upon subjecting the [M+H]⁺ precursor ion (m/z 230.10) to CID, the most energetically favorable fragmentation pathway involves the cleavage of the weakest bonds. In this structure, the C-S bonds, particularly the sulfur-methylene (S-CH₂) bond, are susceptible to cleavage.

The dominant fragmentation event is the heterolytic cleavage of the S-CH₂ bond. This is a classic benzylic cleavage, which is highly favored due to the exceptional stability of the resulting 4-methylbenzyl carbocation.[2] This carbocation, which can also be represented as a tropylium-like ion, is stabilized by the aromatic ring and the electron-donating methyl group, allowing the positive charge to be delocalized over the entire ring system.[2]

  • Precursor Ion [M+H]⁺ : m/z 230.10

  • Fragmentation: Cleavage of the S-CH₂ bond.

  • Product Ion 1 (Base Peak) : The 4-methylbenzyl cation, [C₈H₉]⁺, at m/z 105.07 . Due to its high stability, this ion is predicted to be the base peak (the most intense peak) in the MS/MS spectrum.

  • Neutral Loss : The remaining portion of the molecule is lost as the 2-aminothiophenol radical, C₆H₆NS•, with a mass of 124.02.

A secondary, less-favored cleavage of the phenyl-sulfur (C-S) bond may also occur, representing an α-cleavage relative to the protonated amine.[3][4]

  • Product Ion 2 : The 2-aminophenyl fragment, [C₆H₆N]⁺, at m/z 92.05 .

  • Neutral Loss : The 4-methylbenzylthio radical, C₈H₉S•, with a mass of 137.04.

Summary of Predicted Fragmentation Data
Precursor Ion (m/z) Predicted Fragment Ion (m/z) Proposed Ion Structure Neutral Loss (Da) Fragmentation Pathway
230.10105.07[CH₃-C₆H₄-CH₂]⁺125.03Benzylic S-CH₂ Cleavage
230.10124.02[H₂N-C₆H₄-S]⁺106.08Benzylic C-S Cleavage
Visualization of the Fragmentation Pathway

The following diagram illustrates the primary fragmentation pathway from the protonated parent molecule to its most stable and abundant product ion.

G parent [M+H]⁺ m/z = 230.10 {2-[(4-Methylbenzyl)thio]phenyl}amine frag1 [C₈H₉]⁺ m/z = 105.07 4-Methylbenzyl Cation (Base Peak) parent->frag1 Benzylic Cleavage frag2 [C₆H₆NS]• Neutral Loss 2-Aminothiophenol Radical parent->frag2

Caption: Predicted ESI-MS/MS fragmentation of protonated {2-[(4-Methylbenzyl)thio]phenyl}amine.

Comparison with Orthogonal Analytical Techniques

While MS/MS provides excellent data regarding molecular weight and fragmentation, it is not a standalone solution for definitive structure proof. Orthogonal techniques, which measure different physical properties of the molecule, are essential for comprehensive characterization.

Technique Type of Information Provided Sensitivity Specificity Sample Requirements
Mass Spectrometry (MS/MS) Molecular weight, elemental formula (HRMS), structural fragmentation pattern.Very High (pg-fg)HighMinimal, tolerates some impurities.
NMR Spectroscopy (¹H, ¹³C) Definitive atom connectivity, 3D structure, chemical environment of nuclei.[5]Low (mg-µg)Very HighHigh purity, mg quantities.
FTIR Spectroscopy Presence of specific functional groups (e.g., N-H, C-S, aromatic C-H).[5][6]Moderate (µg)ModerateMinimal, solid or liquid.
Elemental Analysis Percentage composition of C, H, N, S to confirm the empirical formula.[7]Low (mg)LowHigh purity, mg quantities.
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise molecular structure.

  • ¹H NMR would confirm the presence and integration of all protons: the aromatic protons on both rings (with distinct splitting patterns), the key methylene (-CH₂-) protons, the amine (-NH₂) protons, and the methyl (-CH₃) protons.

  • ¹³C NMR would identify all unique carbon atoms in the molecule.

  • 2D NMR (e.g., COSY, HSQC, HMBC) would be used to establish the connectivity between protons and carbons, definitively proving the attachment of the 4-methylbenzyl group to the sulfur atom, which is in turn bonded to the aminophenyl ring at the ortho position.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR analysis would corroborate the presence of key functional groups identified by MS and NMR.[5] Expected characteristic absorption bands would include:

  • ~3400-3300 cm⁻¹ : A doublet peak corresponding to the N-H stretching of the primary amine.

  • ~3100-3000 cm⁻¹ : C-H stretching from the aromatic rings.

  • ~1600 cm⁻¹ : N-H bending (scissoring) of the amine.

  • ~1500-1400 cm⁻¹ : C=C stretching within the aromatic rings.

  • ~750 cm⁻¹ : C-S stretching vibration.

Experimental Protocols

Protocol: ESI-MS/MS Analysis
  • Sample Preparation: Prepare a stock solution of the compound at 1 mg/mL in methanol. Dilute to a final concentration of 1-10 µg/mL in 50:50 acetonitrile:water with 0.1% formic acid.

  • Instrumentation: Use a triple quadrupole or Q-TOF mass spectrometer equipped with an ESI source.

  • Infusion: Infuse the sample solution directly into the source at a flow rate of 5-10 µL/min.

  • MS1 Scan: Acquire a full scan mass spectrum in positive ion mode (e.g., m/z 50-500) to identify the [M+H]⁺ precursor ion at m/z 230.10.

  • MS/MS Scan: Select m/z 230.10 as the precursor ion for fragmentation. Apply a range of collision energies (e.g., 10-40 eV) with argon as the collision gas to generate a product ion spectrum.

  • Data Analysis: Identify the major product ions and propose fragmentation pathways.

Protocol: NMR Sample Preparation
  • Sample Preparation: Accurately weigh 5-10 mg of the pure compound.

  • Dissolution: Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.

  • Analysis: Acquire ¹H, ¹³C, and 2D NMR spectra on a 400 MHz or higher spectrometer.

Conclusion

The ESI-MS/MS fragmentation pattern of {2-[(4-Methylbenzyl)thio]phenyl}amine is dominated by a predictable and structurally informative benzylic cleavage, yielding a highly stable 4-methylbenzyl cation at m/z 105.07 as the base peak. This characteristic fragmentation provides a rapid and highly sensitive method for the tentative identification of this molecule.

However, for unequivocal structural proof required in rigorous scientific and pharmaceutical contexts, a multi-faceted analytical approach is essential. The combination of mass spectrometry for molecular weight and fragmentation data, NMR spectroscopy for definitive connectivity, and FTIR for functional group confirmation provides a self-validating system of characterization. This integrated workflow ensures the highest level of scientific integrity and confidence in the identity and structure of the compound under investigation.

References

  • ChemInform Abstract: Synthesis of Stereo-Defined α-Trifluoromethyl (Tfm)-Malic Units. (2025).
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  • FTIR, FT-Raman, FT-NMR, UV-visible and quantum chemical investigations of 2-amino-4-methylbenzothiazole. (2012). PubMed.
  • Method development for thiols analysis: identification and quantitation in plant products through mass spectrometry techniques. (n.d.). DiVA.
  • Study of Substituted Phenethylamine Fragmentation Induced by Electrospray Ionization Mass Spectrometry and Its Application for Highly Sensitive Analysis of Neurotransmitters in Biological Samples. (2021). PubMed.
  • Analytical Methods for Assessing Thiol Antioxidants in Biological Fluids: A Review. (2024). MDPI.
  • ChemInform Abstract: Synthesis, Characterization and Antimicrobial Studies of 2-(4-Methoxy-phenyl)-5-methyl-4-(2-arylsulfanyl-ethyl)-2,4-dihydro-[2][8][9]triazolo-3-ones and Their Corresponding Sulfones. (n.d.). ResearchGate.

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  • MASS SPECTROMETRY: FRAGMENTATION P
  • SUPPORTING INFORMATION. (2020). The Royal Society of Chemistry.
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  • Mass Spectrometry of Some Common Functional Groups. (2024). Chemistry LibreTexts.
  • mass spectra - fragmentation p

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Safety & Regulatory Compliance

Safety

{2-[(4-Methylbenzyl)thio]phenyl}amine hydrochloride proper disposal procedures

Operational Guide: Proper Disposal Procedures for {2-[(4-Methylbenzyl)thio]phenyl}amine Hydrochloride As laboratory safety and environmental compliance standards become increasingly stringent, the proper disposal of comp...

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Author: BenchChem Technical Support Team. Date: March 2026

Operational Guide: Proper Disposal Procedures for {2-[(4-Methylbenzyl)thio]phenyl}amine Hydrochloride

As laboratory safety and environmental compliance standards become increasingly stringent, the proper disposal of complex synthetic intermediates is paramount. {2-[(4-Methylbenzyl)thio]phenyl}amine hydrochloride is a specialized organic compound characterized by an aniline moiety, a thioether linkage, and a hydrochloride salt formation. Due to this unique structural profile, its disposal cannot be treated as routine organic waste.

This guide provides drug development professionals and laboratory managers with a definitive, step-by-step operational plan for the safe handling, segregation, and final destruction of this compound, ensuring compliance with environmental regulations and safeguarding laboratory personnel.

Chemical Profiling & Hazard Causality

To design a self-validating disposal protocol, we must first understand the causality behind the chemical's hazards. The structural components of {2-[(4-Methylbenzyl)thio]phenyl}amine hydrochloride dictate its degradation behavior:

  • The Aniline Moiety: Aniline derivatives are highly toxic and are known to induce methemoglobinemia upon systemic exposure. During thermal decomposition, they can generate toxic nitrogen oxides (NOx) and potentially hazardous isocyanate derivatives.

  • The Thioether Linkage: Organic waste containing sulfur poses a significant environmental and operational challenge[1]. If subjected to anaerobic decomposition, thioethers can degrade into highly toxic hydrogen sulfide (H2S) gas[2]. During combustion, the sulfur atom oxidizes to form sulfur dioxide (SO2) and sulfur trioxide (SO3), which are severe respiratory irritants and environmental pollutants.

  • The Hydrochloride Salt: The presence of the HCl salt means that upon dissolution in ambient moisture, the compound can exhibit localized acidity. More critically, thermal destruction of this compound will release corrosive hydrogen chloride (HCl) gas.

Because of the simultaneous generation of NOx, SOx, and HCl during degradation, this compound must be strictly categorized as Halogenated Organic Waste containing Sulfur . It requires specialized high-temperature incineration equipped with alkaline acid-gas scrubbers[3].

Waste Segregation & Compatibility Data

Improper mixing of laboratory waste is a primary cause of catastrophic EHS (Environmental Health and Safety) incidents. The compound must be strictly segregated from incompatible chemical classes to prevent spontaneous exothermic reactions.

Table 1: Quantitative Data & Waste Compatibility Summary

Parameter / MaterialSpecification / StatusOperational Rationale
Primary Container HDPE or Borosilicate GlassPrevents container degradation; the HCl salt can be corrosive to standard metal drums in the presence of moisture.
Strong Oxidizers Strictly Incompatible Thioethers are highly susceptible to oxidation. Mixing with peroxides or nitric acid can cause violent, exothermic reactions.
Aqueous Bases Incompatible in Storage Strong bases will deprotonate the hydrochloride salt, potentially altering the solubility and volatility of the free aniline base.
Incineration Temp. > 1000°C (1832°F)Minimum thermal threshold required to irreversibly break C-S and C-N bonds and prevent the formation of persistent organic pollutants[4].
Exhaust Treatment Alkaline Scrubber RequiredEssential to neutralize the high volumes of HCl and SOx gases generated during thermal destruction[3].

Step-by-Step Laboratory Disposal Protocol

The following methodology outlines the immediate logistical steps for researchers generating this waste at the bench scale. This protocol aligns with the EPA's Resource Conservation and Recovery Act (RCRA) guidelines, specifically utilizing lab-packing procedures for safe transport[5].

Step 1: Personnel Preparation & Containment

  • Action: Don appropriate Personal Protective Equipment (PPE), including nitrile gloves (double-gloving recommended due to the skin-penetrating nature of aniline derivatives), safety goggles, and a flame-resistant lab coat.

  • Causality: Aniline derivatives can be rapidly absorbed through the skin, causing systemic toxicity. All handling must occur within a certified chemical fume hood to prevent inhalation of aerosolized particulates.

Step 2: Primary Waste Collection

  • Action: Transfer the solid waste (or solvent-evaporated residue) into a clean, dry High-Density Polyethylene (HDPE) wide-mouth container.

  • Causality: HDPE provides excellent chemical resistance against acidic salts and prevents the leaching that can occur with lower-grade plastics. Do not use metal containers.

Step 3: Regulatory Labeling

  • Action: Affix a hazardous waste label immediately upon the first drop of waste entering the container. The label must explicitly state: "Hazardous Waste: Toxic Solid - Contains Aniline Derivative, Sulfur, and Halogen (HCl salt)." Do not use chemical abbreviations[6].

  • Causality: Accurate labeling prevents downstream mixing errors at the Central Accumulation Area (CAA) and ensures the disposal vendor applies the correct thermal destruction profile. Include the accumulation start date.

Step 4: Lab-Packing and EHS Transfer

  • Action: Once the primary container is full (or the regulatory time limit is reached), transfer it to the facility's EHS department. EHS will perform "Lab-Packing," where this small container is placed into a larger, sturdy DOT-approved shipping drum (e.g., 55-gallon steel or poly drum) and surrounded by inert, non-reactive absorbent material (such as vermiculite)[5].

  • Causality: Lab-packing cushions the primary containers during transit and absorbs any potential leaks, isolating the chemical from other lab-packed materials. For eligible academic institutions, this process is governed by EPA RCRA Subpart K, which provides regulatory incentives for regular laboratory clean-outs[7].

Final Destruction Mechanism: High-Temperature Incineration

Once the waste leaves the laboratory, it cannot be landfilled. The EPA mandates that organic waste containing halogens and sulfur undergo specific treatment processes to eradicate dangerous contaminants[5].

The only environmentally sound management (ESM) technique for {2-[(4-Methylbenzyl)thio]phenyl}amine hydrochloride is High-Temperature Incineration with Acid Gas Scrubbing .

  • Thermal Cracking: The lab-packed waste is introduced into a rotary kiln incinerator operating between 1000°C and 1200°C. At this temperature, the organic framework is entirely oxidized into carbon dioxide (CO2) and water vapor[4].

  • Heteroatom Release: The nitrogen, sulfur, and chlorine atoms are released as NOx, SO2/SO3, and HCl gas, respectively.

  • Alkaline Scrubbing: The exhaust gas is immediately routed through a wet scrubber system utilizing a caustic soda (NaOH) or calcium hydroxide (Ca(OH)2) solution. This neutralizes the acidic gases, converting them into harmless, stable inorganic salts (e.g., NaCl, Na2SO4), which are then safely removed from the wastewater stream[3].

Disposal Workflow Visualization

The following diagram illustrates the logical progression of the chemical from bench-top generation to final atmospheric neutralization.

G N1 Waste Generation {2-[(4-Methylbenzyl)thio]phenyl}amine HCl N2 Segregation (Isolate from Oxidizers & Bases) N1->N2 N3 Lab-Packing (EPA RCRA Compliant) N2->N3 N4 High-Temp Incineration (>1000°C Thermal Cracking) N3->N4 N5 Alkaline Gas Scrubbing (Neutralize HCl, SOx, NOx) N4->N5 N6 Safe Exhaust & Ash Disposal N5->N6

End-to-end disposal workflow for halogenated thioether amine waste.

References

  • Laboratory Chemical Disposal - Environmental Marketing Services. Environmental Marketing Services. Available at: [Link]

  • Lab Pack Disposal 104: Should Your University Opt-In To Subpart K? Hazardous Waste Experts. Available at:[Link]

  • Characterization of the volatile compounds emitted from municipal solid waste and identification of the key volatile pollutants. ResearchGate. Available at:[Link]

  • Water quality for grouper farming in Mandeh Bay waters, Pesisir Selatan, Indonesia. CABI Digital Library. Available at:[Link]

  • Environmentally Sound Management and Disposal of Obsolete POPs Pesticides and Other POPs Wastes in China. UNIDO. Available at:[Link]

  • Basel Convention Technical Guidelines on Incineration. Basel Convention. Available at:[Link]

Sources

Handling

Personal protective equipment for handling {2-[(4-Methylbenzyl)thio]phenyl}amine hydrochloride

Operational Safety and Handling Guide for {2-[(4-Methylbenzyl)thio]phenyl}amine Hydrochloride As a Senior Application Scientist, I recognize that handling complex, multi-functionalized building blocks like {2-[(4-Methylb...

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Author: BenchChem Technical Support Team. Date: March 2026

Operational Safety and Handling Guide for {2-[(4-Methylbenzyl)thio]phenyl}amine Hydrochloride

As a Senior Application Scientist, I recognize that handling complex, multi-functionalized building blocks like {2-[(4-Methylbenzyl)thio]phenyl}amine hydrochloride requires a highly nuanced approach to laboratory safety. This compound merges the acute toxicity profile of an aniline hydrochloride[1] with the lipophilicity and potential sensitizing properties of a bulky thioether. To ensure scientific integrity and operator safety, this guide provides a self-validating, causally-driven framework for risk assessment, Personal Protective Equipment (PPE) selection, operational handling, and disposal.

Mechanistic Risk Assessment

Before handling any chemical, we must understand the causality behind its hazards. The parent class, aniline hydrochloride, is acutely toxic via oral, dermal, and inhalation routes[2][3].

  • Aniline Core: Readily absorbed through the skin and respiratory tract. Hepatic metabolism of the aniline core generates N-hydroxylamine intermediates, leading to the rapid oxidation of hemoglobin (Fe2+) to methemoglobin (Fe3+), causing systemic hypoxia[1].

  • Thioether Linkage: The 4-methylbenzyl thioether moiety increases the molecule's lipophilicity, potentially acting as a dermal penetration enhancer. Thioethers are also known to be potent skin sensitizers.

  • Hydrochloride Salt: While increasing water solubility, HCl salts often present as fine, highly electrostatic powders that are prone to aerosolization and pose a severe inhalation hazard if mishandled[2][4].

ToxicityPathway A {2-[(4-Methylbenzyl)thio]phenyl}amine HCl B Dermal/Inhalation Exposure A->B G Dermal Sensitization (Thioether) A->G Skin Contact C Hepatic CYP450 Oxidation B->C D N-Hydroxylamine Intermediate C->D E Hemoglobin Oxidation (Fe2+ to Fe3+) D->E Redox Cycling F Methemoglobinemia & Hypoxia E->F

Caption: Mechanistic pathway of aniline derivative toxicity and thioether sensitization.

Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE is insufficient for this compound. The selection below is mandated by the OSHA PPE Standard and the National Research Council's Prudent Practices in the Laboratory[5].

PPE CategorySpecificationMechanistic Causality / Justification
Hand Protection Double-layer Nitrile gloves (EN 374 tested), minimum 0.11 mm thickness[2].Aniline derivatives rapidly penetrate the skin[3]. The outer glove must be discarded immediately upon suspected contamination to prevent breakthrough.
Eye/Face Chemical splash goggles (ANSI Z87.1) + Face shield[5].Aniline hydrochlorides cause serious eye damage[2][4]. A face shield provides secondary protection against aerosolized dust during weighing.
Body Chemically resistant lab coat (e.g., Tyvek) with elastic cuffs.Prevents accumulation of electrostatic dust on standard cotton lab coats, mitigating delayed dermal exposure[6].
Respiratory N95/P100 particulate respirator (if handled outside containment).The HCl salt forms fine dust. Inhalation leads to rapid systemic absorption and methemoglobinemia[4][7].

Operational Handling Protocol

Every step in this workflow is designed as a self-validating system to minimize aerosol generation and dermal contact.

Step-by-Step Methodology: Weighing and Dissolution

  • Preparation & Engineering Controls: Conduct all operations inside a certified Class II Type B2 Biological Safety Cabinet or a chemical fume hood with a face velocity of 80–120 fpm[5]. Validation Check: Verify the airflow monitor is in the green zone before opening the chemical vial.

  • Static Mitigation: Place an anti-static mat and a draft shield around the analytical balance. Hydrochloride salts are highly susceptible to static cling, which can cause the powder to "jump" and aerosolize[2].

  • Weighing: Use a disposable, anti-static polypropylene spatula. Weigh the desired mass of {2-[(4-Methylbenzyl)thio]phenyl}amine hydrochloride directly into a pre-tared, sealable glass vial (e.g., amber glass to prevent potential photolytic degradation)[7].

  • Transfer & Sealing: Cap the vial tightly before removing it from the balance area. Wipe the exterior of the closed vial with a solvent-dampened wipe (e.g., 70% ethanol) to remove any microscopic dust.

  • Dissolution: Return the sealed vial to the main hood workspace. Slowly inject the chosen solvent (e.g., DMSO or Methanol) down the inner wall of the vial. Causality: Direct injection into the powder bed generates microscopic toxic aerosols[5].

  • Agitation: Gently swirl or vortex the sealed vial. Never sonicate an unsealed container of this compound, as ultrasonic energy will rapidly aerosolize the solution.

HandlingWorkflow Step1 1. PPE Donning (Double Nitrile, Goggles) Step2 2. Engineering Controls (Verify Hood Airflow) Step1->Step2 Step3 3. Anti-Static Weighing (Use Draft Shield) Step2->Step3 Step4 4. Sealed Transfer (Cap & Wipe Exterior) Step3->Step4 Step5 5. Controlled Dissolution (Wall-Injection, No Sonication) Step4->Step5 Step6 6. Waste Segregation (Toxic Organics Bin) Step5->Step6

Caption: Sequential, self-validating operational workflow for handling toxic hydrochloride salts.

Spill Response and Disposal Plan

A proactive disposal and spill plan is non-negotiable for compounds posing severe environmental and health hazards[5][8].

  • Spill Response (Solid): Do NOT dry sweep[7]. Dry sweeping aerosolizes the toxic dust. Cover the spill with damp absorbent pads (wetted with water or a mild solvent). Carefully scoop the wetted material into a hazardous waste container. Wash the area with a 10% sodium hypochlorite (bleach) solution to oxidize residual thioether and amine groups, followed by soap and water[3].

  • Waste Segregation: Aniline derivatives are highly toxic to aquatic life[8]. All liquid waste must be collected in dedicated "Toxic Organic Waste" containers. Solid waste (gloves, spatulas, wipes) must be double-bagged and labeled as "Toxic Solid Waste - Aniline/Thioether Contaminated"[9].

References

  • Carl Roth. (n.d.). Safety Data Sheet: Aniline hydrochloride. Retrieved from [Link]

  • National Center for Biotechnology Information (NCBI). (n.d.). PubChem Compound Summary for CID 8870, Benzenamine hydrochloride (1:1). Retrieved from[Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards: Updated Version. National Academies Press (US). Retrieved from[Link]

  • National Center for Biotechnology Information (NCBI). (2020). Aniline and Aniline Hydrochloride - Some Aromatic Amines and related Compounds. Retrieved from[Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
{2-[(4-Methylbenzyl)thio]phenyl}amine hydrochloride
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{2-[(4-Methylbenzyl)thio]phenyl}amine hydrochloride
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